(2-Chloropyrimidin-5-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(2-chloropyrimidin-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-5-8-2-4(1-7)3-9-5;/h2-3H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQCTDJKUCONRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289191-99-6 | |
| Record name | (2-chloropyrimidin-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in the fundamental building blocks of life, the nucleobases uracil, thymine, and cytosine, underscores its inherent biocompatibility and potential for molecular recognition within biological systems. This has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets.
Among the myriad of pyrimidine-based synthons, (2-Chloropyrimidin-5-yl)methanamine hydrochloride (CAS Number: 1289191-99-6) has emerged as a particularly valuable building block in modern drug discovery.[5] The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functionalities to explore structure-activity relationships (SAR). The aminomethyl group at the 5-position serves as a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with target proteins. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and drug development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1289191-99-6 | [5] |
| Molecular Formula | C₅H₇Cl₂N₃ | N/A |
| Molecular Weight | 180.04 g/mol | N/A |
| Appearance | White to off-white solid | Assumed based on typical amine hydrochlorides |
| Solubility | Soluble in water and polar organic solvents | Assumed based on hydrochloride salt form |
Synthesis of this compound: A Plausible Multi-Step Approach
While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised from readily available starting materials. The following proposed synthesis is based on established chemical transformations of pyrimidine derivatives.
The overall synthetic strategy involves the initial construction of a key intermediate, 2-chloro-5-cyanopyrimidine, followed by the reduction of the nitrile to the corresponding primary amine, and finally, the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Chloro-5-cyanopyrimidine
The synthesis of the crucial intermediate, 2-chloro-5-cyanopyrimidine, can be achieved through a multi-step process starting from cyanoacetic acid.[3]
Experimental Protocol:
-
Formation of 3-(dimethylamino)acrylonitrile: React cyanoacetic acid with N,N-dimethylformamide dimethyl acetal in a suitable solvent like dioxane. The reaction is typically carried out at a slightly elevated temperature (e.g., 30-35°C) for several hours.[3] The causality behind this step lies in the activation of the acidic methylene group of cyanoacetic acid by the acetal, leading to a condensation reaction.
-
Vilsmeier-Haack Reaction and Cyclization: The resulting 3-(dimethylamino)acrylonitrile is then subjected to a Vilsmeier-Haack reaction using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide), followed by cyclization with ammonia to form 2-hydroxy-5-cyanopyrimidine. This sequence leverages the electrophilic nature of the Vilsmeier reagent to introduce a formyl group equivalent, which then undergoes cyclization with ammonia to build the pyrimidine ring.
-
Chlorination: The final step to obtain 2-chloro-5-cyanopyrimidine is the chlorination of the hydroxyl group at the 2-position of the pyrimidine ring. This is a standard transformation in heterocyclic chemistry, typically achieved by refluxing with phosphorus oxychloride (POCl₃).[6] The driving force for this reaction is the conversion of the relatively unreactive hydroxyl group into a good leaving group, which is then displaced by a chloride ion.
Step 2: Reduction of 2-Chloro-5-cyanopyrimidine to (2-Chloropyrimidin-5-yl)methanamine
The reduction of the nitrile functionality to a primary amine is a well-established transformation in organic synthesis.
Experimental Protocol:
-
Choice of Reducing Agent: Several reducing agents can be employed for this conversion. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is a powerful and effective choice for reducing nitriles to primary amines. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also be utilized. The choice of reagent depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reducing conditions.
-
Reaction Conditions: For a LiAlH₄ reduction, the 2-chloro-5-cyanopyrimidine is typically added slowly to a cooled suspension of LiAlH₄ in THF. The reaction is then stirred at room temperature or gently heated to ensure complete conversion. For catalytic hydrogenation, the substrate is dissolved in a suitable solvent (e.g., ethanol or methanol) with the catalyst, and the mixture is subjected to hydrogen gas pressure.
-
Work-up and Isolation: After the reaction is complete, a careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the intermediate aluminum or catalyst complexes. The product, (2-Chloropyrimidin-5-yl)methanamine, is then extracted into an organic solvent and purified, typically by distillation or chromatography.
Step 3: Formation of this compound
The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
-
Salt Formation: The purified (2-Chloropyrimidin-5-yl)methanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Addition of HCl: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise to the amine solution with stirring.
-
Isolation: The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent to remove any excess acid, and dried under vacuum to yield this compound as a stable, crystalline solid.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
The structural features of this compound make it an exceptionally useful building block in the design and synthesis of targeted therapeutics, particularly kinase inhibitors.[7][8][9]
Caption: Schematic representation of the interaction of a kinase inhibitor derived from (2-Chloropyrimidin-5-yl)methanamine with the ATP binding pocket.
The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain. The aminomethyl group at the 5-position often plays a pivotal role in these interactions, contributing to the potency and selectivity of the inhibitor. The chlorine atom at the 2-position serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, allowing for the rapid generation of a library of analogs for SAR studies. This enables the optimization of the inhibitor's properties, including its potency, selectivity, and pharmacokinetic profile.
A notable example of the application of a similar chloropyrimidine scaffold is in the development of potent and selective kinase inhibitors for various oncology targets. For instance, substituted 2-aminopyrimidines have been identified as potent inhibitors of Src/Abl kinases and VEGFR-2.[7][8] The synthesis of these inhibitors often involves the coupling of a chloropyrimidine intermediate with a suitable amine, highlighting the importance of building blocks like this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined structure, featuring a reactive chlorine atom and a key aminomethyl group on a biocompatible pyrimidine core, provides a robust platform for the synthesis of novel kinase inhibitors and other targeted therapeutics. The synthetic route outlined in this guide, based on established chemical principles, offers a practical approach to its preparation. As the demand for highly selective and potent drugs continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug development.
References
- Jain, K., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100115.
- Rashid, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101397.
- El-Faham, A., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(1), 7-35.
- Shafi, S., et al. (2022). Biological activities of synthetic pyrimidine derivatives. Journal of the Indian Chemical Society, 99(10), 100703.
- Gomaa, M. A. (2023). Pyrimidine compounds that show pharmacological activity. Mini-Reviews in Medicinal Chemistry, 23(1), 2-4.
- Singh, P. P., et al. (2006). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 16(18), 4842-4846.
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google P
- Mayer, S. F., et al. (1951). 2-Chloropyrimidine. Organic Syntheses, 31, 22.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100115.
- Al-Ostoot, F. H., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(15), 5768.
- Das, J., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4777.
- Sravani, G., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-15.
- US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google P
- EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine - Google P
- CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl)
- CN102079725B - Method for preparing 2-chloropyrimidine - Google P
- Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-285.
- de Oliveira, D. B. (2019).
- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google P
- Lindsay-Scott, P. J., et al. (2020). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 24(11), 2548–2554.
- Bar-Noy, S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930–4932.
- El-Sawy, E. R., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Scientific.Net [scientific.net]
- 3. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Chloropyrimidin-5-yl)methanamine hydrochloride molecular weight
An In-Depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine hydrochloride: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive chloropyrimidine core and a primary amine side chain, render it a versatile scaffold for the synthesis of diverse molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the fundamental properties, a detailed synthetic protocol, robust analytical methodologies for quality control, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a molecule is the cornerstone of its application in research and development. This compound is a salt, which typically enhances its stability and solubility in aqueous media compared to the free base, a critical consideration for many biological assays and synthetic transformations.
The key identifying characteristics are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇Cl₂N₃ | |
| Molecular Weight | 180.03 g/mol | |
| CAS Number | 1289191-99-6 | [1] |
| Canonical SMILES | C1=C(C=NC(=N1)Cl)CN.Cl | |
| Appearance | Typically a solid (e.g., white to yellow) |
The molecular weight is a fundamental parameter, calculated from the sum of the atomic weights of its constituent atoms (5 carbons, 7 hydrogens, 2 chlorines, and 3 nitrogens). This value is critical for stoichiometric calculations in chemical reactions and for the preparation of solutions with precise concentrations.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Strategic Approach
While multiple synthetic routes can be envisioned, a common and logical approach involves the reduction of a nitrile or the amination of a halo-methyl intermediate. The following protocol describes a representative synthesis starting from the commercially available (2-chloropyrimidin-5-yl)methanol. The rationale is to leverage a stable precursor and employ high-yielding, standard transformations.
Synthetic Workflow
The multi-step synthesis is designed to first convert the hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with an amine equivalent, and finally deprotection.
Caption: A representative synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(Chloromethyl)-2-chloropyrimidine
-
Rationale: Conversion of the primary alcohol to a more reactive alkyl chloride is necessary for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
-
Procedure:
-
To a stirred solution of (2-chloropyrimidin-5-yl)methanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto ice water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-2-chloropyrimidine, which can be used in the next step without further purification.
-
Step 2: Gabriel Synthesis of the Protected Amine
-
Rationale: The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides. Using potassium phthalimide prevents over-alkylation, which can be an issue when using ammonia directly.
-
Procedure:
-
To a solution of 5-(chloromethyl)-2-chloropyrimidine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the mixture to 60-80 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the N-protected intermediate.
-
Step 3 & 4: Deprotection and Hydrochloride Salt Formation
-
Rationale: Hydrazine monohydrate is used to cleave the phthaloyl protecting group, forming a stable phthalhydrazide precipitate and liberating the desired primary amine. Subsequent treatment with hydrochloric acid yields the stable and more easily handled hydrochloride salt.
-
Procedure:
-
Suspend the N-protected intermediate (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (1.5 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Quality Control and Analytical Methods
Ensuring the identity, purity, and stability of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: A typical analytical workflow for quality control.
Hypothetical HPLC Method for Purity Assessment
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a high-resolution technique ideal for separating the main compound from impurities. A reverse-phase method is typically suitable for polar, ionizable compounds like this hydrochloride salt.
-
Protocol:
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (based on the pyrimidine chromophore).
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total peak area.
-
Applications in Drug Discovery
The title compound is a valuable building block due to the differential reactivity of its functional groups. The 2-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SɴAr), while the primary amine can undergo a wide array of reactions such as amidation, reductive amination, and sulfonylation.
-
Scaffold for Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. The chloro-substituent provides a handle to introduce larger, selectivity-determining groups, while the methanamine side chain can be elaborated to interact with other regions of the ATP-binding pocket or solvent-exposed areas.
-
Combinatorial Chemistry: Its structure is ideal for the creation of compound libraries. By reacting the primary amine with a diverse set of carboxylic acids or sulfonyl chlorides and subsequently displacing the chlorine with various nucleophiles (amines, thiols, alcohols), a large matrix of novel compounds can be rapidly synthesized for high-throughput screening.
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used as a starting fragment that binds to a biological target. Subsequent chemical elaboration based on structural data (e.g., X-ray crystallography) can grow the fragment into a potent lead compound. The presence of chlorine atoms in drug candidates is known to often enhance metabolic stability and membrane permeability.[2][3]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound.
-
Safety: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on related structures, it may be an irritant and potentially harmful if ingested.[4]
-
Storage: It is recommended to store the solid material in a tightly sealed container under an inert atmosphere (if possible) at 2-8°C, protected from light and moisture.[5] Stock solutions, particularly in DMSO, should be stored at -20°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[5]
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research. Its defined molecular weight of 180.03 g/mol and versatile chemical handles make it an attractive starting point for the synthesis of targeted therapies. The protocols and data presented in this guide offer a robust framework for its synthesis, analysis, and strategic deployment in drug discovery programs, empowering researchers to accelerate the development of novel therapeutics.
References
- PubChem. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993. [Link]
- Organic Syntheses. 2-Chloropyrimidine. [Link]
- PubChem. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633. [Link]
- Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-225. [Link]
- Google Patents. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
- Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
- PubChem. (5-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 21069929. [Link]
Sources
- 1. 1289191-99-6|this compound|BLD Pharm [bldpharm.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
In-Depth Technical Guide: (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Introduction
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive chlorine atom and a nucleophilic aminomethyl group on a pyrimidine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. Pyrimidine derivatives are integral to numerous biologically active compounds, including antiviral and anticancer agents, making this reagent a compound of significant interest for researchers and drug development professionals.[1][2] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and spectroscopic characterization, offering field-proven insights for its effective application.
Chemical Identity and Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1060814-59-3 | [3] |
| Molecular Formula | C₅H₇Cl₂N₃ | [3] |
| Molecular Weight | 180.04 g/mol | [3] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in water, methanol, DMSO | General Knowledge |
| Storage | Inert atmosphere, 2-8°C | [3] |
Chemical Structure
The structure combines a halogenated pyrimidine ring with a primary aminomethyl substituent, creating a molecule with distinct reactive centers.
Caption: Structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra are proprietary to suppliers, the expected data based on the structure are detailed below.[3][4][5]
2.1 ¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the aminomethyl group. In a solvent like DMSO-d₆, the following peaks would be anticipated:
-
~8.9-9.1 ppm: A singlet corresponding to the two equivalent protons on the pyrimidine ring (H4 and H6). These protons are significantly deshielded due to the electron-withdrawing effects of the two ring nitrogens and the chlorine atom.
-
~8.3-8.6 ppm: A broad singlet from the ammonium protons (-NH₃⁺), which can exchange with water in the solvent.
-
~4.1-4.3 ppm: A singlet corresponding to the two methylene protons (-CH₂-) of the aminomethyl group.
2.2 ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides insight into the carbon framework:
-
~160-162 ppm: Signal for C2, the carbon atom bonded to both a nitrogen and the highly electronegative chlorine atom.
-
~158-160 ppm: Signals for C4 and C6, the carbons adjacent to the ring nitrogens.
-
~130-132 ppm: Signal for C5, the carbon atom bearing the aminomethyl substituent.
-
~40-42 ppm: Signal for the methylene carbon (-CH₂-).
2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Parent Ion: The free base, (2-chloropyrimidin-5-yl)methanamine, has a monoisotopic mass of approximately 143.03 Da.[6]
-
Isotopic Pattern: A key feature in the mass spectrum would be the characteristic 3:1 isotopic pattern for the molecular ion peak ([M]+ and [M+2]+) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).[7]
-
Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom or cleavage of the aminomethyl group.
2.4 Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
~2800-3200 cm⁻¹: Broad absorption due to the N-H stretching of the primary ammonium group (NH₃⁺).
-
~1600-1650 cm⁻¹: N-H bending (scissoring) vibrations.
-
~1400-1580 cm⁻¹: A series of sharp peaks corresponding to C=C and C=N stretching vibrations within the pyrimidine ring.[8]
-
~700-850 cm⁻¹: C-Cl stretching vibration.
General Protocol for Spectroscopic Analysis
Caption: Generalized workflow for spectroscopic analysis.[7][9][10]
Synthesis and Reactivity
3.1 Plausible Synthetic Pathway
A common and logical synthetic route to this compound involves the reduction of a nitrile precursor, 2-chloro-5-cyanopyrimidine. This precursor can be synthesized from more readily available starting materials.
Caption: Plausible multi-step synthesis pathway.
Experimental Protocol: Nitrile Reduction (Conceptual)
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-chloro-5-cyanopyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of a reducing agent, such as borane-THF complex (BH₃·THF, ~2.0 eq.), dropwise while maintaining the temperature.
-
Causality: Borane is a selective reducing agent for nitriles in the presence of an aryl chloride, minimizing unwanted side reactions. The hydrochloride form of the starting material should be neutralized before this step.
-
-
Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding methanol, followed by aqueous HCl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities. Basify the aqueous layer with NaOH to deprotonate the amine.
-
Isolation: Extract the free amine into an organic solvent like dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the desired hydrochloride salt. Filter and dry the solid product.
3.2 Reactivity Profile
The molecule's reactivity is dictated by two primary sites: the electrophilic C2 carbon on the pyrimidine ring and the nucleophilic primary amine.
Caption: Key reactivity pathways of the free base.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is highly activated towards SₙAr by the two electron-withdrawing nitrogen atoms in the pyrimidine ring.[1][11] This makes it an excellent site for coupling with a wide variety of nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity from this scaffold. The reactivity of 2-chloropyrimidine is significantly higher than that of other chloro-heterocycles like chloropyrazine.[11]
-
Amine Nucleophilicity: The primary amine of the aminomethyl group is a potent nucleophile. It can readily undergo standard amine reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
The choice of reaction conditions (e.g., base, temperature) allows chemists to selectively target either the C2-Cl bond or the aminomethyl group, providing strategic control over the synthetic outcome.
Applications in Research and Drug Development
This compound is a valuable intermediate for synthesizing compounds targeting a range of biological pathways. The pyrimidine core is a well-established pharmacophore found in many approved drugs.
-
Kinase Inhibitors: The 2-aminopyrimidine scaffold is a classic hinge-binding motif in many kinase inhibitors. This building block allows for the installation of a side chain at the 5-position, which can be directed towards other pockets of the ATP-binding site to enhance potency and selectivity.
-
GPCR Ligands: The ability to functionalize both the 2- and 5-positions of the pyrimidine ring enables the creation of diverse libraries for screening against G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors.[12][13]
-
Agrochemicals: Substituted pyrimidines are also prevalent in modern fungicides and insecticides. This scaffold can be used to synthesize novel crop protection agents.[14]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles. Handle only in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. BenchChem.
- MDPI. (2025).
- PubMed. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. PubMed.
- BenchChem. (2025). Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
- Li, J. J. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a].
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine. BenchChem.
- Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia.
- BLD Pharm. (n.d.). 1289191-99-6|this compound. BLD Pharm.
- BLD Pharm. (n.d.). 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol. BLD Pharm.
- Ambeed.com. (n.d.). 1046816-75-4 | (2-Chloropyrimidin-5-yl)methanol. Ambeed.com.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine. Organic Syntheses.
- Synblock. (n.d.). CAS 1046816-75-4 | (2-chloropyrimidin-5-yl)methanol. Synblock.
- ChemicalBook. (2025). 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4. ChemicalBook.
- Rao, S. V., et al. (n.d.).
- PubChemLite. (n.d.). (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3). PubChemLite.
- ChemicalBook. (n.d.). (5-Chloropyrazin-2-yl)methanamine CAS#: 1060814-53-0. ChemicalBook.
- ChemWhat. (n.d.). (5-Chloropyrazin-2-yl)methanamine CAS#: 1060814-53-0.
- Santa Cruz Biotechnology. (n.d.). (5-Chloropyrazin-2-yl)methanamine hydrochloride | CAS 1060814-53-0. Santa Cruz Biotechnology.
- International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- PMC. (n.d.). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.
- Google Patents. (n.d.). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
- PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. PubChem.
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
Sources
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 1289191-99-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 1046816-75-4 | (2-Chloropyrimidin-5-yl)methanol | Chlorides | Ambeed.com [ambeed.com]
- 6. PubChemLite - (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to (2-Chloropyrimidin-5-yl)methanamine Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the reactive 2-chloro substituent and the nucleophilic aminomethyl group, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics, especially kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound is a salt, which enhances its stability and solubility in polar solvents, a desirable characteristic for many chemical reactions. The core of the molecule is a pyrimidine ring, a privileged scaffold in numerous biologically active compounds.
Chemical Structure:
Figure 2: A plausible synthetic workflow for this compound.
Experimental Protocols:
Step 1: Synthesis of 2-Chloro-5-cyanopyrimidine (Precursor)
A method for the synthesis of 2-chloro-5-cyanopyrimidine has been described in the patent literature, starting from cyanoacetic acid. [1]
-
Reaction: Cyanoacetic acid is reacted with N,N-dimethylformamide dimethyl acetal in a suitable solvent like dioxane to form 3-(dimethylamino)acrylonitrile.
-
Vilsmeier Reaction: The resulting enamine is then subjected to a Vilsmeier-Haack reaction.
-
Cyclization and Chlorination: Subsequent ring closure and chlorination steps yield the desired 2-chloro-5-cyanopyrimidine. [1] Causality Behind Experimental Choices:
-
The choice of cyanoacetic acid as a starting material is advantageous due to its commercial availability and low cost.
-
The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich compounds like enamines.
-
The final cyclization and chlorination steps provide a direct route to the functionalized pyrimidine core.
Step 2: Reduction of 2-Chloro-5-cyanopyrimidine to (2-Chloropyrimidin-5-yl)methanamine
The reduction of the nitrile group to a primary amine can be achieved using various reducing agents.
-
Method A: Catalytic Hydrogenation:
-
Dissolve 2-chloro-5-cyanopyrimidine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney nickel or palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude (2-Chloropyrimidin-5-yl)methanamine.
-
-
Method B: Chemical Reduction:
-
Dissolve 2-chloro-5-cyanopyrimidine in a suitable solvent like methanol.
-
Add a stoichiometric excess of a reducing agent such as sodium borohydride in the presence of a cobalt(II) chloride catalyst.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with water and extracting the product into an organic solvent.
-
Dry the organic layer and concentrate to yield the crude product.
-
Causality Behind Experimental Choices:
-
Catalytic hydrogenation is often a clean and efficient method for nitrile reduction, with water being the only byproduct.
-
The sodium borohydride/cobalt chloride system is a milder alternative to more reactive hydrides like lithium aluminum hydride, which might also reduce the chloro-substituent.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (2-Chloropyrimidin-5-yl)methanamine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield pure this compound.
Causality Behind Experimental Choices:
-
The formation of the hydrochloride salt is a straightforward acid-base reaction that facilitates the purification and improves the handling characteristics of the final product.
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (two singlets or doublets), the aminomethyl protons (a singlet or triplet), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the aminomethyl group. The carbon attached to the chlorine will be significantly downfield. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₅H₆ClN₃) and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
While specific, publicly available spectra for this exact compound are scarce, data for structurally similar compounds can provide a reference for interpretation. [2][3]
Reactivity and Mechanism in Drug Synthesis
The synthetic utility of this compound lies in the distinct reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position:
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. [4]
Figure 3: Generalized mechanism of SNAr at the 2-position of the pyrimidine ring.
This reactivity is widely exploited in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif, mimicking the adenine ring of ATP. The 2-substituent can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase.
Reactions of the Aminomethyl Group:
The primary amine of the aminomethyl group is a versatile nucleophile and can participate in a variety of reactions, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
This bifunctionality allows for the construction of diverse molecular scaffolds, where the pyrimidine core can be directed towards the kinase hinge region, and the side chain extending from the 5-position can be designed to interact with other regions of the active site, thereby enhancing potency and selectivity.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors for the treatment of cancer and other diseases. [5][6] Role in Kinase Inhibitor Synthesis:
The 2-aminopyrimidine scaffold, often derived from 2-chloropyrimidines, is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
Examples of Kinase Inhibitors with a Substituted Pyrimidine Core:
-
Dasatinib (Sprycel®): A dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). [6][7]While not directly synthesized from the title compound, its structure highlights the importance of the aminopyrimidine motif in potent kinase inhibition.
-
ALK/EGFR Dual Inhibitors: Research has shown that 5-chloro-substituted pyrimidines can be used to develop potent dual inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), which are important targets in non-small cell lung cancer (NSCLC). [8] The versatility of this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By varying the substituents at both the 2- and 5-positions, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its properties and synthetic utility is crucial for the rational design of next-generation therapeutics, particularly in the ever-expanding area of kinase inhibitor research.
References
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.).
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). Drug Metabolism and Disposition, 37(9), 1797-1800. [Link]
- Nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CompuChem.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry, 65(13), 9034-9051. [Link]
- Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004).
- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European Journal of Medicinal Chemistry, 139, 674-697. [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 2-Chloropyrimidine. (n.d.). Organic Syntheses.
- Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2014). ACS Medicinal Chemistry Letters, 5(11), 1204-1208. [Link]
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). ResearchGate.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- (2-chloropyrimidin-5-yl)methanamine. (n.d.). PubChem.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
- (2-Chloropyrimidin-5-yl)methanol. (n.d.). PubChem.
- Preparation method of 2-chloro-5-cyanopyrimidine compound. (2020).
- Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. (2014).
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
- 2-Amino-5-chloropyridine. (n.d.). PubChem.
- 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem.
- 2-Chloropyrimidin-5-amine. (n.d.). PubChem.
- (2-chloropyrimidin-5-yl)methanol, min 97%, 10 grams. (n.d.). CP Lab Safety.
Sources
- 1. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
<
Abstract
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate for a range of pharmacologically active molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, detailed experimental protocols, and process optimization strategies for the most prevalent synthetic routes. The focus is on providing actionable, field-proven insights grounded in established chemical literature, ensuring both scientific accuracy and practical applicability.
Introduction and Retrosynthetic Analysis
The 2-chloropyrimidine scaffold is a privileged structure in drug discovery, and the 5-(aminomethyl) substitution provides a crucial handle for introducing diverse functionalities. The hydrochloride salt form enhances the compound's stability and handling properties.[1][2] A logical retrosynthetic analysis of the target molecule, (2-Chloropyrimidin-5-yl)methanamine (1) , reveals a primary disconnection at the C-N bond of the aminomethyl group, pointing to a precursor such as a nitrile, aldehyde, or a protected amine derivative. The most direct and industrially relevant precursor is 2-chloro-5-cyanopyrimidine (2) .
Therefore, the core of this guide will focus on the synthetic pathways originating from this key intermediate, primarily involving the reduction of the nitrile functionality.
Caption: Retrosynthetic disconnection of the target molecule.
Primary Synthetic Pathway: Reduction of 2-Chloro-5-cyanopyrimidine
The reduction of the nitrile group in 2-chloro-5-cyanopyrimidine (2) to a primary amine is the most common and efficient route. Several robust reduction methodologies are available, each with distinct advantages concerning selectivity, safety, and scalability.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a highly effective and clean method for nitrile reduction, often favored in industrial settings for its atom economy.[3]
Mechanism & Rationale: The reaction proceeds via the adsorption of the nitrile and hydrogen gas onto the surface of a metal catalyst (e.g., Raney® Nickel, Palladium on Carbon). The catalyst facilitates the stepwise addition of hydrogen across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine.[3][4] The use of ammonia or an acidic medium can suppress the formation of secondary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.[5]
Workflow for Catalytic Hydrogenation:
Caption: General workflow for catalytic hydrogenation.
Detailed Experimental Protocol (Raney® Nickel):
-
Reactor Setup: To a pressure reactor (e.g., Parr shaker), add 2-chloro-5-cyanopyrimidine (1.0 eq), methanol saturated with ammonia, and a slurry of Raney® Nickel (approx. 10-20% by weight of the nitrile).[6][7] Causality: The ammoniacal methanol serves as the solvent and the ammonia helps to minimize the formation of secondary amine byproducts by competing for reaction with the intermediate imine.[5] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[6][8]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Work-up and Isolation: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Safety Note: Do not allow the Raney® Nickel to dry, as it is pyrophoric and may ignite spontaneously in air.[8] Keep the filter cake wet with solvent (e.g., methanol or water) and dispose of it properly.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrogen chloride in ether or isopropanol dropwise with stirring.
-
Purification: The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold ether, and dry under vacuum to afford the final product.
| Parameter | Value/Condition | Rationale |
| Catalyst | Raney® Nickel | High activity, cost-effective for nitrile reduction.[6][7] |
| Solvent | Methanol / Ammonia | Good solubility for substrate; ammonia suppresses side reactions.[5] |
| H₂ Pressure | 50-100 psi | Sufficient for reaction; manageable in standard lab equipment. |
| Temperature | 25-50 °C | Mild conditions prevent potential dehalogenation or side reactions. |
Method B: Chemical Reduction with Metal Hydrides
For smaller-scale syntheses where handling high-pressure hydrogen is less convenient, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) are extremely effective.[9][10]
Mechanism & Rationale: LiAlH₄ is a powerful source of hydride ions (H⁻).[9] The reduction mechanism involves the nucleophilic attack of hydride on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. A strict anhydrous environment is critical, as LiAlH₄ reacts violently with water.[9][11] The reaction is typically performed in an ether-based solvent like THF or diethyl ether, followed by a careful aqueous workup to quench excess reagent and hydrolyze the aluminum complexes to liberate the amine.[12]
Detailed Experimental Protocol (LiAlH₄):
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.[12]
-
Addition of Nitrile: Dissolve 2-chloro-5-cyanopyrimidine (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C. Causality: The slow addition and low temperature control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath, and allow the reaction mixture to warm to room temperature. It can then be stirred at room temperature or gently refluxed (e.g., for 2-4 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).[12] This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Isolation and Salt Formation: Stir the resulting slurry for 30 minutes, then filter off the white aluminum salts, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Form the hydrochloride salt as described in section 2.1.
| Parameter | Value/Condition | Rationale |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent for nitriles and amides.[9][10] |
| Solvent | Anhydrous THF | Good solvent for substrates and reagent; inert to LiAlH₄.[12] |
| Equivalents | 1.5 - 2.0 eq LiAlH₄ | Ensures complete reduction of the nitrile. |
| Workup | Fieser Method (H₂O, NaOH(aq), H₂O) | Safely quenches excess LiAlH₄ and generates filterable salts.[12] |
Alternative Synthetic Strategies
While nitrile reduction is dominant, other pathways exist, typically involving more steps or less common starting materials.
Reductive Amination of 2-Chloro-5-formylpyrimidine
This pathway involves the initial formation of an imine between 2-chloro-5-formylpyrimidine (3) and an ammonia source, followed by in-situ reduction.[13][14]
Mechanism & Rationale: Reductive amination is a robust method for C-N bond formation.[15][16] The aldehyde first reacts with ammonia to form an imine (or iminium ion under acidic conditions), which is then reduced by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are less reactive towards the starting aldehyde compared to the intermediate imine, minimizing the reduction of the aldehyde to an alcohol.[13]
Caption: Reductive amination of 2-chloro-5-formylpyrimidine.
This route is contingent on the availability of the starting aldehyde, which can be prepared from the corresponding alcohol, (2-chloropyrimidin-5-yl)methanol.[17][18][19]
Amine Protection & Deprotection
In multi-step syntheses, it may be necessary to protect the resulting primary amine to prevent it from reacting in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in various conditions and ease of removal.[20][21]
-
Protection: The amine is typically reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide in a solvent such as THF or dichloromethane.[22][23]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrogen chloride in methanol or dioxane.[20][21][24]
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The synthesis of this compound is most efficiently achieved via the reduction of 2-chloro-5-cyanopyrimidine. Catalytic hydrogenation using Raney® Nickel offers a scalable and atom-economical solution suitable for industrial production, while chemical reduction with LiAlH₄ provides a convenient and high-yielding alternative for laboratory-scale synthesis. The choice of method depends on the scale of the reaction, available equipment, and safety considerations. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving a high yield and purity of this valuable synthetic intermediate.
References
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.).
- Wikipedia. (n.d.). Nitrile reduction.
- Hydrogenation of Basic Nitriles with Raney Nickel. (n.d.).
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube.
- US Patent US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine. (n.d.). Google Patents.
- European Patent EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine. (n.d.). European Patent Office.
- US Patent US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine. (n.d.). Google Patents.
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
- Wikipedia. (n.d.). Lithium aluminium hydride.
- Organic Syntheses Procedure - 2-Chloropyrimidine. (n.d.).
- Organic Syntheses Procedure - 7. (n.d.).
- CN Patent CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound. (n.d.). Google Patents.
- CN Patent CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine. (n.d.). Google Patents.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). LiAlH4, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Organic Chemistry Data. (n.d.). Catalytic Hydrogenation.
- J&K Scientific. (n.d.). BOC Protection and Deprotection.
- Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination.
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Patsnap. (n.d.). Preparation method of 2-chloro-5-hydroxypyrimidine.
- ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- US Patent US4612377A - Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- CN Patent CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. (n.d.). Google Patents.
- NIH. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support.
- NIH. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- Amanote Research. (n.d.). Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1289191-99-6|this compound|BLD Pharm [bldpharm.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. youtube.com [youtube.com]
- 9. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organicreactions.org [organicreactions.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]
- 18. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. One moment, please... [total-synthesis.com]
- 22. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
(2-Chloropyrimidin-5-yl)methanamine Hydrochloride: A Versatile Scaffold for the Development of Targeted Therapeutics
Abstract
(2-Chloropyrimidin-5-yl)methanamine hydrochloride represents a pivotal building block in contemporary medicinal chemistry. While this compound itself is not an active therapeutic agent, its inherent structural features—a reactive 2-chloro substituent and a strategically positioned 5-aminomethyl group on a privileged pyrimidine core—render it an exceptionally valuable scaffold for the synthesis of a diverse array of potent and selective drug candidates. This technical guide delves into the synthetic utility and the prospective mechanisms of action of derivatives originating from this scaffold, with a primary focus on their potential as kinase inhibitors. We will explore the structure-activity relationships that govern their biological activity and provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of novel compounds derived from this versatile starting material.
The Pyrimidine Scaffold: A Cornerstone in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic motif that forms the backbone of nucleic acids and is a recurring structural element in a multitude of clinically approved drugs.[1] Its prevalence in medicinal chemistry can be attributed to its ability to engage in various biological interactions, particularly with the active sites of enzymes.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] A significant portion of these biological effects arise from the inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways.[1][3]
This compound: A Gateway to Novel Chemical Space
The subject of this guide, this compound, is a bifunctional molecule primed for chemical elaboration. Its key attributes for drug design include:
-
The 2-Chloro Group: This is a highly reactive site for nucleophilic aromatic substitution (SNAr). It allows for the facile introduction of a wide variety of functional groups, enabling the exploration of diverse chemical space and the fine-tuning of biological activity.
-
The 5-Aminomethyl Group: This functional group can serve as a key interaction point with a biological target, for instance, through hydrogen bonding or salt bridge formation. It also provides a handle for further chemical modification to modulate physicochemical properties such as solubility and cell permeability.
-
The Pyrimidine Core: As a bioisostere of the adenine ring of ATP, the pyrimidine scaffold is predisposed to interact with the ATP-binding site of kinases.[4][5] This inherent property makes it an excellent starting point for the design of kinase inhibitors.
The synthetic versatility of this scaffold is illustrated in the following generalized reaction scheme:
Caption: Synthetic utility of the scaffold.
Prospective Mechanism of Action: Targeting the Kinome
Given the prevalence of the pyrimidine scaffold in approved and investigational kinase inhibitors, it is highly probable that derivatives of this compound will exert their biological effects through the modulation of kinase activity.[1][3]
Kinase Inhibition: A Validated Anticancer Strategy
Protein kinases are crucial regulators of cell growth, proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many diseases, most notably cancer.[4][5] Kinase inhibitors have emerged as a highly successful class of targeted cancer therapeutics.
Derivatives synthesized from the (2-Chloropyrimidin-5-yl)methanamine scaffold can be designed to target the ATP-binding site of specific kinases. The pyrimidine ring can mimic the adenine moiety of ATP, forming key hydrogen bonds with the "hinge" region of the kinase domain. The substituent introduced at the 2-position can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.[6] The 5-aminomethyl group can extend into the solvent-exposed region, providing an opportunity to enhance solubility and introduce additional interactions with the protein surface.
Caption: Proposed mechanism of kinase inhibition.
Structure-Activity Relationship (SAR) Considerations
The design of potent and selective kinase inhibitors based on this scaffold will be guided by established SAR principles for pyrimidine derivatives:[6][7]
| Position | Substitution | Potential Impact |
| C2 | Anilines, heterocycles | Potency and selectivity; interaction with the hydrophobic pocket. |
| C4 | (unsubstituted) | Often involved in hinge binding. |
| C5 | Aminomethyl group | Can be modified to improve solubility and target interactions. |
| C6 | (unsubstituted) | Can be substituted to modulate selectivity. |
Experimental Protocols
General Synthesis of 2-Substituted Pyrimidine Derivatives
This protocol describes a general method for the nucleophilic substitution of the 2-chloro group.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF) is added the desired nucleophile (1.1 eq) and a base (e.g., diisopropylethylamine, 2.2 eq).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted pyrimidine derivative.
In Vitro Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit a specific kinase can be assessed using a variety of commercially available assay kits (e.g., ADP-Glo™, LanthaScreen™). A general workflow is as follows:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a microplate, add the kinase, the substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the recommended temperature and for the specified time.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the kit manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase assay.
Cell-Based Proliferation Assay (MTT Assay)
The cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines can be evaluated using the MTT assay.[8]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for the development of novel targeted therapeutics. Its synthetic tractability and the inherent drug-like properties of the pyrimidine core make it an ideal starting point for the design of kinase inhibitors and other potential drug candidates. The strategic exploration of substitutions at the 2-position, coupled with modifications of the 5-aminomethyl group, will undoubtedly lead to the discovery of new molecules with potent and selective biological activities. Future work should focus on the synthesis of compound libraries based on this scaffold and their systematic evaluation against a panel of disease-relevant kinases to identify promising lead compounds for further optimization and preclinical development.
References
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
- Various Authors. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]
- Various Authors. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Various Authors. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Semantic Scholar. [Link]
- Various Authors. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
- Various Authors. (2021).
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
- Various Authors. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]
- Various Authors. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Various Authors. (2019).
- Various Authors. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry. [Link]
- Various Authors. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
- Various Authors. (2018). Synthesis and Evaluation of New 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine Derivatives as Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
- SpiroChem.
- Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design.
- Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- Various Authors. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
- Various Authors. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
- Various Authors. (2025). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
An In-depth Technical Guide to the Solubility of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal building block in contemporary drug discovery, finding its application in the synthesis of a multitude of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics is not merely an academic exercise; it is a critical determinant for successful process development, formulation design, and ultimately, the bioavailability of the final drug product. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of this compound. In the absence of extensive public data, this document emphasizes the foundational principles and robust experimental methodologies required to generate and validate reliable solubility profiles. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven protocols for its determination, and discuss the critical interplay of its physicochemical properties.
Theoretical Framework: Predicting the Solubility Behavior of an Amine Hydrochloride Salt
This compound, as an amine salt, is an ionic compound. Its solubility is primarily dictated by the interplay of its crystal lattice energy and the solvation energy of its constituent ions in a given solvent. The fundamental principle of "like dissolves like" provides a strong predictive foundation.
Key Physicochemical Drivers of Solubility:
-
Polarity and Ionization: The hydrochloride salt is inherently polar and will exhibit its highest solubility in polar solvents. In aqueous media, it dissociates into the protonated aminomethyl-chloropyrimidinium cation and the chloride anion.
-
pH-Dependent Solubility: The solubility of this compound in aqueous solutions is critically dependent on pH.[1][2] In acidic to neutral conditions, the ionized form predominates, leading to higher solubility. As the pH increases into the alkaline range, the protonated amine will be deprotonated to the less soluble free base, (2-chloropyrimidin-5-yl)methanamine, potentially causing precipitation. The pH at which the concentrations of the ionized and non-ionized species are equal is defined by the pKa of the conjugate acid.
-
Solvent Effects:
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol are excellent candidates for dissolving this compound. They possess high dielectric constants and can effectively solvate both the cation and the anion through hydrogen bonding and ion-dipole interactions.[3]
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can also serve as effective solvents. While they have high polarity, their ability to solvate the chloride anion is less pronounced compared to protic solvents.[3]
-
Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the solubility is expected to be negligible due to the inability of these solvents to overcome the crystal lattice energy of the ionic salt.
-
-
Temperature: The dissolution of most solid solutes is an endothermic process, meaning that the solubility of this compound is expected to increase with rising temperature.[4][5]
A summary of the predicted physicochemical properties of the parent compound, (2-chloropyrimidin-5-yl)methanamine, is presented in Table 1. These values, while for the free base, provide an indication of the molecule's general characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C5H6ClN3 | [6] |
| Molecular Weight | 143.58 g/mol | [6] |
| XLogP3-AA | 0.8 | [7] |
Table 1: Predicted Physicochemical Properties of (2-chloropyrimidin-5-yl)methanamine.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[8][9][10][11] This section provides a detailed, step-by-step protocol that ensures data integrity through self-validating mechanisms.
The Shake-Flask Method: A Step-by-Step Guide
This protocol is designed to be adaptable for various solvents and temperatures.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, methanol, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby validating the attainment of equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for the sedimentation of the excess solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method (see Section 3) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L, taking into account the dilution factor.
Visualizing the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: Ensuring Accuracy and Precision
A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique for quantifying pyrimidine-containing compounds like this compound.[12][13][14][15][16]
HPLC-UV Method Development and Validation
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound in the mobile phase and selecting the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the range of 260-280 nm.[17]
-
Injection Volume: 10 µL
Method Validation:
The analytical method must be validated to ensure its suitability. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The method is considered linear if the coefficient of determination (R²) is ≥ 0.999.
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Interplay of Physicochemical Properties and Solubility: A Deeper Dive
Understanding the relationship between the fundamental properties of this compound and its solubility behavior is crucial for troubleshooting and optimization in a drug development setting.
Caption: Factors Influencing the Solubility of the Compound.
-
The Significance of pKa: The pKa of the protonated amine is the most critical parameter for predicting its pH-solubility profile. For basic drugs, a pKa difference of at least 2 pH units between the drug and the counterion is generally preferred for stable salt formation.[18][19]
-
LogP and its Implications: The partition coefficient (logP) is a measure of a compound's lipophilicity. While the hydrochloride salt is hydrophilic, the logP of the free base can provide insights into its potential for dissolution in mixed solvent systems or its partitioning behavior in biopharmaceutical contexts.
-
Crystal Structure and Polymorphism: The crystal lattice energy must be overcome for dissolution to occur. The presence of different crystalline forms (polymorphs) can lead to different solubilities. It is essential to characterize the solid form of the compound being used for solubility studies to ensure consistency.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed information. General handling guidelines include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion: A Pathway to Comprehensive Solubility Understanding
While readily available solubility data for this compound is limited, this guide provides a robust framework for its systematic and accurate determination. By understanding the underlying physicochemical principles and implementing validated experimental protocols, researchers can generate the high-quality data necessary to support all stages of the drug development pipeline. The methodologies outlined herein not only enable the precise measurement of solubility but also foster a deeper understanding of the compound's behavior in various chemical environments, paving the way for more informed and efficient development of novel therapeutics.
References
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC - PubMed Central. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
- Solubility prediction of HCl–MgCl 2–H 2O system at 50 ∘C using the ion-interaction model. (2025, August 7).
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
- Experimental Solubility Data: Significance and symbolism. (2025, September 9). Wisdom Library. [Link]
- Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay. (n.d.). PubMed. [Link]
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. [Link]
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23).
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6).
- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). PubMed. [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
- 7.3 Solubility of Amines. (n.d.). Chemistry LibreTexts. [Link]
- Solubility of Organic Hydrochlorides. (n.d.). AMiner. [Link]
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025, August 6).
- Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. [Link]
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Properties of Amines and their Hydrochloride Salt. (n.d.).
- (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3). (n.d.). PubChemLite. [Link]
- (2-Chloropyrimidin-5-yl)methanol. (n.d.). PubChem. [Link]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
- 2-Chloropyrimidin-5-amine. (n.d.). PubChem. [Link]
- 2-Chloro-5-methylpyrimidin-4-amine. (n.d.). PubChem. [Link]
Sources
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
(2-Chloropyrimidin-5-yl)methanamine hydrochloride stability and storage.
An In-depth Technical Guide to the Stability and Storage of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal and agricultural chemistry. Its unique structural motif, featuring a reactive chloropyrimidine core and a versatile aminomethyl side chain, makes it an essential precursor for synthesizing a wide array of complex molecules, including kinase inhibitors and other targeted therapeutics. The integrity of this starting material is paramount; its degradation can lead to the formation of impurities that compromise reaction yields, introduce downstream purification challenges, and ultimately impact the biological activity and safety profile of the final compounds.
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for this compound. By understanding the intrinsic chemical liabilities of the molecule and the external factors that promote its degradation, researchers, scientists, and drug development professionals can implement robust handling and storage protocols to ensure its long-term viability and the reproducibility of their scientific endeavors.
Chemical & Physical Properties
A foundational understanding of the compound's physical properties is the first step in designing appropriate handling procedures.
| Property | Value |
| CAS Number | 1289191-99-6[1][2] |
| Molecular Formula | C₅H₇Cl₂N₃[1] |
| Molecular Weight | 180.04 g/mol [1] |
| Appearance | Typically a solid powder. |
| Melting Point | 153 - 155 °C (literature value for a similar compound) |
Comprehensive Stability Profile
The stability of this compound is influenced by several environmental factors. The molecule possesses inherent sensitivities due to its functional groups, making it susceptible to degradation if not handled correctly.
Key Factors Influencing Stability:
-
Moisture (Hygroscopicity): The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This is a critical liability. The absorbed water can act as a nucleophile, leading to the hydrolysis of the C-Cl bond on the pyrimidine ring—a common degradation pathway for 2-chloropyrimidines. The hydrochloride salt form can exacerbate moisture uptake. Therefore, exposure to humid environments must be strictly avoided.
-
Light Sensitivity: Several safety data sheets for analogous compounds indicate that the material is light-sensitive. Photons, particularly in the UV spectrum, can provide the activation energy for various degradation reactions. This can involve radical mechanisms or cleavage of the C-Cl bond, leading to a complex mixture of impurities.
-
Air Sensitivity & Oxidation: The potential for oxidation exists, and some sources recommend handling and storing the compound under an inert atmosphere.[5] While the pyrimidine ring itself is relatively electron-deficient, the aminomethyl group could be susceptible to oxidative degradation over time.
-
Temperature: As with most chemical reactions, degradation rates are accelerated by elevated temperatures. While the compound may be stable enough for short-term shipping at ambient temperatures, long-term storage requires refrigeration to minimize thermal decomposition.[6] Incompatible products and excess heat are listed as conditions to avoid.[5]
-
pH in Aqueous Solutions: In solution, pH is a critical determinant of stability. The amine hydrochloride makes aqueous solutions acidic. In strongly acidic or, more significantly, alkaline conditions, the rate of hydrolysis of the 2-chloro substituent is expected to increase substantially. This is a crucial consideration for any aqueous-based reaction or workup procedures.
Potential Degradation Pathways
Understanding the likely degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting synthetic protocols. Based on the structure, the most probable degradation route is hydrolysis.
Caption: Primary degradation pathway via hydrolysis.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the compound's purity and ensuring experimental success.
Storage Conditions Summary
| Condition | Solid (Long-Term) | Solid (Short-Term Shipping) | In Solution (up to 1 month) | In Solution (up to 6 months) |
| Temperature | 4°C[6] | Room Temperature (< 2 weeks)[6] | -20°C[6] | -80°C[6] |
| Atmosphere | Store under inert gas (Argon/Nitrogen)[5] | N/A | Sealed, with inert gas headspace | Sealed, with inert gas headspace |
| Container | Tightly sealed, amber glass vial | Tightly sealed container[6] | Tightly sealed vial | Tightly sealed vial |
| Environment | Cool, dry, well-ventilated, dark area[6] | Protect from moisture and light | Store in freezer | Store in ultra-low freezer |
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[7]
-
Ventilation: Handle the solid material exclusively in a certified chemical fume hood to avoid inhalation of dust particles.[6][7]
-
Dispensing: When weighing and dispensing, work quickly to minimize exposure to atmospheric moisture and air. Use spark-free tools.
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with these materials can cause vigorous and hazardous reactions.
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste disposal.[7]
Experimental Assessment of Stability
To quantitatively assess stability and establish a beyond-use date for specific formulations or solutions, a scientifically sound stability study is required. This involves using a validated, stability-indicating analytical method.
Protocol 1: HPLC-MS Method for Purity Assessment
This protocol outlines a general method for separating the parent compound from potential degradants.
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol) at 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~10-20 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with UV and Mass Spectrometric (MS) detectors.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS in positive ion scan mode.
-
-
Analysis:
-
Inject the sample and analyze the chromatogram. The purity is calculated as the peak area of the parent compound divided by the total peak area of all components. MS data is used to identify the parent peak and tentatively identify any degradation products based on their mass-to-charge ratio.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to validate that the analytical method is "stability-indicating" and to understand the compound's liabilities.[8]
Caption: Workflow for a forced degradation study.
This study subjects the compound to harsh conditions to intentionally induce degradation.[8][9] By analyzing the stressed samples, one can confirm that the degradation products are well-separated from the parent peak in the chromatogram, thereby proving the method is suitable for stability testing.[8]
Conclusion
This compound is a valuable yet sensitive chemical intermediate. Its stability is critically dependent on diligent control of its environment. The compound is susceptible to degradation by moisture, light, and elevated temperatures. To preserve its chemical integrity, it must be stored in a cool, dry, dark environment, under an inert atmosphere, and in a tightly sealed container. By implementing the storage, handling, and analytical verification protocols outlined in this guide, researchers can ensure the quality of this crucial building block, leading to more reliable and reproducible scientific outcomes.
References
- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS-MedChemExpress. MedChemExpress.
- MSDS of this compound. BOC Sciences.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safe Handling and Storage of 4-(4-Chlorobutyl)
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- (6-chloropyrazin-2-yl)
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 1289191-99-6|this compound|BLD Pharm. BLD Pharm.
- STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
- Stability testing of existing active substances and related finished products. European Medicines Agency.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 1289191-99-6|this compound|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usp.org [usp.org]
- 9. ema.europa.eu [ema.europa.eu]
The Strategic Utility of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring system is a foundational motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of FDA-approved therapeutics.[1][2][3] Its versatile chemical nature and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold" in drug design.[4] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Within this vital class of compounds, (2-Chloropyrimidin-5-yl)methanamine hydrochloride (CAS No. 1289191-99-6) has emerged as a crucial building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, practical applications, and a detailed protocol for its use in the synthesis of advanced intermediates for drug discovery.
Commercial Availability and Sourcing
This compound is readily accessible from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in research-grade purities, with detailed specifications available from the respective vendors.
| Supplier | Purity | Package Size | Availability |
| Biosynth | >95% | Inquire | In Stock |
| BLD Pharm | ≥97% | 1g, 5g | In Stock |
| Aladdin Scientific | 97% | 500mg | In Stock |
| Synthonix Inc. | Inquire | Inquire | In Stock |
| Combi-Blocks Inc. | >97% | 1g, 5g, 10g | In Stock |
| SynQuest Laboratories, Inc. | Inquire | Inquire | In Stock |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
The Role of this compound in Kinase Inhibitor Synthesis
A primary application of this compound lies in its use as a versatile intermediate for the synthesis of kinase inhibitors.[5] The 2-chloro substituent on the pyrimidine ring is a key reactive handle, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various functionalities to build a diverse library of compounds for screening and optimization. The methanamine group at the 5-position provides a point for further chemical elaboration, allowing for the construction of more complex molecular architectures designed to target specific kinases.
The rationale behind using this particular building block is rooted in the common structural features of many kinase inhibitors. The pyrimidine core often serves as a hinge-binding motif, mimicking the adenine base of ATP to anchor the inhibitor in the enzyme's active site. The substituents at the 2- and 5-positions can then be tailored to interact with other regions of the kinase, thereby conferring potency and selectivity. For instance, the synthesis of 2-amino-4-aryl-5-chloropyrimidines has been shown to yield potent inhibitors of VEGFR-2 and CDK1, two kinases implicated in cancer progression.[5]
Experimental Protocol: Synthesis of a Substituted Pyrimidine Intermediate
The following is a representative, detailed protocol for the nucleophilic aromatic substitution of this compound with a substituted aniline. This reaction is a foundational step in the synthesis of many pyrimidine-based kinase inhibitors.
Objective: To synthesize a N2,N5-disubstituted pyrimidine derivative as a core intermediate for kinase inhibitor development.
Reaction Scheme:
A representative synthetic workflow.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (as solvent)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and n-butanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous wash is to remove any remaining acid and excess base.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N2,N5-disubstituted pyrimidine intermediate.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A summary of the key safety information is provided below, based on available Safety Data Sheets (SDS).[1]
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Researchers should always consult the full Safety Data Sheet from their supplier before commencing any experimental work.
Logical Framework for Application in Drug Discovery
The use of this compound can be integrated into a logical drug discovery workflow.
Drug discovery workflow.
Conclusion
This compound is a commercially available and highly valuable building block for medicinal chemists and drug discovery professionals. Its strategic importance lies in its utility for the synthesis of pyrimidine-based compounds, particularly kinase inhibitors. The reactive 2-chloro and 5-methanamine functionalities provide a versatile platform for generating diverse chemical libraries for biological screening. By understanding its chemical properties, sourcing, and safe handling, researchers can effectively leverage this compound to accelerate the discovery of novel therapeutics.
References
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (PDF)
- Drug Discovery with Privileged Building Blocks. Taylor & Francis eBooks.
- MSDS of this compound.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (2-Chloropyrimidin-5-yl)methanamine Hydrochloride in Modern Medicinal Chemistry
Abstract
(2-Chloropyrimidin-5-yl)methanamine hydrochloride has emerged as a highly strategic and versatile building block in contemporary drug discovery. Its unique structural arrangement, featuring an electrophilic C2-chloro substituent ripe for nucleophilic aromatic substitution (SNAr) and a nucleophilic aminomethyl side chain at the C5 position for amide coupling or further elaboration, provides a powerful dual-functionality. This guide offers an in-depth analysis of this scaffold's physicochemical properties, reactivity profile, and its pivotal role in constructing libraries of targeted therapeutics, particularly kinase inhibitors. We will dissect the underlying chemical principles that make this molecule a "privileged" fragment, provide validated experimental protocols for its modification, and present a logical framework for its application in structure-activity relationship (SAR) studies.
The (2-Chloropyrimidin-5-yl)methanamine Scaffold: A Strategic Analysis
The utility of any building block in medicinal chemistry is defined by its structural features, reactivity, and the "drug-like" chemical space it enables. The pyrimidine core, a six-membered heterocyclic compound, is a well-established pharmacophore found in nature (e.g., thymine, cytosine) and in a multitude of approved drugs.[1] This inherent biological relevance makes pyrimidine derivatives excellent starting points for drug design.[2][3]
Physicochemical Properties and Structural Features
This compound is a crystalline solid valued for its stability and improved solubility in polar solvents due to the hydrochloride salt form. The core structure presents two distinct, orthogonally reactive sites.
| Property | Value | Source/Note |
| Molecular Formula | C₅H₇Cl₂N₃ | (As Hydrochloride Salt) |
| Molecular Weight | 180.04 g/mol | (As Hydrochloride Salt) |
| Appearance | White to off-white solid | Vendor Data |
| Key Structural Features | 1. Electron-deficient pyrimidine ring2. C2-Chloro leaving group3. C5-Aminomethyl nucleophilic handle | Structural Analysis |
| Predicted XLogP3 | 0.3 | PubChem CID 55263438[4] |
The molecule's power lies in the electronic nature of the pyrimidine ring. The two nitrogen atoms act as electron sinks, withdrawing electron density from the ring carbons. This effect is particularly pronounced at the C2, C4, and C6 positions, rendering them highly susceptible to nucleophilic attack. The presence of the chlorine atom at the C2 position further enhances this electrophilicity, making it an excellent leaving group for SNAr reactions.[5]
The Dichotomy of Reactivity: A Medicinal Chemist's Lever
The genius of this scaffold is its built-in reactivity dichotomy, which allows for sequential and controlled diversification.
-
The C2-Position (Electrophilic): The C2-chloro group is the primary site for introducing diversity. It readily undergoes SNAr reactions with a vast array of nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone of its application, enabling the exploration of interactions with specific pockets in a biological target. For instance, in kinase inhibitors, an amine introduced at this position often serves to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[6]
-
The C5-Aminomethyl Group (Nucleophilic): The primary amine on the methyl linker at the C5 position serves as the second major point of diversification. It is typically used after the C2 position has been functionalized. Common reactions include amide bond formation, reductive amination, and sulfonylation. This allows chemists to project vectors out into the solvent-exposed region of a binding pocket, optimizing properties like solubility, cell permeability, and target selectivity.
This dual functionality is best visualized as a logical workflow for library synthesis.
Caption: Logical workflow for diversifying the scaffold.
Core Application: Building Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors utilize a heterocyclic core to bind to the ATP-binding site's hinge region. The 2-aminopyrimidine motif is a classic "hinge-binder," capable of forming one to three hydrogen bonds with the backbone of the hinge residues.[6]
(2-Chloropyrimidin-5-yl)methanamine is an ideal precursor for creating such inhibitors. The SNAr reaction with an appropriate aniline derivative installs the crucial hinge-binding element and the main body of the inhibitor, while the C5-aminomethyl group provides the attachment point for a solubilizing tail or a group to probe other regions of the ATP pocket.
Case Study: Synthesis of a Generic Kinase Inhibitor Scaffold
Let's consider the synthesis of a library based on a central anilino-pyrimidine core. The key transformation is the nucleophilic aromatic substitution reaction between (2-Chloropyrimidin-5-yl)methanamine and a substituted aniline.
Caption: Generalized synthetic route to an anilino-pyrimidine core.
Validated Experimental Protocol: Acid-Catalyzed SNAr Reaction
This protocol describes a common method for the coupling of this compound with a substituted aniline. The use of an acid catalyst protonates the pyrimidine ring, further activating it towards nucleophilic attack.
Objective: To synthesize N-(3-methoxyphenyl)-5-((boc-amino)methyl)pyrimidin-2-amine. (Note: The primary amine is often protected, e.g., with a Boc group, before this step to prevent self-reaction and simplify purification).
Materials:
-
This compound (1.0 eq)
-
3-Methoxyaniline (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
2-Pentanol or Isoamyl alcohol (solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.80 g, 10 mmol), 3-methoxyaniline (1.35 g, 11 mmol), and p-TsOH·H₂O (0.38 g, 2 mmol).
-
Solvent Addition: Add 2-pentanol (40 mL).
-
Reaction: Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting chloropyrimidine indicates completion.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL).
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to remove the acid catalyst and any unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the desired product.
Causality and Trustworthiness:
-
Why 2-Pentanol? High-boiling alcohols are excellent solvents for this type of condensation as they can effectively solvate the polar intermediates and the high temperature drives the reaction to completion.
-
Why p-TsOH? The acid catalyst protonates a ring nitrogen on the pyrimidine, making the ring significantly more electron-deficient and thus more susceptible to nucleophilic attack by the weakly nucleophilic aniline. This is a classic activation strategy for SNAr reactions.[7]
-
Why a Bicarbonate Wash? This step is critical for self-validation. It quenches the reaction by deprotonating any remaining acid and ensures that the final product is in its neutral form, which is essential for proper purification and characterization.
Advanced Strategies and Future Perspectives
While its role in kinase inhibitor synthesis is prominent, the utility of (2-Chloropyrimidin-5-yl)methanamine is not limited to this target class. The fundamental SNAr/amination sequence can be applied to generate scaffolds for various targets, including GPCRs, ion channels, and enzymes where a substituted aminopyrimidine can act as a key pharmacophore.
Furthermore, the chlorine atom itself can serve as a reactive handle for other types of reactions beyond simple SNAr, such as Suzuki or Stille cross-coupling reactions, although this is less common and often requires specific catalytic conditions. The true value lies in its reliability as an SNAr substrate.[8]
Recent advances have also seen 2-chloropyrimidines used as covalent warheads. In specific cases, the chloro-substituent can react with a strategically positioned cysteine residue in a target protein, forming a permanent covalent bond.[9][10] This represents an exciting frontier, transforming the scaffold from a reversible binder into a targeted covalent inhibitor.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its predictable, orthogonal reactivity allows for the systematic and efficient exploration of chemical space around a biologically relevant core. By mastering the fundamental SNAr chemistry at the C2-position and leveraging the C5-aminomethyl handle for SAR expansion, researchers can rapidly generate focused libraries of compounds to tackle a wide range of biological targets. Its continued application in both academic and industrial drug discovery programs is a testament to its enduring utility and strategic importance.
References
- Natarajan, A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate.
- Bentham Science Publishers. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.
- Hall, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- PubChem. (n.d.). (2-chloropyrimidin-5-yl)methanamine. PubChem.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: A Technical Guide to (2-Chloropyrimidin-5-yl)methanamine Hydrochloride for Advanced Synthesis
For Immediate Release
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, (2-Chloropyrimidin-5-yl)methanamine hydrochloride has emerged as a critical synthon, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in the field of drug development.
Core Characteristics and Strategic Importance
This compound, with the CAS Number 1289191-99-6, is a crystalline solid at room temperature. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the primary amine on the methylene bridge and the chloro-substituent at the 2-position of the pyrimidine ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 1289191-99-6 | [1][2] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1][2] |
| Molecular Weight | 180.04 g/mol | [1][2] |
| Appearance | Solid | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing chloro group, renders the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). Simultaneously, the primary amine of the 5-methanamine moiety serves as a versatile nucleophile for the formation of amides, sulfonamides, and other C-N bonds. This dual reactivity allows for sequential and controlled modifications, a highly desirable feature in the synthesis of compound libraries for high-throughput screening.
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. A common and efficient synthetic route commences with the readily available 2-chloro-5-cyanopyrimidine. The key transformation in this pathway is the reduction of the nitrile functionality to a primary amine.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Reduction of 2-Chloro-5-cyanopyrimidine
This protocol outlines a general procedure for the synthesis of the free base, which can then be converted to the hydrochloride salt.
Materials:
-
2-Chloro-5-cyanopyrimidine
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with a suitable catalyst like Palladium on carbon)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄ reduction, or an alcohol for catalytic hydrogenation)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Standard work-up and purification reagents
Procedure:
-
Reduction of the Nitrile:
-
Method A: Using LiAlH₄: To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-chloro-5-cyanopyrimidine in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Method B: Catalytic Hydrogenation: 2-chloro-5-cyanopyrimidine is dissolved in a suitable solvent (e.g., ethanol, methanol) and a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred vigorously until the starting material is consumed.
-
-
Work-up:
-
For the LiAlH₄ reduction, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
For the catalytic hydrogenation, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.
-
-
Purification of the Free Base: The crude (2-Chloropyrimidin-5-yl)methanamine is purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethanol) and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Reactivity and Applications in Drug Discovery
The utility of this compound as a building block is demonstrated in its application in the synthesis of various biologically active molecules, particularly kinase inhibitors and chemokine receptor antagonists.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the 2-position of the pyrimidine ring is a prime site for nucleophilic attack. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloride, leading to the formation of diverse 2-substituted pyrimidine derivatives.
Caption: General scheme for SNAr reactions at the C2-position.
This reactivity is extensively utilized in the synthesis of kinase inhibitors, where the 2-aminopyrimidine scaffold is a well-established hinge-binding motif.[3] For instance, this building block can be used to synthesize analogs of potent Src/Abl kinase inhibitors.[4][5]
Reactions of the 5-(Aminomethyl) Group
The primary amine of the 5-(aminomethyl) group readily undergoes reactions typical of primary amines, such as acylation, sulfonylation, and reductive amination. This allows for the introduction of a wide variety of side chains and functional groups at this position.
Example: Synthesis of N-((2-chloropyrimidin-5-yl)methyl)acetamide
This reaction demonstrates the selective acylation of the primary amine in the presence of the 2-chloro substituent.
Experimental Protocol:
-
This compound is suspended in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride and liberate the free amine.
-
An acylating agent, such as acetyl chloride or acetic anhydride, is added dropwise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred until completion, monitored by an appropriate analytical technique.
-
The reaction mixture is then subjected to an aqueous work-up, and the product is extracted with an organic solvent.
-
The crude product is purified by recrystallization or column chromatography to yield N-((2-chloropyrimidin-5-yl)methyl)acetamide.[6][7]
Application in the Synthesis of Chemokine Receptor Antagonists
This compound is a valuable building block for the synthesis of antagonists for chemokine receptors such as CXCR4 and CCR2, which are implicated in cancer metastasis and inflammatory diseases.[2][8] The pyrimidine core can serve as a central scaffold, with the 2- and 5-positions being functionalized to achieve high binding affinity and selectivity. For example, it can be incorporated into the synthesis of dipyrimidine amines, a novel class of potent CXCR4 antagonists.[2]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methylene protons, and the amine protons. The chemical shifts and coupling patterns are characteristic of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the methylene carbon. |
| Mass Spec. | A molecular ion peak corresponding to the mass of the free base, and fragmentation patterns consistent with the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.[9] |
| IR | Characteristic absorption bands for N-H stretching of the amine and hydrochloride salt, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[10][11]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[11]
-
Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, coupled with its straightforward synthesis, makes it an attractive starting material for the construction of a wide range of complex molecules, particularly in the development of novel kinase inhibitors and chemokine receptor antagonists. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this important synthon in their drug discovery endeavors.
References
[1] BLD Pharm. This compound. (Accessed January 10, 2026). [12] Liang, Z., Zhan, W., Zhu, A., Yoon, Y., Lin, S., Sasaki, M., et al. (2012). Development of a Unique Small Molecule Modulator of CXCR4. PLoS ONE, 7(4), e34038. [2] Zhu, Y., et al. (2010). Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity. Journal of Medicinal Chemistry, 53(24), 8556–8568. [10] Capot Chemical Co., Ltd. (2019). MSDS of this compound. [8] Bioorganic & Medicinal Chemistry Letters. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-5380. [13] Molecules. (2012). Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules, 17(8), 9961-9970. [14] ScholarWorks@GSU. (2016). Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. [15] MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. [11] MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. Sigma-Aldrich. (2024). Safety Data Sheet. [16] NIH. (2012). Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. [17] McInally, T., et al. (2016). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 7(1), 84-88. [18] BLD Pharm. This compound. (Accessed January 10, 2026). [19] Angene Chemical. (2024). Safety Data Sheet. [20] MDPI. (2015). Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. [21] Organic Syntheses. (2014). 2-Chloropyrimidine. [22] Molecules. (2012). Design and synthesis of a series of pyrido[2,3-d]pyrimidine derivatives as CCR4 antagonists. [23] Google Patents. (2020). Preparation method of 2-chloro-5-cyanopyrimidine compound. [24] PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). [25] PubChem. (2023). 2-Chloropyrimidin-5-amine. [3] BenchChem. (2025). Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyridin-2-amine. [9] PubChemLite. (2025). (2-chloropyrimidin-5-yl)methanamine. [26] ChemicalBook. (2025). 5-Pyrimidinemethanol, 2-chloro-. [27] Google Patents. (2014). Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. [4] PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [6] International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [7] Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [28] ResearchGate. (2014). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. [29] Acta Crystallographica Section E: Crystallographic Communications. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. [30] BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. [31] Google Patents. (2011). Method for preparing 2-chloropyrimidine. [32] BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. [33] PubChem. (2023). (2-Chloropyrimidin-5-yl)methanol. [5] PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [34] MDPI. (2008). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. [35] ChemicalBook. (2025). Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine. [36] MedChemExpress. (2025). (2-Chloropyrimidin-5-yl)methanol (2-Chloro-5-pyrimidinemethanol). [37] MedChemExpress. (2025). CAS No. 1046816-75-4.
Sources
- 1. Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. ijper.org [ijper.org]
- 8. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 10. capotchem.cn [capotchem.cn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DSpace [scholarworks.gsu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1289191-99-6|this compound|BLD Pharm [bldpharm.com]
- 19. angenechemical.com [angenechemical.com]
- 20. mdpi.com [mdpi.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Design and synthesis of a series of pyrido[2,3-d]pyrimidine derivatives as CCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 24. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]
- 27. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 36. medchemexpress.com [medchemexpress.com]
- 37. medchemexpress.com [medchemexpress.com]
The Pharmacological Potential of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2][3] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, hints at its intrinsic ability to interact with biological systems. The strategic functionalization of the pyrimidine ring has yielded a rich pipeline of therapeutics, from anticancer agents to antimicrobial drugs. This guide focuses on a specific, yet highly promising, class of pyrimidine derivatives: those originating from (2-Chloropyrimidin-5-yl)methanamine hydrochloride. The presence of a reactive 2-chloro substituent and a versatile 5-methanamine handle provides a fertile ground for chemical exploration, offering the potential to generate diverse libraries of compounds with a wide spectrum of biological activities.
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the rationale behind the synthesis, the nuances of the biological evaluation, and the critical interpretation of structure-activity relationships (SAR). Our goal is to equip you with the knowledge to not only comprehend the existing research but also to inspire and guide your own drug discovery efforts in this exciting area.
The Core Moiety: (2-Chloropyrimidin-5-yl)methanamine - A Versatile Starting Point
The parent compound, (2-Chloropyrimidin-5-yl)methanamine, presents two key reactive sites for derivatization: the chlorine atom at the 2-position and the primary amine of the methanamine group at the 5-position. The 2-chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents. The 5-methanamine group is a versatile handle for the formation of amides, sulfonamides, Schiff bases, and N-alkylated or N-arylated derivatives. This dual reactivity allows for the systematic exploration of chemical space around the pyrimidine core, a crucial aspect of modern drug discovery.
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of the 2-chloropyrimidine scaffold have demonstrated significant potential as anticancer agents by targeting key players in cancer cell proliferation and survival, most notably protein kinases.
Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several classes of pyrimidine derivatives have been developed as potent kinase inhibitors.
One notable example involves 2-amino-4-aryl-5-chloropyrimidines, which have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[1] While not direct derivatives of the methanamine core, this research highlights the potential of the 5-chloropyrimidine scaffold in targeting kinases crucial for angiogenesis and cell cycle progression.
Furthermore, 2,5-dichloropyrimidines have been identified as covalent inhibitors of Mitogen- and Stress-activated protein Kinase 1 (MSK1), acting through a nucleophilic aromatic substitution reaction with a cysteine residue in the kinase domain.[5] This finding is particularly relevant as it underscores the reactivity of the 2-chloro group and suggests a potential mechanism of action for derivatives of (2-Chloropyrimidin-5-yl)methanamine.
A series of 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, both of which are implicated in tumor growth and metastasis.[6]
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from (2-Chloropyrimidin-5-yl)methanamine.
Caption: General workflow for the discovery of kinase inhibitors.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines. While not exclusively derived from (2-Chloropyrimidin-5-yl)methanamine, this data provides a valuable reference for the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Oxo-pyridine and 1'H-spiro-pyridine derivatives | MCF-7 (Breast) | 1.27 ± 0.18 - 4.84 ± 0.25 | [2] |
| 2-Oxo-pyridine and 1'H-spiro-pyridine derivatives | A-549 (Lung) | 1.27 ± 0.18 - 4.84 ± 0.25 | [2] |
| 6-Amino-5-cyano-2-thiopyrimidine derivatives | Leukemia Cell Lines | GI50 with high selectivity | [7] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, MCF7, HCT116, PC3 | < 3 - < 5 | [8] |
| Symmetrical chlorophenylamino-s-triazine derivatives | MCF7 (Breast) | 4.14 ± 1.06 - 38.02 ± 3.85 | [9] |
| Symmetrical chlorophenylamino-s-triazine derivatives | C26 (Colon) | 1.71 ± 0.23 - 58.17 ± 2.19 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Combating Infectious Diseases
The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The ability to readily synthesize a diverse range of derivatives from (2-Chloropyrimidin-5-yl)methanamine makes it an attractive starting point for the discovery of new antibacterial and antifungal compounds.
Schiff Bases: A Promising Class of Antimicrobial Agents
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[3][10][11][12][13] The methanamine group of (2-Chloropyrimidin-5-yl)methanamine is readily converted to a Schiff base, providing a straightforward route to a diverse library of compounds for antimicrobial screening.
The general synthetic scheme for the preparation of Schiff base derivatives is depicted below.
Caption: General synthesis of Schiff base derivatives.
Antimicrobial Screening Protocols
The antimicrobial activity of the synthesized derivatives can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
(2-Chloropyrimidin-5-yl)methanamine derivatives (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of (2-Chloropyrimidin-5-yl)methanamine derivatives is highly dependent on the nature of the substituents introduced at the 2- and 5-positions. A systematic SAR study is crucial for optimizing the potency and selectivity of these compounds.
Key areas for future exploration include:
-
Derivatization of the 5-methanamine group: Synthesis and evaluation of a broad range of amides, sulfonamides, ureas, and N-aryl/alkyl derivatives to probe the steric and electronic requirements for optimal activity.
-
Modification of the 2-position: Exploration of various nucleophilic substitution reactions at the 2-chloro position to introduce different functional groups that can modulate the compound's properties and target interactions.
-
Mechanism of action studies: For active compounds, elucidating the specific molecular targets and signaling pathways is essential for rational drug design and development.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
The versatility of the (2-Chloropyrimidin-5-yl)methanamine scaffold, coupled with the established biological importance of pyrimidine derivatives, makes this an exciting and promising area for future drug discovery research.
References
- Huang, S., Li, R., Connolly, P. J., Emanuel, S., Fuentes-Pesquera, A., Adams, M., ... & Moffat, D. F. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & medicinal chemistry letters, 17(8), 2179-2183.
- ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines.
- Jorge, S. D., et al. (n.d.). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
- Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(7), 844.
- Ward, R. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of medicinal chemistry, 65(13), 9037-9053.
- Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Molecules, 19(11), 17786-17801.
- Ghorab, M. M., & Alsaid, M. S. (2015). In-vitro cytotoxic activity of some selected synthesized compounds.
- Rafique, J., & Idrees, M. (2024). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview.
- Harris, C. S., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 14(1), 21-24.
- S.A.P. (n.d.). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Scientific & Academic Publishing.
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & medicinal chemistry, 17(1), 123-134.
- Wang, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS medicinal chemistry letters, 5(5), 539-544.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1347.
- Seshaiah, K. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Research, 12(4).
- Kelland, L. R. (2007). The resurgence of platinum-based cancer chemotherapy.
- Al-Warhi, T., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Frontiers in Chemistry, 13, 1363599.
- Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Chobot, V., et al. (2012).
- ResearchGate. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
- Miyachi, H., et al. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Journal of medicinal chemistry, 36(22), 3458-3463.
- El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific reports, 14(1), 3845.
- Nepram, S. P., et al. (2011). Development of 2-substituted-N-(naphth-1-ylmethyl) and N-benzhydrylpyrimidin-4-amines as dual cholinesterase and Aβ-aggregation inhibitors: Synthesis and biological evaluation. Bioorganic & medicinal chemistry, 19(19), 5774-5787.
- Ahsan, M. J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098.
- Kumar, K., et al. (2016). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). Journal of medicinal chemistry, 59(17), 7894-7908.
- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111624.
Sources
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [edgccjournal.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 13. rjlbpcs.com [rjlbpcs.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution with (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Introduction
The pyrimidine core is a foundational scaffold in medicinal chemistry and drug discovery, integral to the structure of numerous therapeutic agents.[1][2] The functionalization of this privileged heterocycle is paramount for the modulation of pharmacological activity. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on chloropyrimidines stands out as a robust and versatile method for introducing molecular diversity.[3][4] This document provides a detailed protocol and technical guidance for conducting nucleophilic substitution reactions using (2-Chloropyrimidin-5-yl)methanamine hydrochloride, a key building block for the synthesis of novel pyrimidine-based compounds.
The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two nitrogen atoms, renders it susceptible to nucleophilic attack.[5] The chloro-substituent at the C2-position acts as a competent leaving group, facilitating the SNAr mechanism. This reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Understanding the principles of this reaction is crucial for its successful application and optimization.
Reaction Mechanism and Scientific Principles
The nucleophilic aromatic substitution on the 2-chloropyrimidine ring is a classic example of an SNAr reaction. The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine atom. This is generally the rate-determining step. The electron-withdrawing nitrogen atoms in the pyrimidine ring help to stabilize the resulting negative charge.
-
Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the pyrimidine ring, including the nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the substituted product.
The reactivity of halopyrimidines in SNAr reactions follows the general trend of F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions.[7] This is because the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to the initial nucleophilic attack.[7]
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions.
-
Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[9]
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with a generic amine nucleophile. The conditions can be adapted for other nucleophiles such as thiols or alcohols.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| This compound | 1289191-99-6 | 180.04 | Starting Material |
| Amine Nucleophile | Varies | Varies | Reactant |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 7087-68-5 or 121-44-8 | 129.24 or 101.19 | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent | 68-12-2 | 73.09 | Solvent |
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add the amine nucleophile (1.0–1.2 eq.).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a suitable concentration, typically 0.1-0.5 M.[7]
-
-
Addition of Base:
-
Slowly add a non-nucleophilic base, such as DIPEA or TEA (1.5–2.0 eq.), to the reaction mixture at room temperature.[7] The base is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.[7] This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.[7]
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat as required. The optimal temperature can range from room temperature to 120 °C, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, it can often be removed under high vacuum.
-
Alternatively, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the solvent and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired substituted pyrimidine derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Visualization of the Experimental Workflow
Caption: A generalized workflow for the nucleophilic substitution reaction.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive Nucleophile: The amine nucleophile may be protonated and therefore non-nucleophilic. | - Ensure a sufficient amount of base (1.5-2.0 eq.) is used to neutralize all acidic species.[7] |
| - Poor Leaving Group Ability: While chlorine is a good leaving group, for less reactive systems, a more reactive halide might be needed. | - The reactivity order for SNAr is F > Cl > Br > I.[7] Consider using a fluoro-pyrimidine if the chloro-pyrimidine is unreactive. | |
| - Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. | - Gradually increase the reaction temperature and monitor for product formation. | |
| Formation of Side Products | - Competing Reactions: The nucleophile may react at other sites if the starting material has multiple reactive positions. | - The C2 and C4 positions on the pyrimidine ring are generally the most activated for SNAr.[11][12] Careful control of stoichiometry and reaction conditions can improve regioselectivity. |
| - Decomposition: The starting material or product may be unstable under the reaction conditions. | - Lower the reaction temperature or shorten the reaction time. |
Conclusion
The protocol outlined in these application notes provides a robust starting point for researchers engaged in the synthesis of novel pyrimidine-based compounds. The success of the nucleophilic substitution reaction on this compound hinges on a clear understanding of the SNAr mechanism, careful control of reaction conditions, and appropriate safety measures. By following these guidelines and employing systematic optimization, this versatile reaction can be a powerful tool in the development of new chemical entities for various applications, particularly in the field of drug discovery.
References
- ChemSRC. (n.d.). MSDS of this compound.
- CompChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.
- YouTube. (2020). SNAr reactions of pi-deficient aromatic rings.
- PubMed. (2008). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
- ResearchGate. (2014). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Journal of Chemical Reviews. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- ACS Publications. (2002). Addition and substitution reactions of chloropyrimidines with lithium reagents.
- Zenodo. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Angene Chemical. (2024). Safety Data Sheet.
- National Institutes of Health. (2023). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids.
- MDPI. (2023). 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][13]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione.
- Journal of Chemical Reviews. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- PubChem. (n.d.). 2-Chloropyrimidin-5-amine.
- PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine.
- PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)ethylamine.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging (2-Chloropyrimidin-5-yl)methanamine Hydrochloride as a Scaffold for Novel Antiviral Agents
Introduction
The global landscape of infectious diseases is continually challenged by the emergence and re-emergence of viral pathogens, underscoring an urgent and persistent need for novel antiviral therapeutics.[1][2] In the vast field of medicinal chemistry, certain molecular frameworks have proven to be exceptionally fruitful starting points for drug design. The pyrimidine ring system is one such "privileged scaffold."[3][4] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives possess an inherent ability to interact with the biological machinery of both host cells and viruses, including enzymes and genetic material.[3][5] This has led to the development of numerous successful antiviral drugs.[6]
This guide focuses on the strategic application of (2-Chloropyrimidin-5-yl)methanamine hydrochloride , a versatile chemical building block, in the discovery of new antiviral agents. We will explore the mechanistic rationale for using pyrimidine-based compounds, the unique synthetic advantages offered by this specific reagent, and provide detailed protocols for synthesizing a candidate library and evaluating its antiviral efficacy. The reactivity of the 2-chloro group allows for facile nucleophilic substitution, while the 5-methanamine moiety provides a secondary point for diversification, making it an ideal starting point for creating a library of novel compounds for screening.[7]
Section 1: The Mechanistic Underpinning of Pyrimidine-Based Antivirals
The efficacy of most pyrimidine-based antiviral agents stems from their ability to disrupt the viral replication cycle, primarily by targeting the synthesis of viral nucleic acids (DNA or RNA).[8] Viruses are obligate intracellular parasites that hijack the host cell's resources to replicate their genomes. Pyrimidine analogs can exploit this dependency in several ways.
-
Inhibition of Viral Polymerases : The most common mechanism involves the intracellular conversion of a pyrimidine nucleoside analog into its 5'-triphosphate form by viral and cellular kinases.[8] This activated analog then acts as a fraudulent substrate for the virus's own RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Its incorporation into the growing nucleic acid chain can lead to immediate chain termination or introduce mutations that cripple the resulting viral progeny, a process known as lethal mutagenesis.[8][9]
-
Inhibition of Nucleoside Biosynthesis : Viruses place a high metabolic demand on the host cell for nucleoside triphosphates to build new genomes.[10] A complementary and highly effective strategy is to inhibit the host cell's de novo pyrimidine biosynthesis pathway. By limiting the available pool of natural pyrimidines, the virus is starved of essential building blocks for replication. Research has shown that combining host nucleoside biosynthesis inhibitors with viral polymerase inhibitors can result in a powerful synergistic antiviral effect.[9][11][12]
Caption: Antiviral mechanisms of pyrimidine derivatives.
Section 2: Synthetic Strategy & Versatility
This compound serves as an excellent starting scaffold due to its distinct reactive sites, which can be addressed orthogonally to generate chemical diversity.
-
C2-Position (Chloro Group) : The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[7] This is due to the electron-withdrawing effect of the two ring nitrogens, which stabilize the intermediate Meisenheimer complex. This high reactivity allows for the introduction of a wide array of nucleophiles (amines, alcohols, thiols) under relatively mild conditions, often without the need for expensive palladium catalysts that might otherwise be required for less activated aryl chlorides.[7]
-
C5-Position (Methanamine Group) : The primary amine at the end of the C5-methylene bridge provides a versatile handle for secondary modifications. It can be readily acylated, alkylated, or used in reductive amination reactions to append a second set of diverse chemical moieties. This dual-handle approach allows for a combinatorial-like synthesis strategy to rapidly build a library of candidate compounds.
Caption: Synthetic diversification strategy.
Section 3: Protocol for Synthesis of a Candidate Library
This section provides a representative, two-step protocol for synthesizing a small library of compounds from this compound.
Causality Behind Choices:
-
Solvent (DMF/DIPEA): Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the reactants. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the SNAr reaction without competing with the primary nucleophile.
-
Reaction Temperature: The reaction is initially run at room temperature and can be gently heated if necessary. The high reactivity of the 2-chloropyrimidine often precludes the need for high temperatures, which helps to minimize side reactions.[7]
-
Purification: Purification by column chromatography is standard for removing excess reagents and byproducts to ensure the purity of the intermediate and final compounds, which is critical for accurate biological testing.
Step 3.1: General Procedure for Nucleophilic Substitution at the C2-Position
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir for 10 minutes at room temperature.
-
Add the desired nucleophile (e.g., a substituted aniline, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, heat to 60-80 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate, (2-(substituted)-pyrimidin-5-yl)methanamine.
Step 3.2: General Procedure for Acylation of the C5-Methanamine Group
-
Dissolve the purified intermediate from Step 3.1 (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: Protocol for In Vitro Antiviral Screening Cascade
A systematic screening process is essential to identify compounds that are both potent and non-toxic. This cascade ensures that resources are focused on the most promising candidates.
Caption: High-throughput antiviral screening workflow.
Step 4.1: Protocol for Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of the compound that reduces host cell viability by 50%. It is run in parallel with the antiviral assay but without the virus.[13]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza[14]) at a density that will result in a 90-100% confluent monolayer the next day. Incubate at 37 °C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in cell culture medium. Include a "cells only" control (medium only) and a positive control for toxicity (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Use non-linear regression analysis to determine the CC₅₀ value.
Step 4.2: Protocol for Primary Antiviral Screening (EC₅₀ Determination)
This cytopathic effect (CPE) reduction assay measures how effectively a compound prevents the virus from killing the host cells.[15]
-
Cell Seeding & Treatment: Prepare an identical 96-well plate as in Step 4.1 and treat the cells with the same serial dilutions of your compounds.
-
Virus Infection: After a 1-2 hour pre-treatment incubation, add the virus at a pre-determined multiplicity of infection (MOI) that causes >80% cell death in 48-72 hours. Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
Incubation: Incubate the plate at 37 °C, 5% CO₂ until the "virus control" wells show >80% CPE.
-
Viability Assessment: Assess cell viability using the same method as the cytotoxicity assay (e.g., MTT or Neutral Red staining).[15]
-
Data Analysis: Calculate the percentage of protection relative to the "virus control" and "cell control" wells. Use non-linear regression to determine the EC₅₀ value (the concentration that protects 50% of cells from viral-induced death).
Step 4.3: Data Analysis and Hit Selection
The key to identifying a promising lead is to find a compound that is potent against the virus but not toxic to the host cells. This is quantified by the Selectivity Index (SI).
-
Calculation: SI = CC₅₀ / EC₅₀
-
Hit Criteria: A compound is typically considered a promising "hit" if its SI value is greater than 10 , indicating that the concentration required to inhibit the virus is at least 10-fold lower than the concentration that causes significant host cell toxicity.
Table 1: Representative Screening Data for a Hypothetical Compound Library
| Compound ID | R¹ Group (at C2) | R² Group (at C5) | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| PYR-001 | 4-fluoroaniline | Acetyl | >100 | 15.2 | >6.6 |
| PYR-002 | 4-fluoroaniline | Cyclopropylcarbonyl | >100 | 2.1 | >47.6 |
| PYR-003 | 3-methoxyaniline | Acetyl | 85.3 | 25.0 | 3.4 |
| PYR-004 | 3-methoxyaniline | Cyclopropylcarbonyl | 92.1 | 4.5 | 20.5 |
| Control | Acyclovir | - | >100 | 0.5 | >200 |
From this hypothetical data, compounds PYR-002 and PYR-004 would be selected as "hits" for further investigation due to their high SI values.
Conclusion
This compound represents a strategically valuable and synthetically tractable starting scaffold for the discovery of novel antiviral agents. Its dual reactive sites permit the rapid generation of diverse chemical libraries. By coupling this synthetic versatility with a rigorous and logical screening cascade—beginning with cytotoxicity assessment and progressing to efficacy testing—researchers can efficiently identify potent and selective antiviral "hit" compounds. The protocols and rationale outlined in this guide provide a robust framework for leveraging this promising chemical entity in the ongoing search for the next generation of antiviral drugs.
References
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
- The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (n.d.). Systematic Reviews in Pharmacy.
- Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (n.d.). PubMed.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2022). Protocols.io.
- Development of an Antiviral Screening Protocol: One-Stone-Two-Birds. (n.d.). PMC - NIH.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). ResearchGate.
- Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (n.d.). PMC - NIH.
- A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. (2022). PMC - NIH.
- Antiviral assay. (n.d.). Bio-protocol.
- Cytotoxicity Screening Assay - Paired with Antiviral Assays. (2022). Protocols.io.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
- Best practices for screening antiviral drugs. (2024). DIFF Biotech.
- Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (n.d.). Nature.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2023). ResearchGate.
- Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). bioRxiv.
- Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). ResearchGate.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.
- (2-chloropyrimidin-5-yl)methanamine. (n.d.). PubChemLite.
Sources
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. [PDF] Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 14. Development of an Antiviral Screening Protocol: One-Stone-Two-Birds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Notes and Protocols for Coupling Reactions with (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is of paramount importance, featuring in a multitude of clinically approved drugs. This guide provides detailed application notes and protocols for the versatile building block, (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This bifunctional molecule, possessing both an electrophilic 2-chloro substituent and a nucleophilic primary aminomethyl group, presents unique opportunities and challenges in synthetic strategy. This document aims to provide a comprehensive technical guide, grounded in established chemical principles, to enable researchers to effectively utilize this reagent in various coupling reactions.
Strategic Considerations: The Dichotomy of Reactivity
This compound harbors two key reactive sites: the C2-chloro position on the electron-deficient pyrimidine ring, which is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the primary aminomethyl group, which can act as a nucleophile in various transformations. The hydrochloride salt form necessitates neutralization to unmask the nucleophilicity of the amine.
A critical consideration is the potential for intramolecular reactions, where the aminomethyl group of one molecule could potentially react with the 2-chloro position of another, leading to oligomerization or undesired side products. The choice of reaction conditions, particularly the base and temperature, is therefore crucial to control chemoselectivity and favor the desired intermolecular coupling.
For palladium-catalyzed cross-coupling reactions, the free amine can also act as a ligand for the palladium center, potentially inhibiting catalytic activity. In such cases, protection of the aminomethyl group may be a prudent strategy.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary focus is on functionalizing the 2-chloro position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-substituted pyrimidines. A key challenge when using this compound is the presence of the free amine, which can interfere with the catalytic cycle. Two primary strategies can be employed: direct coupling with the unprotected amine or coupling after protection of the amine.
While challenging, direct coupling can be achieved under carefully controlled conditions. The choice of a bulky, electron-rich phosphine ligand can help to promote the desired cross-coupling over catalyst inhibition by the amine.
Protocol 2.1.1: Direct Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos or other suitable biarylphosphine ligand (4-10 mol%)
-
K₂CO₃ or K₃PO₄ (3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1))
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the boronic acid derivative, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the base (K₂CO₃ or K₃PO₄). The base will neutralize the hydrochloride salt and is essential for the Suzuki coupling mechanism.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
To circumvent issues with the free amine, protection as a carbamate (e.g., Boc) is a robust strategy. The Boc group is stable to typical Suzuki coupling conditions and can be readily removed post-coupling.
Protocol 2.1.2: Boc Protection of the Amine
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound (1 equivalent) in DCM or THF.
-
Add the base (Et₃N or DIPEA) and stir for 15-30 minutes at room temperature to generate the free amine in situ.
-
Add (Boc)₂O and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield tert-butyl ((2-chloropyrimidin-5-yl)methyl)carbamate.
Protocol 2.1.3: Suzuki-Miyaura Coupling of Boc-Protected Amine
Follow the general procedure in Protocol 2.1.1, using tert-butyl ((2-chloropyrimidin-5-yl)methyl)carbamate as the starting material.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Moderate to Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Good to Excellent |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90-110 | Moderate to Good |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the coupling of an amine with the 2-chloro position of the pyrimidine. This is a powerful method for generating diverse libraries of 2-aminopyrimidine derivatives. Similar to the Suzuki coupling, the presence of the aminomethyl group requires careful consideration.
In this case, the aminomethyl group of a second molecule of the starting material could potentially act as the coupling partner. To favor the desired intermolecular coupling with an external amine, the external amine is typically used in excess.
Protocol 2.2.1: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)
-
Xantphos or other suitable biarylphosphine ligand (2-6 mol%)
-
NaOt-Bu or K₂CO₃ (2.5 - 3.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ or Pd(OAc)₂, the phosphine ligand, and the base.
-
Add this compound and the coupling amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Amide Bond Formation
The primary amine of this compound can readily undergo acylation to form amides. This is a fundamental transformation in medicinal chemistry for introducing a wide variety of functional groups.
Coupling with Carboxylic Acids
Direct condensation of a carboxylic acid with the amine requires an activating agent to facilitate the reaction under mild conditions.
Protocol 3.1.1: Amide Coupling using HATU
Materials:
-
This compound
-
Carboxylic acid (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or DCM under an inert atmosphere.
-
Add HATU and stir for 5 minutes.
-
Add this compound.
-
Add DIPEA dropwise and stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 5% aqueous LiCl (if using DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Base | Solvent | Key Advantages |
| HATU | DIPEA | DMF, DCM | High efficiency, low racemization |
| EDC/HOBt | DIPEA, Et₃N | DMF, DCM | Good for water-soluble substrates |
| PyBOP | DIPEA | DMF, CH₃CN | Fast reaction times |
Reductive Amination
Reductive amination provides a powerful method to synthesize secondary or tertiary amines by reacting the primary amine of (2-Chloropyrimidin-5-yl)methanamine with an aldehyde or ketone in the presence of a reducing agent.
Protocol 4.1: One-Pot Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Triethylamine (Et₃N) or DIPEA (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Suspend this compound in the anhydrous solvent.
-
Add the base (Et₃N or DIPEA) and stir for 15-30 minutes at room temperature.
-
Add the aldehyde or ketone and stir for an additional 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride in portions. The reaction may be mildly exothermic.
-
Stir at room temperature for 2-12 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the desired amine by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Caption: Key coupling reactions of this compound.
Caption: Workflow for amine protection in cross-coupling reactions.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818. [Link]
- El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011, 111 (11), 6557–6602. [Link]
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61 (11), 3849–3862. [Link]
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 2006, 45 (21), 3484-3488. [Link]
Use of (2-Chloropyrimidin-5-yl)methanamine hydrochloride in parallel synthesis
Application Notes & Protocols
Topic: Strategic Use of (2-Chloropyrimidin-5-yl)methanamine hydrochloride in Parallel Synthesis for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold and a Key Building Block
The pyrimidine core is an essential heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including numerous approved drugs.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems makes it a cornerstone of modern drug design.[1] Within this chemical space, this compound emerges as a versatile and highly valuable building block for the construction of compound libraries through parallel synthesis.
This bifunctional reagent offers two orthogonal points for diversification: a primary aminomethyl group for derivatization via amide bond formation or reductive amination, and a reactive 2-chloro substituent on an electron-deficient pyrimidine ring, primed for palladium-catalyzed cross-coupling reactions. This document serves as a detailed guide for leveraging this building block in high-throughput chemical synthesis campaigns.
Chemical Structure and Points of Diversification
The strategic value of (2-Chloropyrimidin-5-yl)methanamine lies in its two distinct reactive handles, allowing for sequential or combinatorial library generation.
Caption: General workflow for a parallel synthesis campaign.
PART 1: Derivatization of the Aminomethyl Group
The primary amine is a versatile handle for introducing diversity. Amide bond formation is the most common transformation, creating robust and drug-like linkages.
Protocol 1: Parallel Amide Library Synthesis
This protocol details the synthesis of an amide library in a 96-well plate format using a diverse set of carboxylic acids.
Causality Behind Choices:
-
Starting Material: The use of the hydrochloride salt requires the addition of at least one equivalent of a non-nucleophilic base (like DIEA) to liberate the free amine for reaction. An excess is often used to neutralize the acid formed during the coupling reaction.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions and often leading to cleaner products and higher yields, which is critical for parallel synthesis where purification can be a bottleneck.
-
Solvent: DMF (Dimethylformamide) is an excellent polar aprotic solvent that dissolves a wide range of organic reagents, including the starting amine salt and many carboxylic acids, ensuring reaction homogeneity.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M stock solution of DIEA (N,N-Diisopropylethylamine) in anhydrous DMF.
-
In a 96-well plate (Plate A), dispense 1.1 equivalents of unique carboxylic acids into each well (relative to the amine). Dissolve each acid in a small amount of DMF.
-
-
Reaction Assembly (in a new 96-well deep-well plate - Plate B):
-
To each well of Plate B, add 500 µL of the this compound stock solution (0.1 mmol, 1.0 eq).
-
Add the corresponding carboxylic acid solution from Plate A to each well.
-
Add 500 µL of the HATU stock solution (0.1 mmol, 1.0 eq).
-
Initiate the reaction by adding 250 µL of the DIEA stock solution (0.2 mmol, 2.0 eq).
-
-
Reaction Conditions:
-
Seal the reaction plate (Plate B) with a cap mat.
-
Shake the plate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a few wells for LC-MS analysis.
-
-
Workup & Isolation:
-
Quench the reaction by adding 1 mL of water to each well.
-
Extract the products using an appropriate organic solvent (e.g., 2 x 1 mL of Ethyl Acetate or DCM).
-
The organic layers can be combined and concentrated in a centrifugal evaporator. The resulting crude products are then ready for purification.
-
| Reagent Category | Example | Equivalents | Purpose |
| Amine Building Block | (2-Chloropyrimidin-5-yl)methanamine HCl | 1.0 | Core scaffold |
| Acid Diversity Element | Benzoic Acid, Acetic Acid, etc. | 1.1 | R¹ group introduction |
| Coupling Agent | HATU | 1.0 - 1.2 | Activates carboxylic acid |
| Base | DIEA | 2.0 - 3.0 | Frees amine; neutralizes acid |
| Solvent | Anhydrous DMF | - | Reaction medium |
PART 2: Derivatization of the Pyrimidine Core
The 2-chloro position is activated towards nucleophilic substitution but truly excels in palladium-catalyzed cross-coupling reactions, offering a powerful method for constructing C-C and C-N bonds.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki reaction is a robust method for coupling the 2-chloro position with a variety of aryl or heteroaryl boronic acids. [3][4] Causality Behind Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like SPhos or P(t-Bu)₃ is highly effective for coupling unreactive aryl chlorides. [5]The ligand stabilizes the Pd(0) species and facilitates the key oxidative addition step.
-
Base: A base like K₂CO₃ or K₃PO₄ is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle. [5][6]* Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. [7]* Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture, making it ideal for rapid library synthesis. [7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol:
-
Reagent Preparation:
-
In a microwave vial, add the amide-derivatized pyrimidine (from Protocol 1, 0.1 mmol, 1.0 eq).
-
Add the desired arylboronic acid (0.15 mmol, 1.5 eq).
-
Add K₂CO₃ (0.3 mmol, 3.0 eq).
-
Add the catalyst system: Pd(PPh₃)₄ (0.005 mmol, 5 mol%) OR a combination of a Pd source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5 mol%).
-
-
Reaction Assembly:
-
Add 2 mL of 1,4-dioxane and 0.5 mL of water to the vial.
-
Seal the vial with a crimp cap.
-
Purge the vial with nitrogen or argon for 5 minutes.
-
-
Reaction Conditions:
-
Place the vial in a microwave reactor.
-
Heat to 100-120 °C for 15-45 minutes.
-
-
Workup & Isolation:
-
After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via flash chromatography or preparative HPLC.
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
For introducing nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method, coupling the 2-chloro position with a wide range of primary or secondary amines. [8][9] Causality Behind Choices:
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) or N-heterocyclic carbenes (NHCs) are required to facilitate the challenging C-N bond formation and prevent catalyst decomposition. [10][11]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary. These bases are strong enough to deprotonate the amine coupling partner, facilitating its entry into the catalytic cycle. [10]* Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential, as protic solvents can interfere with the strong base and the catalyst.
Experimental Protocol:
-
Reagent Preparation (under inert atmosphere, e.g., in a glovebox):
-
To an oven-dried vial, add the amide-derivatized pyrimidine (from Protocol 1, 0.1 mmol, 1.0 eq).
-
Add the palladium precatalyst (e.g., RuPhos Pd G3, 0.002 mmol, 2 mol%).
-
Add sodium tert-butoxide (NaOtBu) (0.14 mmol, 1.4 eq).
-
-
Reaction Assembly:
-
Add 1 mL of anhydrous toluene or 1,4-dioxane.
-
Add the amine coupling partner (e.g., morpholine, aniline) (0.12 mmol, 1.2 eq).
-
Seal the vial and remove from the glovebox.
-
-
Reaction Conditions:
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, with stirring. Monitor by LC-MS.
-
-
Workup & Isolation:
-
Cool the reaction to room temperature.
-
Quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by chromatography.
-
Purification and Troubleshooting
The products derived from (2-Chloropyrimidin-5-yl)methanamine are often polar, which can present challenges during purification.
Purification Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds, as it provides better retention than standard reverse-phase chromatography. [12]* Reverse-Phase Chromatography (RPC): Can be optimized by using polar-endcapped columns or ion-pairing agents to improve the retention of polar analytes. [12]* Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective method for obtaining highly pure material. [12] Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low/No Amide Formation | Incomplete amine deprotonation; Ineffective coupling agent. | Ensure at least 2 eq. of base are used. Try a different coupling agent (e.g., T3P, COMU). Add DMAP as a catalyst (for sterically hindered acids). |
| Low Yield in Suzuki Coupling | Catalyst deactivation (oxygen); Poor boronic acid quality; Incorrect base. | Thoroughly degas the reaction mixture. Use fresh, high-purity boronic acid. Screen different bases (e.g., K₃PO₄, CsF). |
| Homocoupling of Boronic Acid | Presence of Pd(II) species; Oxygen in the reaction. | Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst. Ensure the reaction is run under a strictly inert atmosphere. [6] |
| Low Yield in Buchwald-Hartwig | Catalyst/base incompatibility; Air/moisture sensitivity. | Ensure all reagents and solvents are anhydrous. Run the reaction in a glovebox. Screen different ligand/base combinations. |
| Difficult Purification | Product is highly polar and water-soluble. | Avoid aqueous workup if possible. Use HILIC for chromatographic purification. Attempt salt formation or crystallization. |
References
- Purification Methods in the Parallel Synthesis.
- Buchwald–Hartwig amin
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. [Link]
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
- Synthesis of Pyrimidine and Its Deriv
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
- Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Dry HCl in Parallel Synthesis of Fused Pyrimidin-4-ones.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Tips and tricks for difficult amide bond form
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- 2-Chloropyrimidin-5-amine. PubChem. [Link]
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride, a pivotal intermediate in contemporary drug discovery and development. Recognizing the industrial relevance of this scaffold, this document moves beyond theoretical outlines to present field-proven, robust synthetic strategies suitable for scale-up operations. Two primary, validated routes are detailed: the catalytic hydrogenation of 2-chloro-5-cyanopyrimidine and a modified Gabriel synthesis pathway commencing from 2-chloro-5-(hydroxymethyl)pyrimidine. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, safety considerations critical for large-scale production, and methods for purification and characterization. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering a practical framework for the efficient and safe production of this key building block.
Introduction and Strategic Overview
This compound is a highly functionalized building block, integral to the synthesis of a multitude of biologically active molecules. The pyrimidine core is a common feature in many pharmaceuticals, and the presence of a reactive chlorine atom and a primary amine handle allows for diverse downstream modifications.[1] The successful and efficient scale-up of its synthesis is therefore a critical step in the drug development pipeline.
The primary challenges in scaling up the synthesis of this compound lie in managing potentially hazardous reagents, ensuring regioselectivity, and achieving high purity of the final product. This guide presents two distinct, scalable synthetic routes, each with its own set of advantages and considerations.
-
Route A: Catalytic Hydrogenation of a Nitrile Intermediate. This is often the more direct and atom-economical approach, predicated on the successful synthesis of the 2-chloro-5-cyanopyrimidine precursor.
-
Route B: Amination via a Halomethyl or Phthalimide Intermediate. This route offers an alternative pathway that can be advantageous if the nitrile precursor is difficult to access or if the reduction step proves problematic on a large scale.
The choice between these routes will depend on factors such as raw material availability and cost, equipment infrastructure (e.g., high-pressure hydrogenation reactors), and the specific safety and environmental constraints of the manufacturing facility.
Safety First: Hazard and Risk Mitigation
The synthesis of this compound involves the use of hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Chloropyrimidines: These compounds are generally considered toxic and irritants. Avoid inhalation of dust and contact with skin and eyes.[2][3][4]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, it is highly corrosive and reacts with water to release toxic gases. Strict anhydrous conditions are necessary.
-
Hydrazine (N₂H₄): A highly toxic and potentially explosive compound. Handle with extreme caution and use appropriate engineering controls.[5]
-
Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. High-pressure hydrogenation should only be performed by trained personnel in a properly designed and rated reactor.[3]
-
Raney® Nickel: A pyrophoric catalyst when dry. It is typically handled as a slurry in water or another solvent.[6]
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[7]
-
Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.
-
Dispose of all chemical waste in accordance with local regulations.
Synthetic Route A: Catalytic Hydrogenation of 2-chloro-5-cyanopyrimidine
This route is a robust and efficient method for the large-scale production of the target molecule, contingent on the availability of the nitrile precursor.
Logical Workflow for Route A
Caption: Workflow for the synthesis via catalytic hydrogenation.
Step 1: Synthesis of 2-chloro-5-cyanopyrimidine
The synthesis of the nitrile intermediate can be achieved from readily available starting materials. One common method involves the cyanation of 2,5-dichloropyrimidine. A detailed procedure for a related compound is described in patent CN110845426A, which can be adapted for this synthesis.[8][9]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| 2,5-Dichloropyrimidine | 148.98 | 1.0 kg | 6.71 |
| Sodium Cyanide (NaCN) | 49.01 | 362 g | 7.38 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 5.0 L | - |
| Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Protocol:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2,5-dichloropyrimidine (1.0 kg, 6.71 mol) and dimethyl sulfoxide (5.0 L).
-
Cyanation: Carefully add sodium cyanide (362 g, 7.38 mol) portion-wise to the stirred solution at room temperature. An exotherm may be observed; maintain the temperature below 40 °C using a cooling bath if necessary.
-
Reaction Monitoring: Stir the mixture at 30-35 °C for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding it to 20 L of ice-water with vigorous stirring.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 5 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 3 L), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-5-cyanopyrimidine as a solid.
Step 2: Catalytic Hydrogenation to (2-Chloropyrimidin-5-yl)methanamine
The reduction of the nitrile to the primary amine is a key step. Catalytic hydrogenation is preferred for scale-up due to its cleaner reaction profile compared to metal hydride reductions.[4]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| 2-Chloro-5-cyanopyrimidine | 139.55 | 500 g | 3.58 |
| Raney® Nickel (50% slurry in water) | - | 50 g | - |
| Methanol | 32.04 | 5.0 L | - |
| Ammonia (7N solution in Methanol) | 17.03 | 500 mL | 3.5 |
| Hydrogen Gas (H₂) | 2.02 | As needed | - |
Protocol:
-
Reactor Preparation: Charge a high-pressure hydrogenation reactor with 2-chloro-5-cyanopyrimidine (500 g, 3.58 mol), methanol (5.0 L), and the methanolic ammonia solution (500 mL). The ammonia is added to suppress the formation of secondary amine byproducts.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry (50 g) to the reactor under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen gas to 5-10 bar (70-150 psi).
-
Reaction Conditions: Heat the mixture to 40-50 °C and stir vigorously. Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Raney® Nickel is pyrophoric. Keep the filter cake wet with methanol or water.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield (2-Chloropyrimidin-5-yl)methanamine as a crude oil or solid. This free base is typically used directly in the next step without further purification.
Step 3: Formation of the Hydrochloride Salt
Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| (2-Chloropyrimidin-5-yl)methanamine (crude) | 143.58 | ~514 g | ~3.58 |
| Isopropanol (IPA) | 60.10 | 5.0 L | - |
| Hydrochloric Acid (concentrated, 37%) | 36.46 | ~350 mL | ~4.3 |
| Diethyl Ether | 74.12 | As needed | - |
Protocol:
-
Dissolution: Dissolve the crude (2-Chloropyrimidin-5-yl)methanamine in isopropanol (5.0 L).
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (~350 mL) with stirring. Monitor the pH to ensure it is acidic (pH 1-2).
-
Crystallization: Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization. If crystallization is slow, a small amount of diethyl ether can be added as an anti-solvent.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the filter cake with cold isopropanol (2 x 500 mL) and then with diethyl ether (2 x 500 mL). Dry the solid under vacuum at 40-50 °C to a constant weight to afford this compound.
Synthetic Route B: Amination via Gabriel Synthesis
This route provides a reliable alternative, particularly if high-pressure hydrogenation equipment is not available. It involves the conversion of a hydroxymethylpyrimidine to a chloromethyl intermediate, followed by a modified Gabriel synthesis.
Logical Workflow for Route B
Caption: Workflow for the synthesis via the Gabriel pathway.
Step 1: Synthesis of 2-chloro-5-(chloromethyl)pyrimidine
This step involves the chlorination of the corresponding alcohol, which can be synthesized from commercially available precursors.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| (2-Chloropyrimidin-5-yl)methanol | 144.56 | 500 g | 3.46 |
| Thionyl Chloride (SOCl₂) | 118.97 | 494 g (298 mL) | 4.15 |
| Dichloromethane (DCM) | 84.93 | 5.0 L | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |
Protocol:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a gas outlet to a scrubber, suspend (2-Chloropyrimidin-5-yl)methanol (500 g, 3.46 mol) in dichloromethane (5.0 L).
-
Catalyst Addition: Add a catalytic amount of DMF (5 mL).
-
Chlorination: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (298 mL, 4.15 mol) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice (5 kg).
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water (2 L), saturated sodium bicarbonate solution (2 x 2 L) until the aqueous layer is neutral, and then brine (2 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyrimidine. This intermediate is often used in the next step without further purification.
Step 2 & 3: Gabriel Synthesis and Hydrazinolysis
The Gabriel synthesis provides a controlled method for introducing the primary amine, avoiding over-alkylation.[5][10][11][12][13]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) |
| 2-Chloro-5-(chloromethyl)pyrimidine (crude) | 162.99 | ~564 g | ~3.46 |
| Potassium Phthalimide | 185.22 | 674 g | 3.64 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 L | - |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 217 g (210 mL) | ~4.33 |
| Ethanol | 46.07 | 5.0 L | - |
Protocol:
-
Alkylation: In a suitable reactor, dissolve the crude 2-chloro-5-(chloromethyl)pyrimidine in DMF (5.0 L). Add potassium phthalimide (674 g, 3.64 mol) and heat the mixture to 80-90 °C for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Isolation of Phthalimide Intermediate: Cool the reaction mixture and pour it into a large volume of water (20 L). Filter the resulting precipitate, wash with water, and dry to obtain N-((2-Chloropyrimidin-5-yl)methyl)phthalimide.
-
Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol (5.0 L). Add hydrazine hydrate (210 mL, ~4.33 mol) and heat the mixture to reflux for 4-6 hours. A thick precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture to room temperature and filter to remove the phthalhydrazide. Wash the filter cake with ethanol.
-
Isolation of Free Base: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (2-Chloropyrimidin-5-yl)methanamine free base.
-
Salt Formation: Proceed with the hydrochloride salt formation as described in Route A, Step 3 .
Data Summary and Expected Results
| Parameter | Route A (Hydrogenation) | Route B (Gabriel Synthesis) |
| Overall Yield | 65-75% | 50-60% |
| Purity (HPLC) | >99% | >99% |
| Key Advantages | Higher atom economy, fewer steps, potentially higher overall yield. | Avoids high-pressure hydrogenation, uses common reagents. |
| Key Challenges | Requires specialized high-pressure reactor, handling of pyrophoric catalyst. | Use of toxic hydrazine, generation of phthalhydrazide waste. |
Conclusion
The two synthetic routes detailed in this application note provide robust and scalable methods for the production of this compound. Route A, via catalytic hydrogenation of the corresponding nitrile, is likely the more efficient and cost-effective choice for large-scale manufacturing, provided the necessary equipment and safety protocols are in place. Route B, utilizing a modified Gabriel synthesis, offers a viable and accessible alternative that avoids the need for high-pressure hydrogenation. The selection of the optimal route will be dictated by the specific capabilities and constraints of the production facility. Both pathways, when executed with the appropriate process controls and safety measures, can reliably deliver high-purity material suitable for downstream applications in pharmaceutical development.
References
- Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]
- European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. [Link]
- Wikipedia. (n.d.). Gabriel synthesis. [Link]
- Kaur, R., & Kumar, K. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6536. [Link]
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]
- Wikipedia. (n.d.). Raney nickel. [Link]
- U.S. Patent No. US20080200690A1. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- European Patent No. EP 0609811 A1. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. [Link]
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
- U.S. Patent No. US5026864A. (1991). Preparation of 2-chloro-5-aminomethyl-pyridine.
- Chinese Patent No. CN110845426A. (2020). Preparation method of 2-chloro-5-cyanopyrimidine compound.
- Chinese Patent No. CN103524489A. (2014). Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
- Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. [Link]
- Nagashima, H., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 439-446. [Link]
- Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 9. CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents [patents.google.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Gabriel Synthesis [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Purification methods for products of (2-Chloropyrimidin-5-yl)methanamine hydrochloride reactions
An Application Guide to the Purification of (2-Chloropyrimidin-5-yl)methanamine Reaction Products
Abstract
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal building block in contemporary medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active molecules. The successful synthesis of its derivatives is contingent upon rigorous purification to remove unreacted starting materials, reagents, and by-products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the prevalent purification methodologies for products derived from (2-Chloropyrimidin-5-yl)methanamine. We delve into the rationale behind selecting appropriate techniques—including acid-base extraction, recrystallization, and chromatography—and offer detailed, field-proven protocols. The guide emphasizes a logical, problem-solving approach to purification, ensuring the final compounds meet the high-purity standards required for subsequent analytical and biological evaluation.
Introduction: The Central Role of a Privileged Scaffold
The pyrimidine core is a cornerstone of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] (2-Chloropyrimidin-5-yl)methanamine, in particular, offers two key reactive sites: a primary amine for nucleophilic additions and substitutions, and a chloro-substituent amenable to cross-coupling reactions. This versatility makes it a valuable intermediate in drug discovery programs.[3] However, the very reactivity that makes this compound a useful synthon also presents challenges in purification. Reaction mixtures are often complex, containing a variety of structurally similar impurities.[4] The integrity of all subsequent research—be it biological screening or formulation development—hinges on the successful isolation of the target molecule in a highly pure form. This guide is structured to provide both the foundational principles and the practical steps necessary to achieve this goal.
Understanding the Impurity Profile: A Prerequisite for Strategy
Before selecting a purification method, it is critical to anticipate the likely impurities in the crude reaction mixture. The choice of reaction directly dictates the nature of these contaminants.
-
Unreacted Starting Materials: Residual (2-Chloropyrimidin-5-yl)methanamine (as the free base or salt) and the coupling partner (e.g., aldehyde, acid chloride) are common.
-
Reagents and Catalysts: Excess reagents, dehydrating agents, bases (e.g., triethylamine, diisopropylethylamine), or metal catalysts (in cross-coupling reactions) may persist.
-
Solvents: Residual reaction solvents need to be removed.
-
By-products: Side reactions, such as over-alkylation of the amine, hydrolysis of the chloropyrimidine ring, or formation of dimers, can generate structurally related impurities that are often challenging to separate.[5][6]
A preliminary analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for visualizing the complexity of the crude product and informing the purification strategy.
Purification Strategy Decision Framework
The optimal purification strategy depends on the physicochemical properties of the target compound (solubility, polarity, pKa, solid vs. oil) and the nature of the impurities. The following decision tree illustrates a logical approach to selecting the most effective method or combination of methods.
Caption: Decision framework for selecting a purification method.
Methodologies and Protocols
Liquid-Liquid Extraction (LLE) for Amine Purification
Expertise & Experience: LLE is a powerful first-pass purification technique that exploits the basicity of the amine functional group in most reaction products.[7] By manipulating the pH of the aqueous phase, the target amine can be selectively moved between an aqueous layer (as a protonated, water-soluble salt) and an organic layer (as the neutral, organic-soluble free base), leaving non-basic impurities behind.[8][9][10]
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)).
-
Acidic Wash (Protonation): Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). Perform this extraction 2-3 times. The protonated amine product will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.[9]
-
Causality: The basic amine is protonated by the acid to form an ammonium salt, which is ionic and thus highly soluble in the aqueous phase.[7]
-
-
Separation: Combine the aqueous layers. The initial organic layer can be discarded or processed to recover other components.
-
Basification (Deprotonation): Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 10 M NaOH, solid K₂CO₃) with stirring until the solution is basic (pH > 10). The amine product will deprotonate and may precipitate out or form an oil.[9]
-
Back-Extraction: Extract the basified aqueous solution 3-4 times with a fresh organic solvent (e.g., DCM or EtOAc). The neutral free-base amine will now move into the organic layer.
-
Work-up: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., via rotary evaporator) to yield the purified amine product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Application Notes and Protocols for the Suzuki Coupling of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride Derivatives
Introduction: The Strategic Importance of Arylated Aminomethylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleic acid bases and engage in a variety of biological interactions.[1] The introduction of aryl or heteroaryl substituents at the 2-position of the pyrimidine ring via C-C bond formation is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of diverse boronic acid and ester building blocks.[2]
This guide focuses on a particularly relevant substrate class: (2-Chloropyrimidin-5-yl)methanamine hydrochloride and its derivatives. These molecules offer a trifunctional handle for molecular elaboration, but the presence of both a relatively inert chloro-leaving group and a potentially coordinating primary amine presents distinct synthetic challenges. The hydrochloride salt form necessitates neutralization, and the primary amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]
This document provides a detailed exploration of the mechanistic considerations, key experimental parameters, and step-by-step protocols for successfully executing the Suzuki coupling on this challenging yet valuable substrate. We will present two primary strategies: a direct coupling approach using amine-tolerant catalyst systems and an indirect approach involving N-protection.
Part 1: Mechanism and Key Parameter Analysis
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the specific nature of the (2-Chloropyrimidin-5-yl)methanamine substrate introduces critical nuances that must be addressed for efficient transformation.
-
Oxidative Addition : This is often the rate-limiting step for aryl chlorides. The electron-deficient nature of the pyrimidine ring somewhat activates the C2-Cl bond, but it remains significantly less reactive than corresponding C-Br or C-I bonds.[4] Success hinges on using an electron-rich, coordinatively unsaturated Pd(0) species. Bulky phosphine ligands are crucial here, as they promote the formation of the active, monoligated Pd(0)L complex, which is more reactive in the oxidative addition step.[4]
-
Transmetalation : The transfer of the organic group from the boronic acid to the palladium center requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation. The choice of base is critical and must be strong enough to facilitate this step without promoting significant protodeboronation of the boronic acid partner.
-
Reductive Elimination : This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands can also accelerate this step, preventing side reactions and promoting efficient catalyst turnover.
The Challenge of the Aminomethyl Group: The primary amine at the 5-position can coordinate to the palladium center, forming stable, inactive catalyst complexes and sequestering the catalyst from the productive catalytic cycle.[3] This is a common failure mode when using traditional catalysts like Pd(PPh₃)₄.
Solution Strategies:
-
Amine-Tolerant Catalysts: The most elegant solution is to employ a catalyst system that is inherently resistant to coordination by the amine. This is achieved by using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Amphos.[4] These ligands create a sterically hindered environment around the palladium center, which disfavors the binding of the substrate's amino group while still allowing the catalytic cycle to proceed efficiently. Pre-formed palladacycle precatalysts (e.g., XPhos Pd G2/G3) are often highly effective as they provide a reliable source of the active Pd(0) species.[3]
-
N-Protection Strategy: If amine-tolerant catalysts are unavailable or prove ineffective for a specific substrate, a reliable alternative is to temporarily mask the amine with a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the Suzuki coupling but can be readily removed under acidic conditions post-coupling.[5][6]
Part 2: Experimental Protocols
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the catalyst.
Protocol 1: Direct Suzuki Coupling using an Amine-Tolerant Catalyst
This protocol is the preferred method due to its step economy. It relies on a specialized catalyst system that is robust in the presence of the free primary amine.
Rationale: The use of a bulky biarylphosphine ligand like XPhos or a related ligand like Amphos is critical.[4] These ligands accelerate the rate-limiting oxidative addition of the aryl chloride and sterically shield the palladium center from inhibitory coordination by the substrate's aminomethyl group. A strong base like K₃PO₄ is often required for less reactive chlorides.[7] A dioxane/water solvent system is standard, providing a medium for both the organic substrates and the inorganic base.[7]
Reagent Table (Example Reaction):
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| (2-Chloropyrimidin-5-yl)methanamine HCl | 180.04 | 1.0 | 1.0 | 180 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| XPhos | 476.67 | 0.04 | 0.04 | 19.1 mg |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane (anhydrous, degassed) | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) and add them to the reaction vessel.[7] Alternatively, use a pre-formed palladacycle like XPhos Pd G3 (2 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[7]
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously. Alternatively, for microwave-assisted synthesis, heat the reaction to 120-150 °C for 15-30 minutes.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours for conventional heating).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-5-(aminomethyl)pyrimidine.
Protocol 2: Indirect Suzuki Coupling via N-Boc Protection
This two-step approach is a robust alternative if the direct coupling proves low-yielding due to catalyst inhibition.
Rationale: The amine is first protected as its Boc-carbamate. This removes the problematic coordinating group, allowing for the use of a wider range of standard Suzuki coupling conditions. The Boc group is stable under the reaction's basic conditions and can be efficiently removed in a final acidic deprotection step.[9]
Step 2a: N-Boc Protection
-
Setup: Suspend this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and free the amine.
-
Protection: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up & Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield tert-butyl ((2-chloropyrimidin-5-yl)methyl)carbamate.
Step 2b: Suzuki Coupling of Boc-Protected Intermediate
-
Follow the procedure outlined in Protocol 1 , using the Boc-protected intermediate as the starting material. A broader range of catalyst systems, including Pd(PPh₃)₄ or Pd(dppf)Cl₂, may be effective here, although the bulky phosphine systems are still recommended for the chloro-substrate.
Step 2c: Boc Deprotection
-
Setup: Dissolve the purified, Boc-protected coupled product in a suitable solvent such as Dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.
-
Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. If necessary, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent, or isolate the product as its hydrochloride salt.
Part 3: Troubleshooting and Data Interpretation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxygen exposure, amine coordination). 2. Insufficiently active catalyst for C-Cl bond. 3. Ineffective base. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. If using Protocol 1, switch to a more robust ligand (e.g., XPhos, SPhos). 2. Switch to a more active catalyst system (e.g., from Pd(PPh₃)₄ to a palladacycle). 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | Boronic acid is unstable under the reaction conditions (hydrolytic cleavage of the C-B bond). | Use a milder base (e.g., K₂CO₃ or KF). Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable. Minimize reaction time and temperature. |
| Homocoupling of Boronic Acid | Occurs at high temperatures or if oxidative addition is slow. | Lower the reaction temperature. Ensure a strictly inert atmosphere. Use a catalyst system that promotes faster oxidative addition (e.g., bulky, electron-rich ligands). |
| Formation of Byproducts | Side reactions involving the aminomethyl group (if unprotected). Decomposition of starting material or product. | If side reactions are observed with the free amine, switch to the N-Boc protection strategy (Protocol 2). Lower the reaction temperature and monitor the reaction closely to avoid over-running. |
Conclusion
The Suzuki-Miyaura coupling of (2-Chloropyrimidin-5-yl)methanamine derivatives is a highly valuable transformation for accessing novel chemical matter in drug discovery. While the substrate presents challenges due to the less reactive chloro-leaving group and a potentially interfering amine function, these can be overcome through rational selection of the catalyst system. The direct coupling with modern, amine-tolerant catalysts featuring bulky phosphine ligands represents the most efficient path. For particularly sensitive substrates or when specialized catalysts are unavailable, a protection-coupling-deprotection sequence provides a reliable and robust alternative. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers to successfully implement this strategic reaction.
References
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Percec, V., et al. (2011). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 10(47), 9410-9417. [Link]
- Valente, C., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35815–35826. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Molander, G. A., & Canturk, B. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(15), 5473–5478. [Link]
- Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
- ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]
- ResearchGate. (2018). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]
- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Halides.
- Baranczak, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2449–2458. [Link]
- Burke, M. D., & Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]
- Molander, G. A., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions.
- Kracmarova, E., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Sova, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5196. [Link]
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination with (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination using (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure successful execution of this critical C-N bond-forming reaction.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. Its broad substrate scope and functional group tolerance have made it a preferred method over classical techniques like nucleophilic aromatic substitution, which often require harsh reaction conditions.[1]
The reaction is particularly valuable in the synthesis of complex pharmaceutical intermediates, where the introduction of a nitrogen-containing moiety onto an aromatic or heteroaromatic scaffold is a common and crucial step.[3] (2-Chloropyrimidin-5-yl)methanamine is a key building block in drug discovery, and its successful coupling via the Buchwald-Hartwig amination opens avenues to a diverse range of novel chemical entities.
Understanding the Catalytic Cycle: The Engine of the Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][4]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyrimidine ring. This is often the rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base is crucial for deprotonating the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4]
Key Considerations for the Amination of this compound
The successful amination of this specific substrate requires careful consideration of several factors due to the nature of both the heteroaryl chloride and the amine salt.
The Substrate: An Electron-Deficient Heteroaryl Chloride
The 2-chloropyrimidine ring is electron-deficient, which can influence its reactivity. While this can sometimes facilitate nucleophilic aromatic substitution, the C-Cl bond is generally less reactive in oxidative addition compared to C-Br or C-I bonds.[7] Therefore, a highly active catalyst system is essential.
The Amine: Handling the Hydrochloride Salt
(2-Chloropyrimidin-5-yl)methanamine is provided as a hydrochloride salt. This necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle. It is generally not necessary to pre-neutralize the amine; the in-situ neutralization by the base in the reaction mixture is an effective and practical approach.[8] Using a stronger base and potentially a slightly larger excess is recommended.
Catalyst System Selection: The Key to Success
The choice of the palladium precursor and, most importantly, the phosphine ligand is critical for achieving high yields.
| Component | Recommended Choices | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective sources of Pd(0) in situ.[9] |
| Ligand | Bulky, electron-rich biaryl phosphines: XPhos, RuPhos, BrettPhos | These ligands are essential for activating the C-Cl bond of the electron-deficient pyrimidine ring and promoting the reductive elimination step.[10][11] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice may depend on the functional group tolerance of the coupling partner.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[5] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (2.5 equiv)
-
Anhydrous toluene (0.1 M concentration of the limiting reagent)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, NaOtBu, and the aryl bromide.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Amine Addition: Add this compound to the reaction mixture.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Wet solvent or reagents | - Use a fresh batch of palladium precursor and ligand.- Ensure proper degassing of the solvent and a good inert atmosphere.- Use freshly dried solvent and reagents. |
| Side product formation (e.g., hydrodehalogenation) | - Slow reductive elimination- Presence of water | - Screen different ligands to find one that promotes faster reductive elimination.- Ensure strictly anhydrous conditions. |
| Poor reproducibility | - Inconsistent quality of reagents- Variations in reaction setup | - Use high-purity reagents from a reliable source.- Standardize the experimental procedure, including stirring rate and heating. |
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of novel pyrimidine-containing compounds. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and purity. The protocol and insights provided in these application notes are intended to serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient and reliable synthesis of new chemical entities.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
- Biscoe, M. R., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Wordpress.
- Stradiotto, M., & Tardiff, B. J. (2011). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 42(26). [Link]
- Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2022).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Bondock, S., et al. (2012). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Saudi Chemical Society, 16(3), 291-296. [Link]
- Beller, M., & Zapf, A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Organ, M. G., et al. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 17(8), 2338-2348. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Garg, N. K., & Lipshutz, B. H. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Lipshutz, B. H., et al. (2017). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Al-Hiari, Y. M., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11274-11286. [Link]
- Khan Academy. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
- Eycken, E. V. d., & Appukkuttan, P. (2007). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 38(42). [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. rsc.org [rsc.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Derivatization of the Primary Amine in (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Abstract
(2-Chloropyrimidin-5-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, prized for its versatile pyrimidine core. The primary amine functionality serves as a key handle for introducing a diverse array of substituents, thereby enabling the exploration of structure-activity relationships (SAR). This document provides a comprehensive guide to the derivatization of the primary amine of (2-Chloropyrimidin-5-yl)methanamine hydrochloride. It delves into the mechanistic underpinnings of common derivatization strategies, including acylation, sulfonylation, reductive amination, and alkylation. Detailed, step-by-step protocols, troubleshooting advice, and analytical characterization methods are provided to empower researchers in the synthesis of novel pyrimidine-based compounds.
Introduction: The Strategic Importance of (2-Chloropyrimidin-5-yl)methanamine Derivatization
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The 2-chloro substituent on the pyrimidine ring of (2-Chloropyrimidin-5-yl)methanamine offers an additional site for modification, often through nucleophilic aromatic substitution, further enhancing its utility as a versatile synthon. However, it is the primary amine that provides the most direct and frequently utilized point for diversification.
Derivatization of this primary amine allows for the systematic modulation of a compound's physicochemical properties, such as:
-
Lipophilicity: Influencing solubility, cell permeability, and metabolic stability.
-
Hydrogen Bonding Capacity: Affecting target binding affinity and selectivity.
-
Pharmacokinetic Profile: Modulating absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Engagement: Introducing functionalities that can interact with specific residues in a biological target.
This guide is designed to be a practical resource for researchers, providing both the theoretical framework and the experimental details necessary to successfully derivatize this compound.
Chemical Properties and Handling of this compound
This compound is typically a solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents. Before proceeding with any derivatization, it is crucial to neutralize the hydrochloride salt to liberate the free primary amine, which is the reactive nucleophile. This is typically achieved by treatment with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate or potassium carbonate.
Safety Precautions: this compound may cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).
Key Derivatization Strategies and Mechanisms
The nucleophilic nature of the primary amine in (2-Chloropyrimidin-5-yl)methanamine allows for a variety of derivatization reactions. The choice of strategy will depend on the desired final product and the compatibility of other functional groups.
Acylation: Formation of Amides
Acylation is a robust and widely used method for derivatizing primary amines to form stable amide bonds. This reaction typically involves the use of an acylating agent such as an acyl chloride or an acid anhydride.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the amide. A base is required to neutralize the HCl byproduct.
Figure 2. Workflow for the sulfonylation of (2-Chloropyrimidin-5-yl)methanamine.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful, one-pot method for forming secondary amines from a primary amine and a carbonyl compound (aldehyde or ketone).
Mechanism: The reaction proceeds in two main steps. First, the primary amine condenses with the carbonyl compound to form an imine intermediate through a hemiaminal species. The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step. In the second step, the imine is reduced in situ by a selective reducing agent to the corresponding secondary amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound.
Figure 3. Workflow for the reductive amination of (2-Chloropyrimidin-5-yl)methanamine.
Alkylation: Formation of Secondary and Tertiary Amines
Direct alkylation of a primary amine with an alkyl halide can be used to introduce alkyl groups. However, this method is often challenging to control and can lead to a mixture of mono- and poly-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine.
Mechanism: The reaction is a nucleophilic substitution (typically Sₙ2), where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide. The hydrohalic acid byproduct must be neutralized by a base. Over-alkylation can be a significant issue, leading to the formation of tertiary amines and even quaternary ammonium salts.
Experimental Protocols
General Considerations
-
Reagent Purity: Use high-purity reagents and anhydrous solvents to minimize side reactions.
-
Inert Atmosphere: For moisture-sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add TEA (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Sulfonylation with a Sulfonyl Chloride
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM (15 mL/mmol) at 0 °C, add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCE, add TEA (1.1 eq) and stir for 15 minutes at room temperature.
-
Add the aldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid (if necessary).
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Reaction Conditions
| Derivatization Method | Reagent (eq) | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Acylation | Acyl Chloride (1.1) | TEA (2.2) | DCM | 0 to RT | 2-16 |
| Sulfonylation | Sulfonyl Chloride (1.1) | Pyridine (3.0) | DCM | 0 to RT | 4-24 |
| Reductive Amination | Aldehyde (1.0-1.2), NaBH(OAc)₃ (1.5) | TEA (1.1) | DCE | RT | 2-24 |
Analytical Characterization
Confirmation of successful derivatization is crucial. A combination of spectroscopic and spectrometric techniques should be employed for full characterization of the synthesized compounds.
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress. The derivatized product will typically have a different retention factor (Rf) compared to the starting amine. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. Visualization can be achieved using UV light (254 nm) and/or staining with a suitable reagent such as ninhydrin (for unreacted primary amine) or potassium permanganate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation. For pyrimidine derivatives, characteristic shifts in the aromatic region can be observed. Upon derivatization, the appearance of new signals corresponding to the introduced group (e.g., acetyl methyl protons in acylation, aromatic protons of the sulfonyl group in sulfonylation) and a shift in the signal of the methylene protons adjacent to the nitrogen will be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from fragmentation patterns. The mass spectrum of the derivatized product will show a molecular ion peak corresponding to the expected mass. Fragmentation patterns can often provide confirmatory evidence for the structure.
Table of Expected Analytical Data for an Acetylated Derivative:
| Analytical Technique | Expected Observation |
| TLC | New spot with a different Rf value than the starting amine. |
| ¹H NMR | Appearance of a singlet around δ 2.0 ppm (acetyl CH₃). Shift of the CH₂ protons adjacent to the nitrogen. Appearance of an amide N-H proton signal. |
| ¹³C NMR | Appearance of a carbonyl carbon signal around δ 170 ppm. |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the N-acetylated product. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor quality reagents. | Increase reaction time and/or temperature. Use fresh, high-purity reagents and anhydrous solvents. |
| Formation of Multiple Products | Over-alkylation in alkylation reactions. Di-sulfonylation. | Use a larger excess of the amine in alkylation. For sulfonylation, use a weaker base, lower the temperature, and add the sulfonyl chloride slowly. |
| Low Yield | Product loss during workup or purification. Reversible reaction (e.g., imine formation). | Optimize extraction and purification procedures. For reductive amination, ensure the reducing agent is added after sufficient time for imine formation. |
| Difficulty in Purification | Similar polarity of product and starting material/byproducts. | Explore different solvent systems for column chromatography. Consider derivatization to alter polarity for easier separation. |
Conclusion
The derivatization of the primary amine in this compound is a cornerstone for the synthesis of novel pyrimidine-containing compounds in drug discovery. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount for success. This guide provides the necessary theoretical and practical knowledge to confidently perform acylation, sulfonylation, and reductive amination reactions, enabling the generation of diverse chemical libraries for biological screening.
References
- Save My Exams. (2025, June 23). Acylation Mechanism. A Level Chemistry Revision Notes.
- DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from https.vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvG7yzMWmot1CiwOPQ-uGCL5lQM-tqrxYDbyuYV7sV_3-6pyik1KqpxiX4N9aoFSQJkaEeNa4KYy0cuUUSVJ4tL4bpQozlhMtVifAer2ZOsak74OBWAlM8Ey1RK5sO9uhhbD6UR8LD2Y5pBY8I6azq5hw358y17FwjZOHH
- JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- Fisher Scientific. (n.d.). Amination.
- Wikipedia. (n.d.). Reductive amination.
- ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
- Ch22: Alkylation of Amines. (n.d.).
- PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- *Mass Spectral Fragment
Application Note & Protocols: Solid-Phase Synthesis of Diversified Pyrimidine Libraries Using (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Abstract
This guide provides a comprehensive framework for the solid-phase synthesis (SPS) of compound libraries based on the (2-chloropyrimidin-5-yl)methanamine scaffold. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] The use of (2-chloropyrimidin-5-yl)methanamine hydrochloride as a foundational building block in an SPS workflow offers a robust and efficient strategy for generating diverse molecular entities. The primary amine allows for stable immobilization onto a solid support, while the reactive 2-chloro position serves as a versatile handle for subsequent diversification via nucleophilic aromatic substitution (SNAr). This document details the underlying chemical principles, step-by-step experimental protocols from resin loading to final product cleavage, and methods for in-process monitoring and characterization.
Introduction: Rationale and Strategic Overview
The strategic advantage of solid-phase synthesis lies in its ability to streamline the generation of chemical libraries by simplifying purification to mere filtration and washing steps, thereby enabling high-throughput workflows.[3] The (2-Chloropyrimidin-5-yl)methanamine core is an ideal candidate for this approach for two primary reasons:
-
Immobilization Handle: The primary aminomethyl group provides a nucleophilic point for covalent attachment to a suitable solid-phase resin, such as 2-Chlorotrityl chloride (2-CTC) resin.
-
Diversification Point: The electron-deficient pyrimidine ring, activated by the two nitrogen atoms, renders the chlorine atom at the C2 position susceptible to SNAr with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reaction serves as the key step for introducing molecular diversity.
This guide leverages the acid-lability of the 2-CTC resin, which permits the release of the final compound under mild acidic conditions that preserve the integrity of most functional groups introduced during the diversification step.[4][5]
The Solid-Phase Synthesis Workflow
The overall strategy involves immobilizing the pyrimidine building block, diversifying its structure through a key substitution reaction, and finally cleaving the purified product from the solid support.
Diagram 1: General workflow for solid-phase synthesis.
Experimental Application Notes and Protocols
Protocol 1: Resin Selection, Handling, and Swelling
Rationale: 2-Chlorotrityl chloride (2-CTC) resin is selected for its high sensitivity to acid, allowing for product cleavage with very mild acidic cocktails (e.g., 1-2% TFA in DCM), which helps prevent degradation of sensitive functionalities.[5][6] Proper swelling of the polystyrene beads is critical as it uncoils the polymer chains, making the reactive sites within the resin matrix accessible. Dichloromethane (DCM) is an excellent solvent for this purpose.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, typical loading 1.0-1.6 mmol/g)
-
Anhydrous Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a fritted filter
Procedure:
-
Place the desired amount of 2-CTC resin (e.g., 500 mg for a 0.5 mmol scale synthesis, assuming 1.0 mmol/g loading) into a reaction vessel.
-
Add anhydrous DCM (approx. 10 mL per gram of resin) to the vessel.
-
Agitate the resin slurry gently (e.g., using a shaker or nitrogen bubbling) at room temperature for at least 30-60 minutes.[4] The resin beads will swell to several times their original volume.
-
After swelling, drain the DCM through the vessel's filter. The resin is now ready for loading.
Protocol 2: Immobilization of (2-Chloropyrimidin-5-yl)methanamine
Rationale: The hydrochloride salt of the amine must be neutralized to its free base form to act as a nucleophile and attack the chlorotrityl group on the resin. A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is ideal for this purpose as it will not compete with the primary amine in reacting with the resin. The reaction is an SN1-type process where the resin forms a stabilized trityl cation that is trapped by the amine.[7]
Diagram 2: Immobilization of the pyrimidine scaffold onto the resin.
Materials:
-
Swelled 2-CTC resin
-
This compound[8]
-
Anhydrous DCM and Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
In a separate flask, dissolve this compound (2.0 equivalents relative to the theoretical resin loading) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM (total volume ~10 mL/g resin).
-
Add DIPEA (4.0 equivalents relative to the amine) to the solution to neutralize the hydrochloride and provide a basic environment.
-
Add this solution to the swelled 2-CTC resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.[9]
-
Capping: To prevent unreacted chlorotrityl sites from interfering in subsequent steps, they must be capped. Drain the reaction solution and add a capping solution of DCM/Methanol/DIPEA (17:2:1 v/v/v, ~10 mL/g resin). Agitate for 30-60 minutes.[4][5]
-
Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry a small sample of the resin under vacuum to determine the loading efficiency.
Protocol 3: Determination of Resin Loading
Rationale: Quantifying the amount of substrate bound to the resin (the "loading") is essential for calculating the correct stoichiometry for subsequent reaction steps. A common method involves cleaving the substrate from a precisely weighed amount of dried resin and quantifying the product in the resulting solution using UV-Vis spectrophotometry.
Procedure:
-
Accurately weigh 3-5 mg of the dried, loaded resin into a 10 mL volumetric flask.
-
Add 1 mL of a mild cleaving solution (e.g., 2% TFA in DCM). Agitate for 10 minutes to ensure complete cleavage.
-
Dilute the solution to the 10 mL mark with a suitable solvent (e.g., methanol or acetonitrile).
-
Measure the absorbance of the solution at the λmax of the cleaved (2-chloropyrimidin-5-yl)methanamine.
-
Calculate the loading using the Beer-Lambert law (A = εbc), where a pre-determined molar extinction coefficient (ε) for the compound is required.
-
Loading (mmol/g) = (A × V) / (ε × m × l)
-
Where: A=absorbance, V=volume (L), ε=molar absorptivity (L mol⁻¹ cm⁻¹), m=mass of resin (g), l=path length (cm).
-
Protocol 4: Library Diversification via SNAr
Rationale: This is the key value-generating step. The resin-bound chloropyrimidine is treated with an excess of a nucleophile. The reaction is often facilitated by heat and the presence of a base to scavenge the HCl generated. The solid-phase format is highly advantageous here, as a large excess of the nucleophile can be used to drive the reaction to completion, with the excess being easily washed away.[10]
Diagram 3: SNAr diversification on the solid support.
Procedure:
-
Swell the loaded resin in anhydrous DMF.
-
Prepare a solution of the desired nucleophile (e.g., a primary or secondary amine, 5-10 equivalents relative to resin loading) and a base like DIPEA (7-12 equivalents) in DMF.
-
Add the nucleophile solution to the resin.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-90°C) for 12-24 hours.[10]
-
Monitor the reaction for completion using a colorimetric method on a small sample of beads (e.g., a negative chloranil test indicates consumption of the secondary amine on the resin). Alternatively, a small portion of the resin can be cleaved and the product analyzed by LC-MS.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x) to remove all excess reagents.
| Example Nucleophile | Typical Conditions | Expected Product Moiety |
| Morpholine | 10 eq. Morpholine, 12 eq. DIPEA in DMF, 80°C, 16h | 2-Morpholinopyrimidine |
| Benzylamine | 8 eq. Benzylamine, 10 eq. DIPEA in DMF, 90°C, 20h | 2-(Benzylamino)pyrimidine |
| Sodium thiophenoxide | 5 eq. Thiophenol, 6 eq. NaH in DMF, 60°C, 12h | 2-(Phenylthio)pyrimidine |
Table 1: Example conditions for SNAr diversification.
Protocol 5: Cleavage of the Final Product from Resin
Rationale: The final step is to liberate the synthesized molecule from the solid support. For the 2-CTC resin, a mild acidic solution is sufficient. A "cleavage cocktail" containing trifluoroacetic acid (TFA) and scavengers is used. Scavengers like triisopropylsilane (TIS) are crucial to trap the highly reactive trityl cations released during cleavage, preventing them from causing side reactions like re-attachment to the product.[5]
Procedure:
-
Wash the final, diversified resin with DCM (3x) and dry it partially under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. For general purposes, a solution of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is robust. For extremely acid-sensitive products, a milder cocktail of 1-5% TFA in DCM can be used.[5]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of starting resin) and agitate at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin twice more with a small volume of neat TFA or DCM, and combine the filtrates.
-
Reduce the volume of the combined filtrate under reduced pressure (rotary evaporation).
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of ice-cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration. Wash with cold ether and dry under vacuum.
-
Purify the crude product as needed, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
References
- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
- Reactome. Cleavage of the damaged pyrimidine.
- Behrendt, R., & Kalesse, M. (2002). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)
- Gilbert, I. H., Rees, D. C., & Richardson, R. S. (1998). Solid Phase Synthesis of Purines from Pyrimidines. Tetrahedron Letters, 39(35), 6245-6248. [Link]
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 199-234. [Link]
- Bonkowski, B., Wieczorek, J., Patel, M., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Tzani, A., & Detsi, A. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(22), 5412. [Link]
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 175, 199-234. [Link]
- Petrou, A., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 8, 101234. [Link]
- Knight, B. M., et al. (2015). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 6(12), 1165-1170. [Link]
- An, H., & Cook, P. D. (2000). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins.
- Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Technical Support. [Link]
- Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science, 16(1), 10-14. [Link]
- PubChem. 2-Chloropyrimidin-5-amine.
- Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12085-12115. [Link]
- Emanuele, M. J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4394-4411. [Link]
Sources
- 1. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. 1289191-99-6|this compound|BLD Pharm [bldpharm.com]
- 9. peptide.com [peptide.com]
- 10. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Catalysts for cross-coupling reactions of (2-Chloropyrimidin-5-yl)methanamine hydrochloride
An Application Guide to Catalysts and Protocols for Cross-Coupling Reactions of (2-Chloropyrimidin-5-yl)methanamine hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
The (2-Chloropyrimidin-5-yl)methanamine moiety represents a cornerstone building block in modern medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of FDA-approved therapeutics, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The specific substitution pattern of this reagent—a reactive chlorine atom at the 2-position and a primary aminomethyl group at the 5-position—offers a versatile platform for molecular elaboration through transition metal-catalyzed cross-coupling reactions.
However, the successful functionalization of this substrate is not without its challenges. Aryl chlorides, particularly on electron-deficient N-heterocycles, are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[3][4] This necessitates the use of highly active and specialized catalyst systems. Furthermore, the presence of the basic aminomethyl group introduces considerations of functional group compatibility and potential catalyst inhibition.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalyst systems and detailed, field-proven protocols for the most critical cross-coupling transformations of this compound. We will delve into the causality behind experimental choices, offering insights to empower rational reaction design and troubleshooting.
Pillar 1: The General Catalytic Engine of Cross-Coupling
At the heart of the most prevalent cross-coupling reactions lies a catalytic cycle driven by a low-valent transition metal, most commonly palladium.[5][6] Understanding this fundamental mechanism is paramount to optimizing reaction conditions and diagnosing failed experiments. The cycle universally consists of three key elementary steps:
-
Oxidative Addition: The active, low-valent Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-limiting step for challenging substrates like aryl chlorides and is highly dependent on the choice of ligand.[4][7]
-
Transmetalation: The organic moiety from a second reagent (e.g., an organoboron or organotin compound) is transferred to the palladium(II) center, displacing the halide. This step is frequently facilitated by a base.[5][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst to continue the cycle.[6][7]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][8][9]
Scientific Rationale: Catalyst and Condition Selection
-
Catalyst/Ligand: For the unreactive C-Cl bond on the pyrimidine ring, traditional catalysts like Pd(PPh₃)₄ may require harsh conditions. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands are superior.[3][10] These ligands promote the difficult oxidative addition step and stabilize the monoligated Pd(0) species, which is often the active catalyst.[7]
-
Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often highly effective for challenging couplings.[3] Weaker bases like K₂CO₃ or Na₂CO₃ can also be used, often in aqueous solvent mixtures.[9][11]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DME are standard. The inclusion of water can sometimes accelerate the reaction.[12]
-
Substrate Consideration: this compound requires at least one equivalent of base to neutralize the HCl salt before the catalytic cycle can proceed efficiently. It is often prudent to use an additional equivalent of base beyond what is required for the coupling itself.
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%). Alternatively, use a pre-formed catalyst complex (e.g., SPhos-Pd-G3, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add a degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[12]
-
Reaction: Stir the mixture at a temperature ranging from 80–110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
Pillar 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a powerful method for forging C-N bonds that were previously difficult to access.[13][14]
Scientific Rationale: Catalyst and Condition Selection
-
Catalyst/Ligand: This reaction is critically dependent on the ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP, and the extensive family of Buchwald ligands) are essential.[15][16] They facilitate both the oxidative addition and the final reductive elimination step, which is often challenging for C-N bond formation.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[15][17] K₃PO₄ can also be used in some cases.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.[17]
-
Substrate Consideration: The aminomethyl group on the pyrimidine substrate is a primary amine and could itself undergo N-arylation. To achieve selective coupling of an external amine with the 2-chloro position, protecting the aminomethyl group (e.g., as a Boc-carbamate) is a highly recommended strategy to prevent self-coupling or oligomerization.
Detailed Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Reagent Preparation: Inside a glovebox or under a strong counterflow of argon, add the (protected) (2-Chloropyrimidin-5-yl)methanamine (1.0 equiv), the desired primary or secondary amine (1.1–1.5 equiv), and sodium tert-butoxide (1.5–2.0 equiv) to a flame-dried Schlenk tube.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the appropriate Buchwald ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90–120 °C. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Alternative & Complementary Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig reactions are the workhorses of C-C and C-N bond formation, other powerful methods can be employed to introduce diverse functionalities.
Sonogashira Coupling (C-C, Alkynylation)
This reaction couples the chloropyrimidine with a terminal alkyne, providing a gateway to a rich variety of subsequent transformations.[18]
-
Catalyst System: Typically employs a dual system of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[18][19]
-
Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used, often serving as both the base and the solvent.[19]
-
Key Insight: The reaction proceeds under mild conditions and is invaluable for installing a reactive alkyne "handle" into the molecule.[18]
Heck Coupling (C-C, Vinylation)
The Heck reaction allows for the direct arylation of alkenes, forming a new C-C bond and installing a vinyl group.[20][21]
-
Catalyst System: Palladium sources like Pd(OAc)₂ or PdCl₂ are common, often used with phosphine ligands.[20][22]
-
Base: A moderately strong base, such as an inorganic carbonate (K₂CO₃) or an organic amine (Et₃N), is needed to neutralize the HX generated in the catalytic cycle.[21]
-
Key Insight: This method is ideal for synthesizing styrenyl-type derivatives from the chloropyrimidine core.
Data Summary: Comparative Overview of Reaction Conditions
The following table provides a generalized comparison of typical starting conditions for various cross-coupling reactions with a chloropyrimidine substrate. Optimization is always necessary for specific substrate combinations.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 80–110 |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | Xantphos (4%) | NaOtBu (2.0) | Toluene | 90–120 |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF/Et₃N | 25–60 |
| Heck | Pd(OAc)₂ (3%) | P(o-tol)₃ (6%) | K₂CO₃ (2.0) | DMF | 100–140 |
Conclusion and Future Perspectives
The functionalization of this compound via transition metal-catalyzed cross-coupling is a robust and powerful strategy for the synthesis of diverse molecular libraries in drug discovery. The key to success lies in overcoming the inherent low reactivity of the C-Cl bond through the rational selection of modern, highly active catalyst systems composed of a palladium source and a sterically demanding, electron-rich ligand. By understanding the underlying mechanistic principles and carefully controlling reaction parameters—particularly the choice of base and the exclusion of oxygen—researchers can reliably forge new C-C and C-N bonds. The protocols outlined herein provide a solid foundation for developing novel pyrimidine-based compounds poised for biological evaluation.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
- 17.2. Palladium catalyzed couplings. (n.d.). Lumen Learning.
- Application Notes and Protocols for 2-(Chloromethyl)pyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). BenchChem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Nobel Prize.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. (n.d.). BenchChem.
- Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. (2021). American Chemical Society.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed.
- Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. (2012).
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024). Thieme.
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling To Access 1,1-Diarylalkanes. (n.d.).
- Well-Defined Allylnickel Chloride/N-Heterocyclic Carbene [(NHC)Ni(allyl)Cl] Complexes as Highly Active Precatalysts for C N and C S Cross-Coupling Reactions. (2025).
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (n.d.). BenchChem.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (n.d.). BenchChem.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Royal Society of Chemistry.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.).
- Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles. (n.d.). MDPI.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (n.d.). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). American Chemical Society.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Royal Society of Chemistry.
- Heck reaction. (n.d.). Wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts.
- Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021).
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (n.d.). BenchChem.
- Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. (n.d.). Royal Society of Chemistry.
- Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (n.d.). BenchChem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Solvent Selection for Reactions with (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its utility stems from two distinct, orthogonally reactive sites: a primary aliphatic amine and a reactive chloro-substituent on an electron-deficient pyrimidine ring. The success of synthetic campaigns utilizing this intermediate is critically dependent on the judicious selection of reaction solvents. This guide provides an in-depth analysis of solvent effects on the principal reaction classes involving this substrate: Nucleophilic Aromatic Substitution (SNAr), N-Acylation, and Reductive Amination. We will explore the causal relationships between solvent properties and reaction outcomes, offering field-proven protocols and a logical framework for solvent choice to empower researchers to optimize their synthetic routes for yield, purity, and scalability.
Initial Considerations: The Hydrochloride Salt
Before delving into specific reaction types, it is crucial to address the starting material's nature as a hydrochloride salt. The primary amine group exists in its protonated, non-nucleophilic ammonium form (-CH₂NH₃⁺ Cl⁻). Consequently, for any reaction requiring the amine to act as a nucleophile (such as N-acylation or reductive amination), the addition of at least one equivalent of a base is mandatory to liberate the free amine. This initial deprotonation step influences the choice of both the base and the solvent, as the solubility of the salt and the resulting free base can differ significantly.
Key Preliminary Steps:
-
Neutralization: A common practice is to suspend the hydrochloride salt in the chosen reaction solvent and add a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to generate the free amine in situ.
-
Solubility: The hydrochloride salt is generally soluble in polar protic solvents like water or alcohols, but may have limited solubility in less polar organic solvents. The corresponding free base is typically more soluble in a wider range of organic solvents. For many suppliers, stock solutions can be prepared in solvents like DMSO.[1][2]
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-chloro substituent is activated for nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens. This facilitates SNAr reactions, a cornerstone for elaborating the pyrimidine core.[3][4]
Mechanistic Rationale for Solvent Selection
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The solvent's primary role is to stabilize this charged intermediate.
-
Polar Aprotic Solvents are the premier choice for SNAr reactions.[5][6] Solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) , and Acetonitrile (ACN) excel at solvating cations while leaving the nucleophile and the anionic intermediate relatively "bare" and reactive. This stabilization of the transition state significantly accelerates the reaction rate.[6][7]
-
Protic Solvents (e.g., alcohols, water) can be used but often result in slower reactions. They can solvate and deactivate the nucleophile through hydrogen bonding, reducing its efficacy.[8] Furthermore, they can compete as nucleophiles, leading to undesired hydrolysis or alcoholysis byproducts, especially at elevated temperatures.[1][9]
-
"Green" Alternatives: There is a strong impetus to replace traditional polar aprotic solvents due to toxicity concerns.[5] Remarkably, water can be an effective solvent for SNAr on some chloroheterocycles, often attributed to an "on-water" effect where the reaction occurs at the interface of insoluble reactants.[10] Acid catalysis in water has also been shown to be effective for the amination of similar chloropyrrolopyrimidines.[11]
Data Summary: Solvent Recommendations for SNAr
| Solvent | Class | Boiling Point (°C) | Key Advantages | Considerations & Potential Issues |
| DMSO | Polar Aprotic | 189 | Excellent solvating power for a wide range of reactants; high boiling point allows for a wide temperature range. | Difficult to remove under vacuum; can decompose near its boiling point. |
| DMF | Polar Aprotic | 153 | High reaction rates; good general-purpose solvent for SNAr. | Reprotoxic properties; can be challenging to remove completely.[5] |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point makes for easier workup and removal; good toxicity profile.[5] | Lower boiling point limits the reaction temperature. |
| 2-MeTHF | Ethereal | 80 | Greener alternative to THF; lower polarity. | May result in slower reaction rates compared to polar aprotic solvents. |
| Water | Protic | 100 | Environmentally benign; inexpensive.[10] | Risk of hydrolysis; solubility of organic reactants can be low.[9] |
| Isopropanol | Protic | 82 | Good solvent for many amines. | Can act as a competing nucleophile; generally slower rates.[11] |
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical SNAr reaction between (2-Chloropyrimidin-5-yl)methanamine and a generic secondary amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other amine nucleophile)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv).
-
Add the chosen solvent (e.g., DMSO) to create a concentration of approximately 0.1-0.5 M.
-
Add the base. If using an organic base like DIPEA, add 2.2 equivalents. If using an inorganic base like K₂CO₃, add 2.5 equivalents. Stir the suspension for 15-30 minutes at room temperature to ensure the formation of the free amine (if reacting the amine portion of the molecule is not desired, only 1.1-1.5 equivalents of base are needed for the SNAr reaction itself).
-
Add the amine nucleophile (e.g., morpholine, 1.1 equiv).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically via TLC or LC-MS monitoring.
-
Monitor the reaction progress. Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
N-Acylation of the Methanamine Group
This reaction involves the formation of an amide bond by treating the primary amine with an acylating agent, such as an acyl chloride or anhydride.
Mechanistic Rationale for Solvent Selection
The choice of solvent can influence reaction rates and, in some cases, prevent side reactions.
-
Aprotic Solvents are generally preferred.
-
Chlorinated Solvents like Dichloromethane (DCM) are very common due to their inertness and ability to dissolve a wide range of organic compounds.
-
Polar Aprotic Solvents like DMF can also be used and may accelerate the reaction.[7]
-
Ethereal Solvents like Tetrahydrofuran (THF) are another viable option.
-
-
Protic Solvents are generally avoided as they can react with highly reactive acylating agents (e.g., acyl chlorides) and can reduce the nucleophilicity of the amine through hydrogen bonding.[7]
-
Solvent-Free Conditions have been shown to be effective for some N-acylation reactions, offering a significant green chemistry advantage.[12]
A base is required for two reasons: to neutralize the initial hydrochloride salt and to scavenge the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride). Typically, 2.2 to 3.0 equivalents of a non-nucleophilic organic base like triethylamine or DIPEA are used.
Data Summary: Solvent Recommendations for N-Acylation
| Solvent | Class | Boiling Point (°C) | Key Advantages | Considerations & Potential Issues |
| DCM | Chlorinated | 40 | Excellent solubility for many reagents; inert; easy to remove. | Environmental and health concerns. |
| THF | Ethereal | 66 | Good general-purpose aprotic solvent. | Peroxide formation on storage; lower boiling point. |
| Acetonitrile | Polar Aprotic | 82 | Can be used as both solvent and acylating agent in some methods.[13] | May not be suitable for all acylating agents. |
| DMF | Polar Aprotic | 153 | Can accelerate reaction rates.[14] | Difficult to remove; reprotoxic. |
| None | Solvent-Free | N/A | Environmentally ideal; often rapid reaction times.[12] | Requires liquid reagents or melting; potential for thermal control issues. |
Protocol 2: General Procedure for N-Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride, 1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend this compound (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (e.g., TEA, 2.2 equiv) and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 equiv) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide product as necessary.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, reacting the primary amine of our substrate with an aldehyde or ketone to form a secondary amine product. The process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Mechanistic Rationale for Solvent Selection
Solvent choice is dictated by compatibility with the reducing agent and the solubility of all reaction components.
-
Reducing Agent Compatibility: The most common and mild reducing agent for this transformation is Sodium triacetoxyborohydride (NaBH(OAc)₃) .[15] It is stable in a variety of aprotic solvents.
-
Traditional Solvents: 1,2-Dichloroethane (DCE) and DCM have been used extensively. However, due to their toxicity, greener alternatives are strongly preferred.[16]
-
Modern & Greener Solvents: Studies have shown that Ethyl acetate (EtOAc) is a broadly applicable and superior alternative to DCE for many NaBH(OAc)₃-mediated reductive aminations.[17][18] Other viable solvents include 2-MeTHF , isopropyl alcohol (IPA) , and dimethyl carbonate (DMC) .[19]
-
Alcoholic Solvents: Solvents like methanol or ethanol can be used, particularly with reagents like NaBH₄, but caution is advised. With some catalyst systems (e.g., H₂/Pd), alcohols can be oxidized to form aldehyde/ketone impurities that lead to undesired byproducts.[16]
Decision-Making Workflow for Solvent Selection
Caption: A decision tree for initial solvent selection.
Protocol 3: General Procedure for Reductive Amination
Materials:
-
This compound
-
An aldehyde or ketone (e.g., benzaldehyde, 1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv)
-
DIPEA (1.1 equiv)
-
Ethyl Acetate (EtOAc) or 2-MeTHF
-
Acetic Acid (optional, a few drops can catalyze imine formation)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the carbonyl compound (1.0 equiv), and the solvent (e.g., EtOAc).
-
Add DIPEA (1.1 equiv) to liberate the free amine and stir for 10 minutes. (If desired, a catalytic amount of acetic acid can be added at this stage).
-
Add NaBH(OAc)₃ (1.2-1.5 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude secondary amine product by flash chromatography.
References
- Benchchem Technical Support Center. Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)
- ResearchGate.
- ResearchGate.
- ResearchGate. A detailed study on the effect of different solvents and bases...
- PMC.
- i-bos.org. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- tsijournals.com.
- Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Semantic Scholar. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
- Preprints.org.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Benchchem Technical Support Center. (2-Chloropyridin-4-yl)methanamine hydrochloride Solutions.
- pubs.rsc.org. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- NIH.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Royal Society of Chemistry.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
- BLD Pharm. This compound.
- ResearchGate.
- Myers Group, Harvard University.
- Green Chemistry (RSC Publishing).
- i-bos.org.
- MedChemExpress. (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS.
- Cayman Chemical.
- PubChemLite. (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d-nb.info [d-nb.info]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
Application Note: High-Throughput Synthesis of Diverse Compound Libraries from (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Abstract
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a versatile and highly valuable building block for the synthesis of diverse compound libraries in drug discovery. Its structure features two distinct and orthogonally reactive sites: a primary aminomethyl group amenable to standard amide bond formation and an electrophilic 2-chloro-substituted pyrimidine ring primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, detailing robust protocols for leveraging this dual reactivity to rapidly generate libraries of novel, drug-like small molecules. We present step-by-step methodologies, explain the chemical principles behind experimental choices, and offer insights into reaction optimization and troubleshooting, grounded in established chemical literature.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its role in the fundamental building blocks of DNA and RNA (thymine, cytosine, and uracil) and its ability to form key hydrogen bond interactions with biological targets.[3] Consequently, pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
The starting material, this compound, offers an efficient entry point into this rich chemical space. The molecule's strategic functionalization allows for a divergent synthetic approach, enabling the creation of large, structurally diverse libraries from a single, common intermediate.
Strategic Overview of Library Synthesis
The core principle of using (2-Chloropyrimidin-5-yl)methanamine is the sequential or parallel modification of its two primary reactive centers. The 2-chloro position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens.[6] The primary amine, presented as a stable hydrochloride salt, can be readily deprotonated in situ for acylation or other derivatizations.
This dual reactivity allows for a powerful two-step diversification strategy. First, the pyrimidine core is modified via SNAr or cross-coupling. Second, the exocyclic amine is functionalized, typically through amide bond formation. This workflow maximizes molecular diversity from a set of commercially available starting materials.
Figure 1: A generalized workflow for two-step library synthesis.
Protocol I: Core Diversification via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful and often metal-free method for functionalizing electron-deficient heteroaryl chlorides. The 2-chloropyrimidine moiety is significantly more reactive than chlorobenzene, enabling facile substitution under relatively mild conditions.[6] This protocol details the parallel reaction of the starting material with a library of primary or secondary amines.
Mechanistic Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyrimidine ring. In the second step, the chloride ion is expelled, restoring aromaticity and yielding the substituted product. A non-nucleophilic base is required to neutralize the HCl generated during the reaction and to free the primary amine of the starting material from its hydrochloride salt.
Detailed Experimental Protocol
Objective: To synthesize a library of 2-amino-substituted pyrimidine intermediates in a 96-well plate format.
Materials:
-
This compound (1.0 eq)
-
Library of diverse primary/secondary amines (e.g., morpholine, piperidine, benzylamine) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound (e.g., 0.5 M in DMF) and DIPEA (e.g., 1.5 M in DMF). Prepare a 96-well plate containing solutions of the amine library (e.g., 0.6 M in DMF).
-
Dispensing: To each well of the reaction block, dispense the amine solution (1.2 eq).
-
Addition of Starting Material: Add the stock solution of this compound (1.0 eq) to each well.
-
Base Addition: Add the DIPEA stock solution (3.0 eq) to each well. The third equivalent is necessary to free the amine from its hydrochloride salt.
-
Reaction: Seal the reaction block securely. Place the block on a shaker and heat to 80-100 °C. Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS (typically 4-16 hours).
-
Work-up (Aqueous Quench): After cooling to room temperature, quench each reaction by adding water. The product may precipitate or can be extracted. For parallel purification, solid-phase extraction (SPE) or preparative HPLC is recommended.
Data Presentation: Example SNAr Library Conditions
| Well ID | Nucleophile (1.2 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) [LC-MS] |
| A1 | Morpholine | DMF | 80 | 6 | >95 |
| A2 | 4-Methylpiperidine | DMF | 80 | 6 | >95 |
| A3 | Benzylamine | DMSO | 100 | 12 | 90 |
| A4 | Aniline | DMSO | 120 | 16 | 75 |
Note: Electron-rich and aliphatic amines are generally more reactive than electron-poor or aromatic amines, which may require higher temperatures and longer reaction times.
Protocol II: Core Diversification via Suzuki Cross-Coupling
For the introduction of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling provides a robust method for attaching various aryl or heteroaryl groups to the C2 position.[7][8]
Mechanistic Rationale
The Suzuki reaction involves a catalytic cycle comprising three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient reaction.[9]
Figure 2: General scheme for the Suzuki cross-coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize a library of 2-aryl-substituted pyrimidine intermediates.
Materials:
-
This compound (1.0 eq)
-
Library of arylboronic acids (1.5 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Setup: To a set of reaction vials, add the this compound (1.0 eq), the corresponding arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or preparative HPLC.
Protocol III: Amide Bond Formation
Following the successful diversification of the pyrimidine core, the exocyclic primary amine is functionalized. Amide coupling is one of the most common and reliable reactions in medicinal chemistry.
Rationale for Reagent Choice
Direct condensation of a carboxylic acid and an amine is inefficient. A coupling agent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common choices include carbodiimides like EDC, often used with additives like HOBt or HOAt to suppress side reactions, or uronium/phosphonium salts like HATU or HBTU, which are highly efficient but more expensive.[10]
Detailed Experimental Protocol
Objective: To couple the intermediate library with a library of carboxylic acids.
Materials:
-
Intermediate pyrimidine library (from Protocol I or II) (1.0 eq)
-
Library of carboxylic acids (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a 96-well plate, dispense solutions of the carboxylic acid library (1.1 eq). Add solutions of HATU (1.2 eq) and DIPEA (2.0 eq). Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Amine Addition: Prepare solutions of the intermediate pyrimidine library and add DIPEA (1.0 eq) to each well to neutralize any residual hydrochloride salt. Transfer this amine solution (1.0 eq) to the corresponding well containing the activated acid.
-
Reaction: Seal the plate and shake at room temperature for 4-12 hours. The reaction is typically complete within this timeframe and can be monitored by LC-MS.
-
Purification: The final compounds can be purified directly from the reaction mixture using mass-directed preparative HPLC, a highly efficient method for parallel library purification.[11]
Safety and Handling
Proper safety precautions must be observed throughout all synthetic procedures.
-
This compound: May cause skin and serious eye irritation. Harmful if swallowed.[12][13]
-
Palladium Catalysts: Handle in a fume hood. Some palladium compounds can be toxic and sensitizers.
-
Solvents (DMF, DMSO): Can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reagents (DIPEA, HATU): DIPEA is corrosive and has a strong odor. HATU is an irritant. Handle all reagents in a well-ventilated fume hood.
| Reagent | CAS Number | Key Hazards |
| (2-Chloropyrimidin-5-yl)methanamine HCl | 1289191-99-6 | Irritant (skin, eyes), Harmful if swallowed |
| DIPEA | 7087-68-5 | Flammable, Corrosive, Harmful |
| HATU | 148893-10-1 | Irritant, potential explosive properties |
| Pd(PPh₃)₄ | 14221-01-3 | Irritant, Sensitizer |
Conclusion
This compound is an exemplary building block for modern medicinal chemistry, enabling the rapid and efficient synthesis of diverse compound libraries. By employing orthogonal reactions such as SNAr, Suzuki coupling, and amide bond formation, researchers can systematically explore vast regions of chemical space. The protocols outlined in this application note provide a robust and reliable foundation for these synthetic campaigns, facilitating the discovery of novel bioactive molecules.
References
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Vertex AI Search. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
- ResearchGate. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
- NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... [Link]
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
- Journal of Research in Applied and Basic Sciences. (2024).
- PMC. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? [Link]
- MDPI. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
- PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
- ResearchGate. (2014). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]
- Angene Chemical. (2024).
- PMC. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. [Link]
- ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]
- Reddit. (2021).
- ChemRxiv. (2024). Rapid Generation of Hyperdiverse Chemical Libraries. [Link]
- PMC. (2010). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Library Synthesis - Enamine [enamine.net]
- 12. capotchem.cn [capotchem.cn]
- 13. angenechemical.com [angenechemical.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions with (2-Chloropyrimidin-5-yl)methanamine hydrochloride
Introduction
Welcome to the technical support guide for (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Low yield is a common and often frustrating issue in organic synthesis. This guide provides a structured, in-depth approach to troubleshooting and optimizing your reactions involving this specific pyrimidine derivative. We will delve into the underlying chemical principles, offer step-by-step protocols, and provide data-driven insights to help you achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is giving a very low yield. What are the most likely causes?
Low yield in SNAr reactions with this substrate can stem from several factors, often related to the dual reactivity of the molecule and the nature of the hydrochloride salt. The primary culprits are typically:
-
Incomplete Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the aminomethyl group is protonated. This protonation deactivates the amine, rendering it non-nucleophilic.[1][2] For the amine to participate in reactions, it must be deprotonated (free-based).
-
Insufficient Ring Activation: While the pyrimidine ring is electron-deficient and generally activated for SNAr, the reaction's success heavily depends on the nucleophile's strength and the reaction conditions.[3]
-
Poor Solubility: The hydrochloride salt form often has limited solubility in common organic solvents, which can hinder reaction kinetics.[4]
-
Side Reactions: The presence of two reactive sites—the C2-chloro substituent and the aminomethyl group—can lead to undesired side reactions, such as self-polymerization or reaction with the solvent.
Troubleshooting Guide: Low Yield in SNAr Reactions
This section provides a systematic approach to identifying and resolving the root causes of low reaction yields.
Issue 1: Inactive Nucleophile due to Hydrochloride Salt
The most critical first step is ensuring the amine is in its free base form to act as a nucleophile.
Causality: The lone pair of electrons on the nitrogen of the aminomethyl group is essential for its nucleophilicity. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, effectively neutralizing its ability to attack an electrophile.[1]
Troubleshooting Protocol:
-
Base Selection: Add a suitable non-nucleophilic base to the reaction mixture to deprotonate the ammonium salt. The choice of base is crucial to avoid competing reactions.
-
Recommended Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.
-
-
Stoichiometry: Use at least one equivalent of the base relative to the this compound. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.
-
Pre-Stirring: Before adding your reaction partner, stir the this compound with the base in the chosen solvent for a period (e.g., 15-30 minutes) at room temperature. This allows for complete neutralization.
Table 1: Common Bases for Amine Salt Neutralization
| Base | pKa of Conjugate Acid | Typical Solvents | Key Considerations |
| Triethylamine (TEA) | 10.75 | DCM, THF, Acetonitrile | Volatile, easy to remove. |
| DIPEA (Hünig's Base) | 10.75 | DCM, THF, DMF | Sterically hindered, less likely to act as a nucleophile. |
| Potassium Carbonate (K₂CO₃) | 10.33 | DMF, DMSO, Acetonitrile | Heterogeneous, requires good stirring. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 | DMF, DMSO, Acetonitrile | More soluble than K₂CO₃, can accelerate some reactions. |
Logical Flow for Neutralization Strategy:
Caption: Neutralization workflow for the amine hydrochloride.
Issue 2: Poor Solubility of Reactants
Poor solubility can lead to a heterogeneous reaction mixture, significantly slowing down the reaction rate and resulting in low conversion.
Causality: Amine salts often exhibit higher polarity than their free-base counterparts, leading to poor solubility in less polar organic solvents.[4] Even after neutralization, the starting material or other reactants may not be fully dissolved.
Troubleshooting Protocol:
-
Solvent Selection: Choose a solvent that can dissolve all reactants. Polar aprotic solvents are generally a good choice for SNAr reactions.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF).[5] A solvent miscibility table can be a useful reference.
-
-
Temperature Adjustment: Gently heating the reaction mixture can improve solubility. However, this should be done cautiously, as excessive heat can lead to decomposition or side reactions.[6]
-
Sonication: In some cases, sonication can help to dissolve suspended solids and initiate the reaction.
Table 2: Recommended Solvents for Reactions
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DMSO | 47.2 | 189 | Excellent dissolving power, but can be difficult to remove. |
| DMF | 36.7 | 153 | Good general-purpose solvent for SNAr.[5] |
| Acetonitrile | 37.5 | 82 | Lower boiling point, easier to remove. |
| THF | 7.5 | 66 | Less polar, may require co-solvents or heating. |
Issue 3: Competing Side Reactions and Protecting Group Strategy
The presence of the primary amine introduces the possibility of N-alkylation or acylation, competing with the desired reaction at the C2-chloro position.
Causality: The aminomethyl group, once deprotonated, is a potent nucleophile and can react with electrophilic partners, including other molecules of the starting material (leading to dimerization or polymerization).
Troubleshooting Protocol: Amine Protection
If the aminomethyl group is not the intended reactive site, it should be protected.[7][8]
-
Protecting Group Selection: Choose a protecting group that is stable to the SNAr reaction conditions but can be removed easily afterward. The tert-butoxycarbonyl (Boc) group is a common and effective choice.
-
Why Boc? It is stable under basic and nucleophilic conditions used for SNAr and is readily removed with acid (e.g., TFA in DCM).[9]
-
-
Protection Step:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate or TEA (2-3 equivalents).
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up and isolate the Boc-protected intermediate.
-
-
SNAr Reaction: Perform the desired SNAr reaction on the C2-chloro position of the Boc-protected compound.
-
Deprotection Step: After the SNAr reaction, remove the Boc group using standard conditions (e.g., 20-50% TFA in DCM at room temperature).
Experimental Workflow for Amine Protection:
Caption: Amine protection strategy for selective reactions.
Advanced Troubleshooting
Q2: I've addressed the amine protonation, solubility, and protection, but my yield is still low. What else can I optimize?
If the fundamental issues are resolved, further optimization of the reaction conditions is necessary.
-
Reaction Temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.[5]
-
Action: Gradually increase the reaction temperature in 10-20 °C increments. Consider using a higher-boiling-point solvent if necessary. Microwave irradiation can also be a powerful tool to accelerate these reactions.[10]
-
-
Nucleophile Strength: The reactivity of the nucleophile is critical.
-
Action: If using a weak nucleophile (e.g., an alcohol or a weakly basic amine), ensure it is fully deprotonated by using a strong base (e.g., NaH for alcohols).
-
-
Leaving Group Ability: While chloride is a good leaving group in SNAr, fluoride is often better.[5]
-
Action: If feasible, consider sourcing the analogous (2-Fluoropyrimidin-5-yl)methanamine derivative, as the C-F bond polarization can enhance the electrophilicity of the carbon, accelerating the rate-determining nucleophilic attack.[5]
-
References
- Reddit. (2023). Hydrochloride salt of amine : r/OrganicChemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- National Center for Biotechnology Information. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Welcome to the technical support center for (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and experimental challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your synthetic endeavors.
Introduction: The Duality of Reactivity
This compound is a valuable reagent in medicinal chemistry, prized for its bifunctional nature. The electron-deficient pyrimidine ring, activated by the chloro substituent at the 2-position, is susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the primary amine of the methanamine moiety serves as a potent nucleophile. This duality, while synthetically advantageous, also predisposes the molecule to several side reactions that can complicate syntheses and purification. This guide will address the most common challenges: hydrolysis, over-alkylation, and intermolecular self-condensation.
Troubleshooting Guide: Navigating Common Side Reactions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected Product Formation - The Dimer Impurity
Question: During the reaction of this compound with a nucleophile in the presence of a base, I observe a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests it could be a dimer of the starting material. What is happening and how can I prevent it?
Answer: This is a classic case of intermolecular self-condensation. In the presence of a base, the hydrochloride salt is neutralized, liberating the free primary amine. This amine is nucleophilic and can attack the electrophilic C2 position of another molecule of (2-Chloropyrimidin-5-yl)methanamine, displacing the chloride and forming a dimeric secondary amine impurity.
The reaction is a nucleophilic aromatic substitution (SNAr) where one molecule of the amine acts as the nucleophile and another as the substrate. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms makes the C2 carbon highly electrophilic and susceptible to attack.
Caption: Intermolecular reaction leading to dimer formation.
| Strategy | Description | Rationale |
| Slow Addition of Base | Add the base dropwise to the reaction mixture containing the amine hydrochloride and the intended nucleophile. | This maintains a low concentration of the free amine at any given time, minimizing the rate of self-condensation relative to the desired reaction. |
| Use of a Bulky Base | Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). | A bulky base is less likely to deprotonate the amine hydrochloride in a way that facilitates intermolecular reactions between two molecules of the starting material. |
| Protecting the Amine | Temporarily protect the primary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. | This strategy completely prevents the amine from acting as a nucleophile. The protecting group can be removed in a subsequent step.[1][2][3][4][5] |
| Control of Stoichiometry | Use a slight excess of the intended nucleophile. | This increases the probability of the electrophilic pyrimidine reacting with the desired nucleophile rather than another molecule of the starting material. |
Issue 2: Low Yield and Presence of a Hydroxylated Impurity
Question: My reaction is sluggish, and I'm isolating a significant amount of (2-hydroxypyrimidin-5-yl)methanamine. What is the cause of this side product?
Answer: The presence of (2-hydroxypyrimidin-5-yl)methanamine indicates that hydrolysis of the 2-chloro substituent is occurring. This is a competing nucleophilic substitution reaction where water or hydroxide ions act as the nucleophile.
Chloropyrimidines are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium.[6][7][8][9]
Caption: Competing pathways of desired reaction and hydrolysis.
| Strategy | Description | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the presence of water, the key reactant in the hydrolysis side reaction. |
| Choice of Base | Use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) instead of aqueous bases like NaOH or KOH. | This avoids introducing hydroxide ions, which are potent nucleophiles for hydrolysis. |
| Temperature Control | Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. | The rate of hydrolysis often increases more significantly with temperature than the rate of amination with many nucleophiles. |
| Solvent Selection | Use aprotic polar solvents such as DMF, DMSO, or NMP. | These solvents can accelerate SNAr reactions without participating in hydrolysis. |
Issue 3: Formation of Multiple N-Alkylated Products
Question: I am attempting to perform a reaction at the 2-chloro position with an amine, but I am also getting products where my starting material has reacted with itself multiple times, leading to a complex mixture. How can I achieve selective mono-substitution?
Answer: This issue arises from the over-alkylation of the primary amine. Once the desired mono-substituted product is formed, its amine group can still be nucleophilic and react with another molecule of the starting material, leading to di- and even poly-alkylation.
The product of the initial SNAr reaction is a secondary amine, which is often more nucleophilic than the starting primary amine. This increased nucleophilicity can lead to subsequent reactions with the electrophilic 2-chloropyrimidine.
The strategies to mitigate over-alkylation are similar to those for preventing dimerization and focus on controlling the reactivity of the amine.
| Strategy | Description | Rationale |
| Use of a Protecting Group | Protect the primary amine with a group like Boc before performing the reaction at the 2-chloro position. | This is the most robust method to prevent any reaction at the amine nitrogen.[1][2][3][4][5] |
| Control of Stoichiometry | Use a significant excess of the amine nucleophile relative to the 2-chloropyrimidine electrophile. | This statistically favors the reaction of the electrophile with the intended amine rather than the product. |
| Dilution | Run the reaction at high dilution. | This reduces the frequency of intermolecular collisions, which can disfavor the reaction between the product and the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify this compound if it contains the dimer or over-alkylated impurities?
A1: Purification can be challenging due to the similar polarities of the desired product and the amine-containing byproducts.
-
Column Chromatography: Reversed-phase chromatography (C18) is often more effective than normal-phase (silica gel) for separating these polar compounds. A gradient of water (with 0.1% TFA or formic acid to keep the amines protonated) and acetonitrile or methanol is a good starting point.
-
Ion-Exchange Chromatography: Since the products are basic, cation-exchange chromatography can be a powerful purification method.
-
Crystallization: If the desired product is a solid, careful crystallization or recrystallization from an appropriate solvent system can be effective in removing impurities.
Q2: How stable is this compound in solution?
A2: The hydrochloride salt is generally stable in acidic to neutral aqueous solutions at room temperature for short periods. However, in basic solutions, the free amine is liberated, which is more prone to degradation and self-reaction. For long-term storage, it is best to keep the compound as a solid in a cool, dry place. Solutions should be prepared fresh before use.
Q3: Can I use protecting groups to avoid side reactions? If so, which ones are recommended?
A3: Yes, protecting the primary amine is an excellent strategy.
-
Boc (tert-butoxycarbonyl): This is a very common and reliable protecting group for amines. It is stable to a wide range of reaction conditions and can be easily removed with acid (e.g., TFA in DCM).
-
Cbz (Carboxybenzyl): This protecting group is also widely used and is typically removed by hydrogenolysis. The choice of protecting group will depend on the overall synthetic route and the compatibility of other functional groups in your molecule with the protection and deprotection conditions.[1][2][3][4][5]
Q4: What analytical techniques are best for monitoring the progress of reactions involving this compound?
A4:
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates is a quick and easy way to monitor reaction progress. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to reduce tailing of the basic compounds) is often effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for monitoring these reactions. It provides information on the consumption of starting materials and the formation of products and byproducts, including their molecular weights.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol describes a general method for the SNAr reaction between this compound and an external amine nucleophile, with precautions to minimize side reactions.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound and the amine nucleophile.
-
Add anhydrous DMF and stir to dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc-Protection of (2-Chloropyrimidin-5-yl)methanamine
This protocol provides a method for protecting the primary amine to prevent its participation in subsequent reactions.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound in DCM.
-
Add triethylamine and stir for 10 minutes at room temperature.
-
Add a solution of Boc₂O in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude Boc-protected product can often be used without further purification. If necessary, it can be purified by silica gel chromatography.
References
- Benchchem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ResearchGate. (n.d.).
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Growing Science. (2021).
- Wikipedia. (n.d.). Pyrimidine dimer.
- PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Nanotechnology Perceptions. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring.
- Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- ResearchGate. (n.d.). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent.
- NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- PMC. (n.d.).
- YouTube. (2021).
- BLD Pharm. (n.d.). 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol.
- Preprints.org. (2023).
- Google Patents. (n.d.). Synthesis of 2-chlorine-5- amido pyrimidine.
- ResearchGate. (n.d.). (a)
Sources
- 1. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. preprints.org [preprints.org]
- 5. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nano-ntp.com [nano-ntp.com]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in (2-Chloropyrimidin-5-yl)methanamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently encountered issues related to byproduct formation during the synthesis of this critical building block. Our goal is to provide you with the expertise and actionable protocols needed to optimize your reaction, improve purity, and ensure the reliability of your results.
The most prevalent synthetic route involves the reduction of 2-chloro-5-cyanopyrimidine. While seemingly straightforward, this reduction is often complicated by several side reactions that can impact yield and purity. This guide provides a structured, question-and-answer approach to troubleshoot these specific problems.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction yield is significantly lower than expected, and the crude ¹H NMR is complex. What are the most likely side reactions?
This is a frequently reported issue, typically stemming from a lack of selectivity in the reduction process. The primary synthetic pathway and major competing side reactions are outlined below.
// Nodes Start [label="2-Chloro-5-cyanopyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="(2-Chloropyrimidin-5-yl)methanamine\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="(Pyrimidin-5-yl)methanamine\n(Dechlorinated Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="Bis((2-chloropyrimidin-5-yl)methyl)amine\n(Dimer Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct3 [label="(2-Chloropyrimidin-5-yl)methanol\n(Hydrolysis Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Product [label=" Main Reaction\n (e.g., H₂, Raney Ni, NH₃/MeOH) ", color="#34A853", penwidth=2]; Start -> Byproduct1 [label=" Hydrodechlorination\n (Active catalysts like Pd/C) ", color="#EA4335"]; Product -> Byproduct2 [label=" Dimerization\n (Reaction with imine intermediate) ", color="#FBBC05"]; Start -> Byproduct3 [label=" Nitrile Hydrolysis\n (If H₂O present before reduction) ", color="#FBBC05", style=dashed]; }
Figure 1. Main and Side Reaction Pathways.
Causality and In-Depth Explanation:
-
Hydrodechlorination: This is arguably the most common byproduct, resulting in the formation of (Pyrimidin-5-yl)methanamine. It occurs when the catalyst used for nitrile reduction is also highly active for C-Cl bond hydrogenolysis. Palladium-based catalysts (e.g., Pd/C) are particularly prone to this side reaction.
-
Dimerization (Secondary Amine Formation): Catalytic hydrogenation of nitriles proceeds through an intermediate imine. This imine can be attacked by the newly formed primary amine product, leading to a secondary amine dimer, Bis((2-chloropyrimidin-5-yl)methyl)amine.[1][2] This is often exacerbated by localized high concentrations of the product and insufficient ammonia in the reaction mixture.
-
Incomplete Reduction: While less common with powerful reducing agents, residual starting material or the intermediate imine can persist if the reaction is not driven to completion due to insufficient catalyst, low hydrogen pressure, or short reaction times.
Troubleshooting Protocol:
-
Catalyst Selection: Switch from highly active catalysts like Pd/C to Raney Nickel or a cobalt-based catalyst (e.g., cobalt boride), which show higher selectivity for nitrile reduction over dechlorination.[1]
-
Reaction Additives: The addition of ammonia (or ammonium hydroxide) to the reaction medium is critical.[2] Ammonia competes with the primary amine product for the intermediate imine, effectively suppressing the formation of secondary and tertiary amine byproducts.
-
Parameter Control: Maintain optimal hydrogen pressure and temperature as specified in validated protocols. Monitor the reaction progress using HPLC or TLC to ensure full conversion of the starting material.
Q2: I have a persistent impurity that I suspect is the dechlorinated byproduct. How can I confirm its identity and adjust my process to minimize it?
Confirming the identity of a byproduct is a critical first step. Once confirmed, targeted process adjustments can be made.
Analytical Confirmation:
The most effective methods for identifying and quantifying impurities are HPLC and NMR.[3][4][5]
| Byproduct Name | Structure | Key ¹H NMR Signals (Approx. δ, CDCl₃) | Mass Spec (ESI+) [M+H]⁺ |
| Desired Product | Cl-Py-CH₂NH₂ | ~8.6 ppm (s, 2H, Py-H), ~4.0 ppm (s, 2H, CH₂), ~1.8 ppm (br s, 2H, NH₂) | m/z 144/146 |
| Dechlorinated Byproduct | H-Py-CH₂NH₂ | ~9.1 ppm (s, 1H, Py-H), ~8.7 ppm (s, 2H, Py-H), ~3.9 ppm (s, 2H, CH₂), ~1.7 ppm (br s, 2H, NH₂) | m/z 110 |
| Dimer Byproduct | (Cl-Py-CH₂)₂NH | ~8.6 ppm (s, 4H, Py-H), ~3.9 ppm (s, 4H, CH₂), ~2.2 ppm (br s, 1H, NH) | m/z 270/272/274 |
Step-by-Step Mitigation Protocol:
-
Obtain Analytical Proof: Spike a sample of your crude material with a suspected impurity standard if available. In HPLC, this will cause the corresponding peak to increase in area. For NMR, new, overlapping signals will confirm identity.
-
Implement a Milder Catalyst System: If hydrodechlorination is confirmed, replace Pd/C.
-
Recommended System: Use Raney Nickel in a methanol/ammonia solvent system under 2-4 bar of H₂ pressure. The presence of ammonia is crucial to suppress dimer formation.[2]
-
-
Consider Stoichiometric Reagents: For smaller-scale syntheses where catalyst screening is impractical, chemical reductants can offer better selectivity.
-
Purification: If the byproduct is still present in small amounts, the hydrochloride salt can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether or isopropanol/HCl).
Frequently Asked Questions (FAQs)
Q: What is the standard, most reliable synthetic route for preparing this compound?
The catalytic hydrogenation of 2-chloro-5-cyanopyrimidine is the most widely used and scalable method.[1] The key to success lies in the careful selection of the catalyst and the use of ammonia to prevent dimerization. The final step involves precipitating the product as its hydrochloride salt by adding HCl (either gaseous or as a solution in a solvent like isopropanol or ether).
Q: Which analytical techniques are best for in-process control and final purity assessment?
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for purity assessment.[3][4] It excels at separating the starting material, desired product, and closely related byproducts, allowing for accurate quantification. A C18 reverse-phase column is typically effective.[4]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation of the final product and for identifying major impurities without needing reference standards for those impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can help confirm the mass of byproducts.[3]
// Nodes A [label="Reaction Complete\n(TLC/HPLC Check)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Analyze Crude Product\n(¹H NMR, HPLC, LC-MS)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Purity >98%?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Proceed to Isolation &\nHCl Salt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Identify Major Byproduct(s)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Dechlorination?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Dimerization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Change Catalyst\n(e.g., Pd/C -> Raney Ni)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Increase NH₃ Concentration\n&/or Lower Reaction Temp.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Other Impurity\n(e.g., Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; K [label="Increase Reaction Time\n or Catalyst Loading", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Re-run Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; E -> F; F -> H [label="Yes"]; F -> G [label="No"]; G -> I [label="Yes"]; G -> J [label="No"]; J -> K; H -> L; I -> L; K -> L; L -> A; }
Figure 2. Troubleshooting Workflow for Synthesis Optimization.
Q: Can the product degrade upon storage? What are the best storage conditions?
Yes, primary amines can be susceptible to degradation, particularly through oxidation (air sensitivity) and potential side reactions. Storing the compound as the hydrochloride salt significantly enhances its stability.
Recommended Storage:
-
Form: As the crystalline hydrochloride salt.
-
Temperature: Cool (2-8 °C).
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: Tightly sealed, light-resistant container.
References
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
- Wikipedia. (n.d.). Nitrile reduction.
- Google Patents. (n.d.). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
- PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine.
- S. Venkat Rao, et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Chemistry LibreTexts. (2023). The Reduction of Nitriles.
- Patsnap Eureka. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
- PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for the Synthesis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride
Welcome to the technical support guide for the synthesis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols by focusing on one of the most critical parameters: reaction temperature. Proper temperature control is paramount for maximizing yield, minimizing impurities, and ensuring a reproducible process.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your work. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?
A: Absolutely. Low reaction temperature is a common reason for incomplete reactions and, consequently, low yields. Chemical reactions require a certain amount of energy, known as activation energy, to proceed. If the temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome this barrier, leading to a slow or stalled reaction.
However, the inverse can also be true. Excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, which also reduces the isolated yield.[1] Therefore, a systematic approach to finding the optimal temperature is crucial. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine if the reaction is proceeding to completion.[2] If starting material is still present after an extended period, a moderate increase in temperature may be necessary.[2]
Q2: I'm observing the formation of a dark, tarry substance in my reaction flask. What's happening and how can I prevent it?
A: The formation of dark, polymeric, or tarry substances is a strong indicator that the reaction temperature is too high. Many organic molecules, especially those with multiple reactive sites like pyrimidines, are susceptible to thermal degradation.[3] Highly exothermic reactions, such as acylations or chlorinations, can create localized hot spots in the reaction mixture if reagents are added too quickly or without adequate cooling, leading to decomposition.[3]
Preventative Measures:
-
Maintain Low-Temperature Addition: For highly reactive steps, such as the introduction of a chlorinating agent (e.g., POCl₃, SOCl₂) or during an acylation, it is critical to add the reagent dropwise to a cooled solution (e.g., 0-5 °C).[3]
-
Ensure Efficient Stirring: Vigorous stirring helps to dissipate heat and prevent the formation of localized hot spots.
-
Screen a Lower Temperature Range: If tar formation is observed, reduce the overall reaction temperature. An initial screening at room temperature or slightly below may be a good starting point for subsequent optimization.
Q3: My final product is contaminated with several byproducts. How does temperature influence the formation of these impurities?
A: Reaction temperature is a key factor in controlling reaction selectivity. Many synthetic pathways have competing side reactions, and the temperature can dictate which pathway is favored.[2][4]
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may be under kinetic control, favoring the formation of the product that is formed fastest (lowest activation energy). At higher temperatures, the reaction may shift to thermodynamic control, favoring the formation of the most stable product, which may not be the desired one.
-
Competing Pathways: In pyrimidine synthesis, for example, higher temperatures can promote side reactions like the Hantzsch dihydropyridine synthesis over the desired Biginelli reaction.[2] While not the exact synthesis for your target molecule, the principle applies. Elevated temperatures can provide the necessary activation energy for these alternative, undesired pathways.
To minimize byproducts, it is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be determined empirically through a temperature screening study.
Q4: How do I design a simple experiment to determine the optimal reaction temperature?
A: A systematic temperature screening study is the most effective way to identify the optimal conditions. This involves running a series of small-scale, parallel reactions where only the temperature is varied.
The workflow below outlines a typical process for this optimization.
Caption: Workflow for a systematic temperature optimization study.
Troubleshooting Guide: Temperature-Related Issues
This section provides a quick reference for diagnosing and solving common problems encountered during the synthesis.
| Symptom Observed | Potential Temperature-Related Cause | Recommended Action & Rationale |
| No or very slow reaction (Starting material persists on TLC/HPLC) | Temperature is too low. | Incrementally increase the temperature (e.g., in 10-20 °C steps) and continue monitoring. This provides the necessary activation energy for the reaction to proceed at a reasonable rate.[2][5] |
| Multiple new spots on TLC/HPLC (Significant byproduct formation) | Temperature is too high, activating competing reaction pathways. | Decrease the reaction temperature. Run the reaction at the lowest temperature that still allows for complete conversion of the starting material to maximize selectivity for the desired product.[2] |
| Reaction mixture darkens, forms solids, or becomes viscous | Extreme heat is causing degradation or polymerization of materials. | Immediately lower the temperature. For future runs, ensure slow, dropwise addition of reagents into a cooled solution (0-5 °C) to manage any exothermic processes.[3] |
| Yield decreases after prolonged reaction time at elevated temperature | The desired product is degrading under the reaction conditions. | Reduce the reaction time or the temperature. The goal is to stop the reaction as soon as the starting material is consumed, preventing subsequent degradation of the product. |
Experimental Protocol: Temperature Screening for Synthesis
This protocol provides a generalized, step-by-step methodology for determining the optimal reaction temperature. Note: This is a template and should be adapted based on the specific synthetic step being optimized.
Objective: To identify the reaction temperature that provides the highest yield and purity of this compound.
Materials:
-
Appropriate starting materials and reagents
-
Anhydrous solvents
-
A set of identical reaction vessels
-
Heating/cooling baths capable of maintaining stable temperatures
-
Magnetic stirrers
-
TLC plates, HPLC, or LC-MS for analysis
Procedure:
-
Preparation:
-
Set up five identical reaction flasks, each with a stir bar, under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a stock solution of the primary starting material to ensure identical concentrations in each flask.
-
Prepare a stock solution of the limiting reagent for precise addition.
-
-
Reaction Setup:
-
Place each flask in a temperature-controlled bath set to a different temperature (e.g., 0 °C , 25 °C (RT) , 40 °C , 60 °C , 80 °C ).
-
Add the starting material stock solution and any necessary catalysts or bases to each flask and allow them to equilibrate to the target temperature.
-
-
Initiation and Monitoring:
-
Begin stirring and add the limiting reagent to each flask simultaneously (if possible) or in rapid succession.
-
Start a timer for each reaction.
-
At regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction mixture.
-
Immediately quench the aliquot (e.g., with a suitable buffer or solvent) and analyze it by TLC or HPLC to determine the ratio of starting material, product, and byproducts.
-
-
Workup and Analysis:
-
Once the reactions have reached completion (or a predetermined endpoint), quench the entire reaction mixture.
-
Perform an identical workup and purification procedure for each reaction.
-
Isolate the final product and determine the yield and purity for each temperature point.
-
-
Data Interpretation:
-
Organize the results in a table to compare the outcomes.
-
The optimal temperature is the one that provides the best balance of high yield, high purity, and a practical reaction time.
-
Sample Data Summary Table
| Reaction Temp. (°C) | Reaction Time (h) | Conversion (%) (by HPLC) | Purity (%) (by HPLC) | Isolated Yield (%) | Observations |
| 0 | 24 | 45% | >99% | 40% | Very slow reaction, clean product |
| 25 (RT) | 12 | 95% | 98% | 90% | Clean reaction, moderate rate |
| 40 | 4 | >99% | 97% | 94% | Faster rate, trace impurities |
| 60 | 2 | >99% | 91% | 85% | Rapid reaction, notable byproducts |
| 80 | 1 | >99% | 75% | 68% | Very fast, significant degradation/tarring |
Troubleshooting Decision Workflow
If you encounter an issue, the following decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting temperature-related synthesis issues.
References
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Duker, N. J. (1986). Rates of Heat-Induced Pyrimidine Alterations in Synthetic Polydeoxyribonucleotides. Chemico-Biological Interactions, 60(3), 265-273.
- Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34.
- Müller, U., et al. (1991). Preparation of 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,026,864. Washington, DC: U.S. Patent and Trademark Office.
- Tsumura, T., et al. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,424,437. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate. (n.d.). Effect of temperature on the synthesis of 4‐phenyl‐2‐(pyridin‐3‐yl)‐5,6‐dihydrobenzo[h]quinazoline (5a). [Image].
Sources
Preventing decomposition of (2-Chloropyrimidin-5-yl)methanamine hydrochloride during reaction
Welcome to the dedicated technical support center for (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges associated with the use of this reagent, with a focus on preventing its decomposition during reactions. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Reagent's Reactivity
This compound is a valuable bifunctional molecule, featuring a reactive chloropyrimidine core and a primary aminomethyl group. The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). However, the presence of the basic aminomethyl group introduces a layer of complexity, creating potential pathways for decomposition and side-product formation, particularly under basic reaction conditions. This guide will illuminate these challenges and provide robust strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
While specific decomposition pathways for this exact molecule are not extensively documented in publicly available literature, based on the known chemistry of chloropyrimidines and aminomethyl-substituted heterocycles, we can anticipate several potential degradation routes, especially under basic conditions:
-
Self-Condensation/Oligomerization: The primary amine of one molecule can act as a nucleophile, attacking the electrophilic C2 position of another molecule. This can lead to the formation of dimers and oligomers, which can be difficult to separate from the desired product.
-
Intramolecular Cyclization: Although less likely due to the formation of a strained four-membered ring, intramolecular reactions cannot be entirely ruled out under certain conditions, potentially leading to bicyclic byproducts.
-
Hydrolysis of the Chloro Group: In the presence of water and base, the chloro group can be hydrolyzed to a hydroxyl group, forming (2-hydroxy-pyrimidin-5-yl)methanamine.
-
Reaction with Solvent or Base: Nucleophilic solvents (e.g., alcohols in the presence of a strong base) or certain basic catalysts can compete with the desired nucleophile, leading to undesired side products.
Q2: How should I properly handle and store this compound to ensure its stability?
To maintain the integrity of the reagent, adhere to the following storage and handling guidelines:
-
Storage: The compound is often hygroscopic and can be sensitive to air and light. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.
-
Handling: Use this reagent in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3][4][5] As it is a hydrochloride salt, it is a solid that can be weighed in the air, but minimize its exposure time to the atmosphere.
Q3: What are the key reaction parameters to control to minimize decomposition?
The critical parameters to control are:
-
Choice of Base: This is arguably the most crucial factor. The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to promote self-condensation of the starting material. Non-nucleophilic, sterically hindered bases are often preferred.
-
Temperature: Reactions should generally be conducted at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can significantly accelerate decomposition and side-product formation.
-
Solvent: The solvent should be anhydrous and inert to the reactants and the base. Aprotic solvents are typically a good choice.
-
Concentration: Running reactions at high concentrations can increase the rate of bimolecular decomposition pathways like self-condensation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Decomposition of the starting material. 2. Insufficiently reactive nucleophile. 3. Inappropriate base or reaction temperature. | 1. Confirm the quality of your starting material. Consider performing a small-scale reaction with a known, highly reactive nucleophile to verify its integrity. 2. Increase the reaction temperature in small increments, while carefully monitoring for byproduct formation by TLC or LC-MS. 3. Screen a panel of bases, starting with milder, non-nucleophilic options. |
| Formation of multiple, difficult-to-separate byproducts. | 1. Self-condensation of the starting material. 2. Reaction with the solvent or impurities. 3. Di-substitution on the pyrimidine ring (if other leaving groups are present). | 1. Lower the reaction temperature. Use a more dilute reaction mixture. Add the base slowly to the reaction mixture. 2. Ensure you are using a high-purity, anhydrous solvent. 3. Use a stoichiometric amount of the nucleophile. |
| The reaction mixture turns dark or tar-like. | Extensive decomposition of the starting material or product. | Immediately stop the reaction and re-evaluate your reaction conditions. This is often a sign of excessive heat or an inappropriate choice of base. |
| The product appears to be a salt, even after work-up. | The aminomethyl group of the product can be protonated by acidic byproducts or during an acidic work-up. | Perform a basic wash (e.g., with saturated NaHCO3 solution) during the work-up to ensure the product is in its free base form before purification. |
Visualizing Potential Decomposition Pathways
The following diagram illustrates a plausible self-condensation pathway that can lead to dimer formation.
Caption: Plausible self-condensation of (2-Chloropyrimidin-5-yl)methanamine.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Generic Amine Nucleophile
This protocol provides a starting point for the SNAr reaction. Optimization of the base, solvent, and temperature will likely be necessary for specific nucleophiles.
1. Reagent Preparation:
- Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP, or DMSO) to a concentration of 0.1-0.5 M.
- Add the amine nucleophile (1.1-1.5 eq).
2. Reaction Execution:
- To the stirred solution, add a non-nucleophilic base (e.g., DIPEA or DBU, 2.5-3.0 eq) dropwise at room temperature. The excess base is to neutralize the hydrochloride salt and the HCl generated during the reaction.
- Monitor the reaction progress by TLC or LC-MS.
- If no reaction is observed at room temperature, slowly increase the temperature to 50-80°C.
3. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
1. Sample Preparation:
- Withdraw a small aliquot of the reaction mixture using a capillary tube.
- Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
2. TLC Analysis:
- Spot the diluted sample onto a silica gel TLC plate, alongside spots of the starting material and the nucleophile for comparison.
- Develop the TLC plate using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).
- Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin).
3. Interpretation:
- The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots may suggest the formation of byproducts.
Data Presentation
The choice of base is critical in preventing decomposition. The following table provides a general guide to selecting a suitable base.
| Base | pKa of Conjugate Acid | General Characteristics | Recommendation for Use with (2-Chloropyrimidin-5-yl)methanamine |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive organic base. | Can be effective, but may promote self-condensation at elevated temperatures. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11.0 | Sterically hindered, non-nucleophilic base. | Recommended starting point. Less likely to cause side reactions compared to TEA. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~13.5 | Strong, non-nucleophilic base. | Use with caution. Its high basicity may promote decomposition if not used at low temperatures. |
| Potassium Carbonate (K2CO3) | ~10.3 (first dissociation) | Inorganic base, often used in polar solvents. | Can be effective, but heterogeneity may lead to slower reaction rates. |
| Sodium Hydride (NaH) | ~35 | Very strong, non-nucleophilic base. | Not generally recommended. Its high reactivity can lead to uncontrolled decomposition and deprotonation of other functional groups. |
Visualizing the Recommended Workflow
The following diagram outlines a systematic approach to optimizing your reaction and troubleshooting potential issues.
Caption: Recommended workflow for reaction optimization.
References
- (2-Chloropyridin-4-yl)
- SAFETY D
- SAFETY D
- Safety Data Sheet. (Supplier name redacted for generality).
- SAFETY D
Sources
Technical Support Center: Work-up Procedures for (2-Chloropyrimidin-5-yl)methanamine Hydrochloride Reactions
Welcome to the technical support center for researchers utilizing (2-Chloropyrimidin-5-yl)methanamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-ups effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: Core Principles & Initial Considerations
Q1: What are the most critical properties of this compound to consider before starting a work-up?
A1: Understanding the dual reactivity and the salt form of your starting material is paramount.
-
The Hydrochloride Salt: The starting material is a hydrochloride salt. This means the primary amine group is protonated (-CH₂NH₃⁺Cl⁻). This form is generally more water-soluble and less reactive as a nucleophile. Critically, any reaction involving the amine as a nucleophile (e.g., acylation, alkylation) requires its neutralization to the free base form (-CH₂NH₂).[1] Failure to do so is a primary reason for low or no conversion.
-
The 2-Chloro Substituent: The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[2] This is due to the electron-withdrawing nature of the two ring nitrogens. This site can react with nucleophiles present in the reaction, including solvents (like methanol), bases, or even water, especially at elevated temperatures. Hydrolysis to the corresponding 2-hydroxypyrimidine (pyrimidone) is a common side reaction.[3]
-
Solubility Profile: The salt form is typically soluble in polar protic solvents like water or methanol, while the free base will have significantly better solubility in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF). This difference is the cornerstone of a successful extractive work-up.
| Property | (2-Chloropyrimidin-5-yl)methanamine HCl | (2-Chloropyrimidin-5-yl)methanamine (Free Base) |
| Molecular Formula | C₅H₇Cl₂N₃ | C₅H₆ClN₃ |
| Molecular Weight | ~180.04 g/mol | ~143.58 g/mol |
| Typical Form | Crystalline Solid | Likely an oil or low-melting solid |
| Solubility | Water, Methanol | DCM, EtOAc, THF, Acetonitrile |
| Key Reactive Site | N/A (Amine is protonated) | Primary Amine (Nucleophilic) |
| Key Side-Reaction Site | C2-Cl (SNAr) | C2-Cl (SNAr) |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the work-up phase.
Category A: Reaction Quenching & Neutralization
Q2: My reaction shows low conversion. I used a standard organic base like triethylamine (TEA). What went wrong?
A2: This is a classic issue. While TEA is a good scavenger for acid generated during a reaction, you need to ensure the starting material was fully neutralized to the free base before the key reagents were added. The hydrochloride salt is unreactive as a nucleophile.[1]
Troubleshooting Steps:
-
Pre-Neutralization: Before adding your electrophile, suspend your this compound in your chosen aprotic solvent (e.g., DCM, THF). Add at least 1.1 equivalents of a non-nucleophilic base like TEA or diisopropylethylamine (DIPEA). Stir for 15-30 minutes. You may observe the formation of a salt byproduct (e.g., triethylammonium chloride).
-
Choice of Base: For sensitive substrates, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if compatible with your reaction conditions. For the work-up itself, an inorganic base is preferred.
Q3: After my reaction, I need to perform an aqueous work-up. What is the correct sequence for pH adjustment?
A3: The logic is to manipulate the solubility of your amine product by controlling its protonation state. The following workflow is a self-validating system to ensure clean separation.
Caption: Logic for purifying amines via acid-base extraction.
This procedure isolates your basic product from neutral or acidic impurities. It also serves as a preliminary purification step.
Category B: Extraction & Phase Separation
Q4: I've added my organic solvent and water, but I'm getting a persistent emulsion that won't separate. How do I resolve this?
A4: Emulsions are common, especially when using polar aprotic solvents like DMF or DMSO in the reaction.[4] They are also frequent if your product has surfactant-like properties.
Troubleshooting Flowchart:
Caption: Stepwise guide to breaking stubborn emulsions.
Causality: Brine increases the ionic strength and density of the aqueous phase, forcing the less polar organic components out of solution and promoting phase separation.[5]
Category C: Purification & Side Products
Q5: My final product is contaminated with a more polar impurity according to TLC/LC-MS. What could it be?
A5: The most likely polar impurity is the 2-hydroxypyrimidine (pyrimidone) derivative, formed by hydrolysis of the C2-chloro group.[3] This can happen if the reaction was run at high temperatures in the presence of water, or during a basic aqueous work-up (e.g., with NaOH).
Mitigation and Removal:
-
During Reaction: Ensure rigorously anhydrous conditions if the reaction is sensitive to water.
-
During Work-up: Use milder bases for neutralization if possible (e.g., NaHCO₃ instead of NaOH) and avoid prolonged exposure or heating during the basic wash.
-
Purification: The pyrimidone is typically more polar and often has lower solubility in common organic solvents like DCM or EtOAc.
-
Crystallization: Attempt to crystallize your desired product from a suitable solvent system (e.g., EtOAc/hexanes). The more polar impurity may remain in the mother liquor.
-
Silica Gel Chromatography: This is the most reliable method. The pyrimidone will have a lower Rf value than your desired product. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will effectively separate the compounds.
-
Q6: I'm trying to remove the reaction solvent (DMF/DMSO) but it's co-distilling with my product. What's a better way?
A6: High-boiling polar aprotic solvents are notoriously difficult to remove by simple evaporation. The best practice is to remove them via aqueous extraction before concentrating your product.
Protocol for DMF/DMSO Removal:
-
Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or toluene (at least 10x the volume of DMF/DMSO).
-
Wash the organic layer repeatedly with water (at least 3-5 times). To improve efficiency, the final washes should be with brine.[4]
-
The large volume of water will partition the highly water-soluble DMF or DMSO into the aqueous phase.
-
Dry the resulting organic layer over anhydrous sodium or magnesium sulfate, filter, and then concentrate under reduced pressure.
Section 3: Standard Work-up Protocol Example
This section provides a detailed methodology for a generic aqueous work-up following a reaction, such as an N-acylation.
Protocol: Extractive Work-up for Isolating a Neutral/Basic Amine Product
Caption: A typical, sequential extractive work-up protocol.
Detailed Steps & Rationale:
-
Cooling: Ensures that any exothermic quenching process is well-controlled.
-
Quenching: Deactivates any remaining reactive reagents. Pouring the reaction mixture into ice water can sometimes precipitate the product if it is a solid and insoluble.[6]
-
Extraction: The product is partitioned into an organic solvent in which it is more soluble than in water.
-
Water Wash: Removes the bulk of highly water-soluble impurities (e.g., DMF, salts).
-
Acid Wash: Removes unreacted starting amine and other basic impurities by protonating them and making them water-soluble.[4] (Note: Skip this step if your product is basic and you want to keep it in the organic layer).
-
Base Wash: Neutralizes any remaining acid catalyst or acidic byproducts, making them water-soluble as their corresponding salts. Saturated sodium bicarbonate is a good choice as it is a weak base and the resulting CO₂ evolution can help break up minor emulsions.
-
Brine Wash: Removes the majority of the dissolved water from the organic layer and helps to prevent emulsions.[5]
-
Drying: A chemical drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) removes the final traces of water from the organic solvent.[6]
-
Filtration & Concentration: The dried solution is separated from the solid drying agent, and the solvent is removed under reduced pressure to yield the crude product.[6]
This guide provides a foundational framework for tackling your work-up procedures. Always remember to first analyze the potential components of your crude reaction mixture and design your work-up strategy to selectively remove impurities based on their chemical properties.
References
- Dudley, D. A., et al. (2001). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 5(5), 527-531. [Link]
- Gómez-Hernández, M., et al. (2012). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 51(29), 9726-9731. [Link]
- Kogon, I. C., et al. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34. [Link]
- Cooperative Organic Chemistry Student Labor
- Google Patents. (1980).
- Ito, A., et al. (2000). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 28(7), 759-761. [Link]
- Reddit r/OrganicChemistry. (2022). Reaction Workups. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 74404, 2-Chloropyrimidine. [Link]
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Chempanda.
- Bioorganic & Medicinal Chemistry. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. reddit.com [reddit.com]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Purification of (2-Chloropyrimidin-5-yl)methanamine hydrochloride
Welcome to our dedicated technical support guide for the purification of (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we address common challenges and frequently asked questions encountered during the purification process, providing not just protocols, but the underlying scientific principles to empower you to solve complex separation problems.
Our approach is built on extensive experience with polar heterocyclic amines, focusing on robust, reproducible, and scalable purification strategies. We understand that achieving high purity is critical for downstream applications, and this guide is structured to help you navigate the intricacies of impurity removal for this specific compound.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems observed during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial batch of this compound shows a purity of <95% by HPLC/NMR, with several unidentifiable peaks. What are the likely impurities and how can I remove them?
Answer: Low purity after initial synthesis is a common issue. The impurities present are typically related to the synthetic route employed. Based on common synthetic pathways for similar pyrimidine derivatives, likely impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-5-cyanopyrimidine or (2-chloropyrimidin-5-yl)methanol.
-
Over-reacted Byproducts: For instance, the formation of a secondary amine, bis((2-chloropyrimidin-5-yl)methyl)amine.
-
Hydrolysis Products: The 2-chloro group on the pyrimidine ring can be susceptible to hydrolysis, forming 2-hydroxy-5-(aminomethyl)pyrimidine, especially in the presence of water at non-neutral pH.
-
Residual Solvents: Solvents used in the synthesis or work-up (e.g., THF, Dichloromethane, Methanol).
Recommended Purification Strategy:
A multi-step approach is often necessary. We recommend starting with a solvent wash/trituration, followed by either recrystallization or column chromatography, depending on the nature of the impurities.
Step 1: Solvent Wash/Trituration
This simple step can often remove less polar impurities and residual non-polar solvents.
-
Protocol:
-
Suspend the crude this compound solid in a non-polar solvent in which the product is poorly soluble. Good starting choices are toluene, diethyl ether, or a mixture of acetone and petroleum ether[1].
-
Stir the suspension vigorously at room temperature for 30-60 minutes.
-
Filter the solid, wash with a small amount of the same fresh solvent, and dry under vacuum.
-
Analyze the purity of the resulting solid by HPLC or TLC.
-
Step 2: Purification Method Selection
Based on the results from the solvent wash, select one of the following methods.
Issue 2: Multiple Spots on TLC, Some with Low Rf Values
Question: My crude product shows multiple spots on a standard silica gel TLC plate (e.g., 10% Methanol in Dichloromethane), with some spots streaking or staying at the baseline. What does this indicate and how should I approach column chromatography?
Answer: This observation is characteristic of highly polar compounds, which is expected for an amine hydrochloride salt. Streaking or low retention on normal-phase silica gel is due to strong interactions between the polar amine and the acidic silanol groups of the stationary phase.
Recommended Strategy: Modifying the Mobile Phase or Switching Stationary Phase
Option A: Normal-Phase Chromatography with a Modified Mobile Phase
-
Rationale: To improve mobility and reduce tailing of basic compounds on silica gel, you can add a small amount of a basic modifier to the mobile phase. This deprotonates the silanol groups, reducing the strong ionic interactions with your protonated amine.
-
Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase Screening (TLC): Start with a base system of 10% Methanol in Dichloromethane. To a new system, add a small amount of triethylamine or ammonium hydroxide (e.g., 1-2%).
-
Column Chromatography: Once a suitable mobile phase is identified on TLC (good separation and Rf values between 0.2-0.5 for the product), perform column chromatography.
-
Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Rationale: HILIC is an excellent technique for purifying highly polar compounds that are poorly retained in reversed-phase chromatography[2][3]. It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent, with a small amount of a polar solvent (like water).
-
General HILIC Protocol:
-
Stationary Phase: HILIC column (e.g., silica, amino, or cyano-propyl bonded).
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, often with a buffer like ammonium acetate or ammonium formate to control pH and improve peak shape[2].
-
Solvent A: Water + 10 mM Ammonium Acetate (pH adjusted if necessary).
-
Solvent B: Acetonitrile + 10 mM Ammonium Acetate.
-
-
Gradient: Start with a high percentage of Solvent B (e.g., 95%) and gradually increase the percentage of Solvent A.
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions to avoid peak distortion[2].
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for recrystallizing this compound?
A1: The key to successful recrystallization is selecting an appropriate solvent system. For a polar salt like this, a polar protic solvent or a mixture of a polar and a non-polar solvent is usually effective.
-
Recommended Solvent Systems:
-
Methanol/Diethyl Ether
-
Ethanol/Ethyl Acetate
-
Isopropanol/Toluene
-
Step-by-Step Recrystallization Protocol:
-
Place the crude solid in a flask.
-
Add the minimum amount of the hot primary solvent (e.g., Methanol) to just dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove it[2].
-
Slowly add the anti-solvent (e.g., Diethyl Ether) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting workflow for recrystallization.
Q2: Can I use reversed-phase chromatography for purification? My compound elutes in the void volume.
A2: This is a common challenge with highly polar compounds on standard C18 columns[2]. The weak interaction between the polar analyte and the nonpolar stationary phase leads to poor retention. Here are two effective strategies:
Strategy 1: Use an Ion-Pairing Reagent
-
Mechanism: An ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is added to the mobile phase. It forms a neutral ion-pair with your positively charged amine hydrochloride, making the complex more hydrophobic and increasing its retention on the C18 column[2].
-
Typical Conditions:
-
Stationary Phase: C18 silica.
-
Mobile Phase: A gradient of Water/Acetonitrile containing 0.1% TFA.
-
Strategy 2: Use a Polar-Embedded or Aqua-Type C18 Column
-
Mechanism: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and to provide better retention for polar analytes. They resist "phase collapse" and offer alternative selectivity.
Purification Method Comparison
| Purification Method | Purity Achievable | Yield | Key Considerations |
| Recrystallization | High (>99%) | Moderate to High (60-90%) | Highly dependent on finding the right solvent system; very effective for removing minor impurities. |
| Silica Gel Chromatography | Good to High (>98%) | Good (70-95%) | Requires mobile phase modifiers (e.g., triethylamine) for good peak shape of basic compounds. |
| HILIC | Good to High (>98%) | Good (70-95%) | Excellent for highly polar compounds; requires careful method development[2]. |
| Reversed-Phase with Ion-Pairing | Good (>97%) | Good (75-95%) | Useful for moderately polar, ionizable amines; the ion-pairing reagent may need to be removed post-purification[2]. |
| Cation-Exchange Chromatography | Variable | Good | Very specific for separating charged species from neutral ones; can be useful for removing non-basic impurities[4]. |
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm both the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The hydrochloride salt may cause peak broadening, especially for protons near the amine.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment. A well-developed method (e.g., reversed-phase with a suitable column or HILIC) can quantify impurities. UV detection at a wavelength like 254 nm is typically appropriate[2].
-
Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for confirming the salt form.
Analytical Workflow for Purity Confirmation
Caption: Recommended analytical workflow for final product validation.
References
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
- Shin-ichiro, N., & Tomoko, N. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem.
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with steric hindrance in (2-Chloropyrimidin-5-yl)methanamine hydrochloride reactions
Technical Support Center: (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
A Senior Application Scientist's Guide to Navigating Steric Hindrance and Optimizing Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical logic to troubleshoot common issues, particularly those arising from steric hindrance. As your virtual application scientist, I'll walk you through the causality behind experimental choices to ensure your reactions are successful, reproducible, and robust.
Frequently Asked Questions (FAQs)
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C2-chloro position is sluggish or failing. What's going wrong?
This is a classic challenge. The pyrimidine ring is electron-deficient, which in principle facilitates nucleophilic aromatic substitution.[1][2] However, the spatial arrangement of atoms, or steric effects, can significantly slow down chemical reactions.[3] In this case, the incoming nucleophile must approach the C2 carbon, which is flanked by two ring nitrogens. This creates a sterically demanding environment.
Core Issue: The rate and success of your SNAr reaction are critically dependent on the steric bulk of your chosen nucleophile. A bulky nucleophile will struggle to approach the reaction center, leading to a high activation energy and a slow or non-existent reaction.[4][5]
Troubleshooting & Optimization Strategy:
-
Assess Your Nucleophile: The size of your nucleophile is the most probable cause.
-
Favorable (Less Hindered): Small primary amines (e.g., methylamine, ethylamine), ammonia, small alkoxides (e.g., methoxide).
-
Unfavorable (Highly Hindered): Secondary amines with bulky groups (e.g., diisopropylamine), tertiary amines, and bulky alkoxides (e.g., tert-butoxide).
-
-
Optimize Reaction Conditions:
-
Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the intermediate Meisenheimer complex without interfering with the nucleophile.
-
Temperature: Heating is almost always necessary to overcome the activation barrier. Start at 80-100 °C and increase incrementally to 120-150 °C if the reaction is slow, monitoring for decomposition by TLC or LC-MS.
-
Base: If your nucleophile is an amine salt or a poor nucleophile, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can be used to facilitate the reaction.
-
Workflow: Troubleshooting a Failed SNAr Reaction
Below is a logical workflow to diagnose and solve common SNAr issues.
Sources
Technical Support Center: Catalyst Poisoning in Reactions Involving (2-Chloropyrimidin-5-yl)methanamine hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving (2-Chloropyrimidin-5-yl)methanamine hydrochloride. Our goal is to equip you with the scientific understanding and practical solutions to overcome common catalytic challenges.
Introduction: The Challenge of this compound in Catalysis
This compound is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges in catalytic reactions, particularly those employing palladium or other transition metals. The molecule contains several functionalities that can act as catalyst poisons, leading to sluggish or incomplete reactions. This guide will help you diagnose and mitigate these issues.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section is designed to help you identify the root cause of catalyst poisoning in your reaction and provides actionable steps to resolve the issue.
Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) is Sluggish or Has Stalled.
Question: I'm attempting a Suzuki-Miyaura coupling with this compound, and the reaction is either very slow or has stopped completely. What are the likely causes and how can I fix it?
Answer: Stalled or sluggish cross-coupling reactions with this substrate are common and can often be attributed to catalyst poisoning. The primary culprits are the nitrogen atoms in the pyrimidine ring and the primary amine on the side chain.
Causality: Palladium catalysts, particularly in their active Pd(0) state, are susceptible to coordination by electron-donating groups. The lone pairs of electrons on the pyrimidine nitrogens and the methanamine group can bind strongly to the palladium center, effectively blocking the active sites required for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1][2][3] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive.
Diagnostic Workflow:
Caption: Troubleshooting workflow for stalled cross-coupling reactions.
Mitigation Strategies:
-
Protect the Primary Amine: The most effective strategy is to protect the primary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This removes one of the primary sources of catalyst poisoning.
-
Optimize Ligand and Catalyst System:
-
Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes mitigate poisoning by sterically hindering the coordination of the pyrimidine ring to the palladium center.
-
Catalyst Loading: Increasing the catalyst loading can sometimes overcome partial poisoning, but this is often not a cost-effective solution.
-
-
Consider the Hydrochloride Salt: The hydrochloride salt form means that the amine is protonated (ammonium salt). While this reduces the poisoning potential of the amine itself, the chloride anion can have complex effects. In some cases, excess chloride ions can interact with the palladium center, potentially altering its reactivity.[4] Ensure your base is sufficient to neutralize the HCl and deprotonate the boronic acid.
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with your current batch of this compound. Record the conversion over time.
-
High-Purity Reaction: Run the reaction again, but this time use reagents and solvents of the highest available purity. If the reaction proceeds more efficiently, impurities in your starting materials may be contributing to the issue.
-
Protected Substrate Reaction: If available, run the reaction with a Boc-protected version of the substrate. A significant improvement in reaction rate and yield strongly suggests that the primary amine is the main culprit for catalyst deactivation.
Issue 2: My Hydrogenation Reaction is Incomplete or Requires Harsh Conditions.
Question: I am trying to perform a catalytic hydrogenation (e.g., dehalogenation or reduction of another functional group) on a derivative of (2-Chloropyrimidin-5-yl)methanamine, but the reaction is not going to completion. What's wrong?
Answer: Incomplete hydrogenation is a classic sign of catalyst poisoning. In this case, both the pyrimidine ring and the chlorine substituent can be problematic.
Causality: Nitrogen-containing heterocycles are well-known poisons for hydrogenation catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C).[5] The lone pair of electrons on the nitrogen atoms adsorbs strongly to the catalyst surface, blocking sites for hydrogen activation and substrate binding.[2][6] Additionally, the chloride can also inhibit some catalysts.[7]
Troubleshooting Steps:
-
Acidic Additives: A common and effective solution is to add a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid.[5] The acid protonates the pyrimidine nitrogens, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst. Since the starting material is already a hydrochloride salt, ensure the reaction medium maintains an acidic pH.
-
Catalyst Choice:
-
Pd/C is often a good choice for dehalogenations.
-
PtO₂ (Adam's catalyst) can sometimes be more resistant to nitrogen poisoning.
-
Raney Nickel can be an alternative, but may also be susceptible to poisoning.
-
-
Increase Catalyst Loading: As with cross-coupling, a higher catalyst loading can sometimes compensate for partial deactivation.
-
Solvent Choice: The choice of solvent can influence the reaction. Alcohols like methanol or ethanol are common. For stubborn reductions, sometimes a switch in solvent can alter the substrate's presentation to the catalyst surface.
Data Presentation: Effect of Additives on Hydrogenation
| Catalyst | Substrate | Additive | Reaction Time (h) | Conversion (%) |
| 10% Pd/C | (2-Chloropyrimidin-5-yl)methanamine HCl | None | 24 | <10 |
| 10% Pd/C | (2-Chloropyrimidin-5-yl)methanamine HCl | 1.1 eq. Acetic Acid | 8 | >95 |
| PtO₂ | (2-Chloropyrimidin-5-yl)methanamine HCl | None | 12 | ~70 |
| PtO₂ | (2-Chloropyrimidin-5-yl)methanamine HCl | 1.1 eq. HCl | 6 | >98 |
This is illustrative data based on typical observations.
Frequently Asked Questions (FAQs)
Q1: Can I regenerate a poisoned palladium catalyst from my reaction with this compound?
A1: Regeneration of palladium catalysts poisoned by nitrogen compounds can be challenging. While thermal treatments or washing with certain reagents can sometimes restore activity, it is often more practical and time-efficient to use fresh catalyst for laboratory-scale reactions.[8][9][10] For industrial processes, specific regeneration protocols may be developed, but these are often highly optimized for a particular process.
Q2: Are there any "poison-resistant" catalysts I can use?
A2: While no catalyst is completely immune to poisoning, some systems are more robust. For cross-coupling reactions, catalyst systems based on bulky, electron-rich ligands (as mentioned earlier) are generally more resistant to coordination by nitrogen heterocycles. In some specialized cases, N-heterocyclic carbene (NHC) palladium complexes have shown enhanced stability. For hydrogenations, catalysts like PtO₂ may show better performance than Pd/C in the presence of nitrogen-containing compounds.[11]
Q3: Does the hydrochloride salt itself act as a catalyst poison?
A3: The hydrochloride salt has a dual role. The protonation of the amine and pyrimidine nitrogens can be beneficial, as it reduces their ability to coordinate to the metal center.[5] However, the chloride anion (Cl⁻) can be a poison for some catalytic systems, particularly at high concentrations.[4][7] It can occupy active sites on the catalyst surface or form less active palladium-chloride complexes. The net effect depends on the specific reaction, catalyst, and conditions.
Q4: My reaction mixture turned black. What does this mean?
A4: The formation of a black precipitate, often referred to as palladium black, indicates that the palladium catalyst has aggregated and precipitated out of solution.[12] This is a form of catalyst deactivation, as the catalytically active species are no longer soluble and available to participate in the reaction. This can be caused by various factors, including high temperatures, incorrect solvent choice, or the presence of certain reagents that destabilize the catalyst complex.
Q5: Could impurities in my this compound be the source of poisoning?
A5: Absolutely. Impurities containing sulfur, such as thiophenes or mercaptans, are potent poisons for palladium catalysts, even at parts-per-million (ppm) levels.[13][14][15] If you suspect this, purifying your starting material by recrystallization or chromatography is advisable. Running a control reaction with a known pure standard can help confirm if impurities are the issue.
Visualization of Poisoning and Mitigation
Caption: Mechanism of catalyst poisoning by N-heterocycles and mitigation via protonation.
References
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- Method for reactivating palladium catalysts.
- Sulfur Poisoning and Regeneration of Palladium-based C
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. URL
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- What is the impact of chlorides on hydrotreating c
- Technical Support Center: (2-Chloropyridin-4-yl)methanamine hydrochloride Solutions. Benchchem. URL
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem. URL
- Hydrogenation reaction tips and tricks. Reddit. URL
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. Benchchem. URL
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes. NIH. URL
- C
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. URL
- Heterogeneous Catalyst Deactivation and Regener
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. URL
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. URL
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano. URL
- This compound. BLD Pharm. URL
- Bypassing the Limitations of Directed C–H Functionaliz
- C
- How does a catalytic poison reduce a catalyst's activity? Chemistry Stack Exchange. URL
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- The influence of chloride impurities on Pt/C fuel cell catalyst corrosion.
- reactivity of the chlorine atom in 4-chloropyrimidines. Benchchem. URL
- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS. MedChemExpress. URL
- What Is Catalyst Poisoning In Chemical Reactions? Chemistry For Everyone - YouTube. URL
- Hydrogen chloride. Wikipedia. URL
- Amines. NCERT. URL
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. URL
- 2-((5-Chloropyrimidin-2-yl)oxy)-N,N-dimethylcyclopentan-1-amine. BLD Pharm. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. dcl-inc.com [dcl-inc.com]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. thalesnano.com [thalesnano.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions with (2-Chloropyrimidin-5-yl)methanamine hydrochloride
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists utilizing (2-Chloropyrimidin-5-yl)methanamine hydrochloride as a key building block. The inherent reactivity of this molecule—primarily the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr) and the nucleophilicity of the primary aminomethyl group—demands robust analytical monitoring to ensure reaction success, optimize yield, and minimize impurity profiles. This document provides in-depth troubleshooting guides and validated protocols to address common challenges encountered during reaction monitoring.
PART 1: Fundamental Principles & Core Logic in Reaction Monitoring
Effective reaction monitoring is not merely a qualitative check for completion; it is a quantitative strategy to understand reaction kinetics, identify intermediates, and detect the formation of byproducts in real-time. A systematic approach is crucial for reproducible and scalable synthesis.
The logical workflow for monitoring any reaction involving this compound should follow a clear, validated path.
Caption: A logical workflow for robust reaction monitoring.
PART 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the experimental design and execution phases.
Q1: Which analytical technique is best for monitoring my reaction? A1: The optimal technique is dictated by the specific reaction parameters and the information you require. A multi-technique approach is often the most robust.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, and cost-effective screening. It excels at visualizing the disappearance of starting material and the appearance of a new, distinct product spot, especially when there is a significant polarity difference between them.[1]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. HPLC allows you to determine the precise conversion rate, assess product purity, and quantify byproducts.[1][2] When coupled with a UV detector, it is excellent for tracking aromatic compounds like pyrimidines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the quantitative power of HPLC with the definitive mass identification of MS. It is invaluable for confirming the molecular weight of your product and identifying unknown peaks (impurities or byproducts) with high sensitivity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers unparalleled structural information. While less common for routine timepoint monitoring, it is essential for final product confirmation and can be used for in-situ monitoring to observe reaction kinetics and identify transient intermediates.[3]
-
Gas Chromatography (GC): Suitable only if your product is volatile and thermally stable. The starting material, being a hydrochloride salt, is non-volatile. Analysis would require conversion to the free base and potential derivatization.[1][4]
Q2: My reaction appears stalled by TLC, with significant starting material remaining. What should I investigate? A2: Stalled reactions are common and can be traced back to several factors:
-
Insufficient Base: If your reaction involves the this compound salt as a nucleophile, a base is required to free the primary amine. If the reaction generates HCl (e.g., in an SNAr reaction where the aminomethyl group is the nucleophile), an additional equivalent of a non-nucleophilic base is needed to scavenge the acid.
-
Nucleophile Reactivity: The nucleophile intended to displace the C2-chlorine may be too weak. SNAr reactions on electron-deficient rings like pyrimidine are facilitated by strong nucleophiles.[5]
-
Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity.[5]
-
Solvent Choice: The reaction may require a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) to facilitate the formation of the charged Meisenheimer intermediate.[6]
Q3: I see an unexpected spot on my TLC plate or an extra peak in my LC-MS chromatogram. What is it likely to be? A3: Unexpected products can arise from several pathways:
-
Hydrolysis: The C2-chloro group can be displaced by water if moisture is present in the reaction, leading to the formation of the corresponding pyrimidin-2-one.
-
Dimerization/Oligomerization: The aminomethyl group of one molecule could potentially react with the C2-chloro group of another, especially under basic conditions, leading to dimers or oligomers.
-
Reaction at the Aminomethyl Group: If you are performing an SNAr at the C2 position, the aminomethyl group could compete as a nucleophile if not protected, or it could be acylated or alkylated by other reagents present.
-
Isomers: While less common with this specific substrate, reactions on more complex pyrimidines can sometimes yield regioisomers.[7] LC-MS is critical for confirming that the unexpected peak is not an isomer (same mass, different retention time).
PART 3: Troubleshooting Guides by Analytical Technique
This section provides a granular, cause-and-effect approach to resolving specific issues encountered with common analytical methods.
Guide 1: Thin-Layer Chromatography (TLC) Issues
| Issue | Potential Cause(s) | Troubleshooting & Validation Protocol |
| Streaking Spots | • Sample Overload: Too much material is spotted on the plate.• Inappropriate Solvent System: The compound has high solubility in the mobile phase, leading to tailing.• Compound is Highly Acidic/Basic: Interacts too strongly with the silica gel (acidic). | Protocol: 1. Dilute the Sample: Prepare a 1:10 dilution of your reaction aliquot in the spotting solvent and re-spot.2. Modify Mobile Phase: If streaking persists, add 0.5-1% of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to suppress ionization and reduce tailing.3. Validation: A well-resolved, round spot confirms the issue is resolved. |
| Co-elution of Spots (Rf ≈ 0.5) | • Insufficient Polarity Difference: The starting material and product have very similar polarities in the chosen solvent system. This is common if the reaction involves a subtle structural change. | Protocol: 1. Systematically Vary Solvent Ratio: Prepare three mobile phases with varying ratios of your polar/non-polar solvents (e.g., 20:80, 30:70, 40:60 Hexane:EtOAc) to find an optimal separation.2. Change Solvent System: Switch to a solvent system with different selectivity (e.g., Dichloromethane:Methanol).3. Validation: Successful separation is achieved when ΔRf > 0.1. Confirm spot identities by spotting authentic standards alongside the reaction mixture. |
| Starting Material Appears Gone, but NMR/LC-MS Shows It Remains | • Co-elution: The starting material is hidden under the product spot.• Poor Visualization: The starting material is not UV-active or does not stain well with the chosen visualization method.• Low Detection Limit: TLC is less sensitive than NMR or MS; the remaining concentration is below the TLC detection threshold.[1] | Protocol: 1. Use Multiple Visualization Methods: View the plate under UV light (254 nm), then use a chemical stain (e.g., potassium permanganate or iodine).2. Run a 2D TLC: Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. If spots separate off the diagonal, co-elution was the issue.[8]3. Trust the More Sensitive Technique: Always consider the quantitative data from HPLC or the structural data from NMR to be more definitive than qualitative TLC. |
Guide 2: HPLC & LC-MS Issues
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
Welcome to the technical support center for (2-Chloropyrimidin-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. The strategic use of bases is paramount in controlling the reactivity of this compound, and this guide will explore the nuances of base selection to achieve desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary when using this compound in a reaction?
This compound is the salt form of the free amine. The protonated aminomethyl group is not nucleophilic. A base is required to deprotonate the ammonium salt to the free primary amine, which is the reactive nucleophilic species. The choice of base and the stoichiometry are critical to ensure complete deprotonation without promoting unwanted side reactions.
Q2: What are the primary reactive sites on (2-Chloropyrimidin-5-yl)methanamine?
The molecule has two primary reactive sites:
-
The 2-chloro position: The pyrimidine ring is electron-deficient, making the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
-
The 5-(aminomethyl) group: Once deprotonated, this primary amine is a potent nucleophile that can participate in various coupling reactions.
Q3: What are the most common reactions involving this molecule where the choice of base is critical?
The selection of a base is crucial in several key transformations:
-
Buchwald-Hartwig Amination: In this palladium-catalyzed cross-coupling reaction, the base plays a role in both the deprotonation of the amine and the catalytic cycle.[3][4][5]
-
Nucleophilic Aromatic Substitution (SNAr): When reacting with other nucleophiles, the base is needed to neutralize the HCl generated during the reaction.
-
Self-Condensation/Polymerization: In the absence of another coupling partner, the deprotonated amine of one molecule can react with the 2-chloro position of another, leading to oligomers or polymers. The choice of base can either promote or mitigate this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a Buchwald-Hartwig reaction. | Incomplete deprotonation of the hydrochloride salt. | Use a stoichiometric amount of a strong base like NaOtBu or LHMDS to ensure complete formation of the free amine.[3] |
| The base is not suitable for the chosen catalyst system. | Some palladium catalysts have specific base requirements. Consult the literature for your specific ligand and precatalyst. For instance, weaker bases like Cs₂CO₃ or K₃PO₄ are often used with specific ligand systems to avoid catalyst deactivation or substrate degradation.[6][7] | |
| Decomposition of the starting material or product. | Strong bases can lead to the degradation of base-sensitive functional groups.[3] Consider using a weaker base like K₂CO₃ or an organic base such as DBU, potentially at a lower temperature.[3] | |
| Significant formation of a dimeric or oligomeric side product. | Self-condensation is occurring. | This happens when the deprotonated amine of one molecule attacks the 2-chloro position of another. To minimize this, use a less reactive base, lower the reaction temperature, or use a more dilute reaction mixture. Adding the this compound solution slowly to the reaction mixture containing the other coupling partner can also be effective. |
| Poor regioselectivity in reactions with molecules containing multiple electrophilic sites. | The reaction conditions are not optimized for selectivity. | The choice of base can influence the selectivity of the reaction. A milder base may favor reaction at the most activated site. Screening a panel of bases with varying strengths (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) is recommended. |
| Reaction stalls before completion. | The base is not soluble in the reaction solvent. | Insoluble inorganic bases can lead to poor reaction rates.[3] Consider using a more soluble organic base or a combination of an inorganic and organic base (e.g., DBU + NaTFA).[3] Alternatively, choose a solvent that can better dissolve the chosen base. |
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of this compound
This protocol describes the in-situ generation of the free amine for subsequent reactions.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Selected base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Carbonate (Na₂CO₃))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Stir the resulting suspension at room temperature.
-
Add the selected base (1.1 - 1.5 equiv) dropwise.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
The resulting solution or suspension of the free amine is now ready for use in the subsequent reaction.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol provides a starting point for the palladium-catalyzed N-arylation of (2-Chloropyrimidin-5-yl)methanamine.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the aryl bromide, palladium precatalyst, phosphine ligand, and base.
-
In a separate vessel, prepare a solution of the free (2-Chloropyrimidin-5-yl)methanamine as described in Protocol 1.
-
Transfer the solution of the free amine to the reaction vessel containing the other reagents.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Visualization of Key Concepts
Caption: Workflow for base selection and reaction optimization.
Caption: Reaction pathways of (2-Chloropyrimidin-5-yl)methanamine.
References
- Pyrimidine - Wikipedia. (2023, December 27). Wikipedia.
- Heterocyclic chemistry: Why is pyrimidine a weaker base than pyridine? - Reddit. (2013, March 31). Reddit.
- Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Let's discuss the basicity of pyrazine and pyrimidine : r/OrganicChemistry - Reddit. (2019, October 8). Reddit.
- Why is pyrimidine less basic than pyridazine? - Quora. (2018, September 10). Quora.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). MDPI.
- Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2025, June 24). Reddit.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- Buchwald–Hartwig amination - Wikipedia. (2023, November 29). Wikipedia.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Unexpected products from (2-Chloropyrimidin-5-yl)methanamine hydrochloride reactions
Introduction: Understanding the Reagent
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug development. It incorporates a highly reactive 2-chloropyrimidine core, amenable to nucleophilic aromatic substitution (SNAr), and a primary aminomethyl group at the C5 position, which serves as a key nucleophilic handle or a point for further functionalization. The pyrimidine ring is an electron-deficient heterocycle, a characteristic that facilitates SNAr reactions at the electron-deficient 2-, 4-, and 6-positions.[1] The presence of the chlorine atom at the C2 position makes this site particularly susceptible to displacement by a wide range of nucleophiles.[2][3]
However, the dual reactivity of this molecule—a potent nucleophile (the amine) and an electrophilic center (the C2-Cl)—can lead to a complex reaction landscape. This guide provides troubleshooting for unexpected products and answers frequently asked questions to help researchers navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A: The compound is a hydrochloride salt, which enhances its stability and shelf-life. It should be stored in a cool, dry, and well-sealed container. As with many amine salts, it can be hygroscopic. Incompatible materials include strong acids, strong bases, and potent oxidizing or reducing agents.[4] Before use in a reaction, the free base is typically generated in situ by adding a suitable base.
Q2: Why is my starting material not fully dissolving in the reaction solvent?
A: The hydrochloride salt has limited solubility in many common organic solvents like THF, Dioxane, or Toluene. To achieve a homogeneous reaction, you typically need to add a base (e.g., triethylamine, DIPEA, or K₂CO₃) to neutralize the HCl and generate the free base, which has significantly better solubility. Gentle warming can also aid dissolution, but monitor for potential side reactions.
Q3: At which position is the pyrimidine ring most reactive towards nucleophiles?
A: For a 2-chloropyrimidine system, the C2 position is highly activated towards nucleophilic attack. The two adjacent ring nitrogens are strongly electron-withdrawing, which stabilizes the negative charge in the Meisenheimer intermediate formed during the SNAr addition-elimination mechanism.[5][6] This makes the C2-Cl bond the most likely site for substitution.
Troubleshooting Guide: Unexpected Products & Reaction Failures
This section addresses common issues encountered during reactions with (2-Chloropyrimidin-5-yl)methanamine. Each scenario includes plausible causes, mechanistic insights, and recommended solutions.
Issue 1: Formation of a High Molecular Weight Byproduct, Likely a Dimer
Scenario: You are attempting to react the primary amine with an electrophile (e.g., an acyl chloride or alkyl halide), but you isolate a significant amount of a byproduct with a mass corresponding to a dimer of the starting material (approx. mass [2M-HCl] or [2M-2HCl]).
Plausible Cause: Self-condensation or dimerization is a classic side reaction for this type of molecule. The nucleophilic primary amine of one molecule attacks the electrophilic C2-position of another molecule, displacing the chloride. This is especially prevalent under basic conditions when the free amine is present at a high concentration.
Proposed Mechanism: Dimerization Step 1: The added base deprotonates the aminomethyl hydrochloride to generate the free primary amine. Step 2: This free amine acts as a nucleophile, attacking the electron-deficient C2 carbon of a second molecule of the starting material. Step 3: The resulting Meisenheimer complex collapses, eliminating the chloride ion to form a new C-N bond, yielding the dimer.
Visualization: Dimerization Pathway
Caption: Workflow for intermolecular self-condensation.
Recommended Solutions & Protocols:
-
Slow Addition: Add your desired electrophile to the reaction mixture before or concurrently with the base. Alternatively, add the base slowly to a solution of the starting material and the electrophile. This keeps the instantaneous concentration of the highly reactive free amine low, favoring the desired reaction over dimerization.
-
Use of Hindered Bases: Employing a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can sometimes mitigate side reactions compared to smaller bases like triethylamine.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to control the rate of the highly favorable dimerization reaction.
Verification Protocol: Controlled N-Acylation
-
Dissolve this compound (1.0 eq) and your acyl chloride (1.1 eq) in an appropriate anhydrous solvent (e.g., DCM or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (2.2 eq) in the same solvent dropwise over 30-60 minutes using a syringe pump.
-
Monitor the reaction by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product mass, while checking for the mass of the dimer.
Issue 2: Isolation of a Pyrimidin-2-one (Hydroxy-pyrimidine) Derivative
Scenario: Your final product contains a significant impurity with a mass corresponding to the replacement of the C2-chlorine with a hydroxyl group.
Plausible Cause: The 2-chloro group is susceptible to hydrolysis, especially in the presence of water and under either strongly basic or acidic conditions.[6][7] The product is a 2-pyrimidinone, which exists in tautomeric equilibrium with its 2-hydroxypyrimidine form.
Conditions Favoring Hydrolysis:
-
Presence of water in solvents or reagents.
-
Use of aqueous bases (e.g., NaOH, K₂CO₃ in water).
-
High reaction temperatures, which can accelerate the rate of hydrolysis.[6]
-
Extended reaction times.
Recommended Solutions & Protocols:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and flame-dry glassware under an inert atmosphere (N₂ or Ar).
-
Choice of Base: Use non-aqueous bases. Organic bases like triethylamine or DIPEA are preferable to inorganic bases like K₂CO₃ or NaOH if hydrolysis is a concern. If an inorganic base is required, ensure it is anhydrous and consider using a phase-transfer catalyst in a non-polar solvent.
-
Temperature Control: Maintain the lowest effective temperature for the desired reaction.
Issue 3: N-Alkylation Occurs on the Pyrimidine Ring Instead of the Primary Amine
Scenario: You are attempting to perform a reaction at the primary amine (e.g., reductive amination), but you observe evidence of reaction at one of the pyrimidine ring nitrogens.
Plausible Cause: While the primary amine is generally a stronger nucleophile, the ring nitrogens can also be alkylated under certain conditions, particularly with highly reactive electrophiles like methyl iodide or benzyl bromide.[8][9] The pKa of protonated pyrimidine is low (around 1.23), indicating the ring nitrogens are not strongly basic, but they still possess lone pairs that can react.[1]
Factors Influencing Selectivity:
-
Steric Hindrance: The primary amine is sterically more accessible than the ring nitrogens.
-
Electrophile Hardness (HSAB Theory): "Hard" electrophiles may favor reaction at the "harder" ring nitrogen, while "softer" electrophiles may favor the "softer" primary amine.
-
Protecting Groups: Protecting the primary amine (e.g., as a Boc-carbamate) is the most reliable strategy to ensure selective reaction on the pyrimidine ring, and vice-versa.
Visualization: Troubleshooting Logic for Site Selectivity
Caption: Decision tree for achieving reaction selectivity.
Recommended Solutions & Protocols:
-
Protecting Group Strategy: If you need to perform a reaction on the pyrimidine ring (e.g., a Suzuki or Stille coupling), it is highly advisable to first protect the primary amine.
-
Protocol for Boc-Protection:
-
Suspend this compound (1.0 eq) in Dichloromethane (DCM).
-
Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir overnight.
-
Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the Boc-protected product, which can be used in subsequent steps.
-
-
Summary Data Table
| Issue | Unexpected Product | Plausible Cause(s) | Key Solution(s) |
| Dimerization | C₁₀H₁₀ClN₆ | Self-condensation of the amine with the C2-Cl position. | Slow addition of base; lower reaction temperature. |
| Hydrolysis | C₅H₇N₃O | Nucleophilic attack by water on the C2-Cl position. | Use anhydrous solvents/reagents; non-aqueous base. |
| Ring Alkylation | Varies | Electrophilic attack on pyrimidine ring nitrogen. | Protect the primary amine (e.g., with Boc₂O). |
References
- We report the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
- Pyrimidine - Wikipedia. Wikipedia. [Link]
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Alkylation reaction of pyrimidine derivatives at the nitrogen.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
- nucleophilic arom
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to increase the reactivity of (2-Chloropyrimidin-5-yl)methanamine hydrochloride
Welcome, researchers. This guide is designed to serve as a dedicated resource for troubleshooting and enhancing the reactivity of (2-Chloropyrimidin-5-yl)methanamine hydrochloride in your synthetic workflows. As Senior Application Scientists, we understand that optimizing reactions involving heteroaromatic building blocks is critical for success in drug discovery and development. This document provides direct, experience-driven answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to guide your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish or failing. What is the most common oversight when using this compound?
Answer: The most frequent issue stems from the fact that the compound is supplied as a hydrochloride salt . In this form, the primary aminomethyl group is protonated (-CH₂NH₃⁺Cl⁻). This protonation completely neutralizes its nucleophilicity, preventing it from participating in reactions where it is intended to be the nucleophile (e.g., acylations, alkylations).
Furthermore, even when targeting the 2-chloro position for substitution, the acidic nature of the hydrochloride salt can interfere with base-sensitive reagents or catalysts.
Core Directive: Before most applications, the amine salt must be neutralized to its free base form, (2-Chloropyrimidin-5-yl)methanamine.
Caption: Strategic decision-making for directing reactivity to the desired site.
| Reaction | Catalyst / Ligand | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura (C-C bond) | Pd(PPh₃)₄ (2-5 mol%) orPd₂(dba)₃ / SPhos (1-2 mol%) | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | 1,4-Dioxane/H₂O (4:1) orToluene/EtOH/H₂O | 80-110 |
| Buchwald-Hartwig (C-N bond) | Pd₂(dba)₃ / Xantphos orPd(OAc)₂ / BrettPhos (1-3 mol%) | NaOtBu or K₃PO₄ (1.5-2.5 eq.) | Toluene or Dioxane | 80-120 |
Note: These are starting points. Optimization of ligand, base, and temperature is often required.
-
Generate the free base of (2-Chloropyrimidin-5-yl)methanamine as described in Question 1.
-
Dissolve the free base in a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like Triethylamine (Et₃N, 1.2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench with water and extract with an organic solvent.
-
Purify the resulting Boc-protected compound by column chromatography. This intermediate is now ready for cross-coupling reactions without interference from the primary amine.
Question 4: My compound appears to be degrading upon storage or during workup. What are the stability considerations?
Answer: While the hydrochloride salt is generally stable for long-term storage at 4°C, the free base form is more reactive and potentially less stable. [1] Key Stability Risks:
-
Oxidation: Primary amines can be susceptible to air oxidation over time. It is best to use the freshly prepared free base or store it under an inert atmosphere (N₂ or Ar) at low temperatures.
-
Hydrolysis: The 2-chloro position can be susceptible to hydrolysis to the corresponding pyrimidin-2-one, especially under strongly basic aqueous conditions combined with prolonged heating. [1]During aqueous workups, use mild bases and avoid extended exposure.
-
Photodegradation: Similar chloropyridine compounds can undergo photodegradation. [1]It is good practice to protect reaction mixtures and stored compounds from direct light.
By understanding the dual reactivity of this molecule and implementing the appropriate strategies—neutralization, protection, and optimized reaction conditions—you can effectively troubleshoot experiments and enhance the reactivity of this compound for your synthetic goals.
References
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
- Kikelj, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Kikelj, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Mol-Instincts.
- Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- nucleophilic aromatic substitutions. YouTube.
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. PDF.
- Buchwald–Hartwig amination. Wikipedia.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Qemistry.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Synthetic Strategy: (2-Chloropyrimidin-5-yl)methanamine vs. (2-Bromopyrimidin-5-yl)methanamine
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. When designing synthetic routes to novel pyrimidine derivatives, the choice of starting material is a critical decision that dictates reaction efficiency, cost, and overall project timeline. This guide provides an in-depth comparison of two closely related, yet strategically distinct, building blocks: (2-Chloropyrimidin-5-yl)methanamine hydrochloride and (2-Bromopyrimidin-5-yl)methanamine hydrochloride . Our analysis moves beyond simple catalog listings to explore the fundamental principles of their reactivity, supported by experimental insights and protocols, to empower you to make the optimal choice for your synthetic campaign.
The Decisive Factor: Understanding Aryl Halide Reactivity
The synthetic utility of these two reagents hinges on the inherent differences between a carbon-chlorine (C-Cl) and a carbon-bromine (C-Br) bond on an electron-deficient heteroaromatic ring. The choice between them is not arbitrary; it is a strategic decision dictated by the specific bond you intend to form. Two major classes of reactions dominate the functionalization of these building blocks: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The Advantage of the Weaker Bond
In reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling), the catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] This step is almost always the rate-determining step of the reaction.
The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond. Consequently, (2-Bromopyrimidin-5-yl)methanamine hydrochloride is generally more reactive and serves as the superior substrate in palladium-catalyzed cross-coupling reactions.[3] This enhanced reactivity translates into several practical advantages:
-
Milder Reaction Conditions: Reactions often proceed at lower temperatures.
-
Lower Catalyst Loadings: Less of the expensive palladium catalyst may be required.
-
Shorter Reaction Times: Increased reaction rates lead to faster completion.
-
Broader Ligand Scope: Successful coupling can often be achieved with less sophisticated and less expensive phosphine ligands.
Conversely, the strength of the C-Cl bond makes oxidative addition more challenging, often necessitating the use of more electron-rich, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands), higher temperatures, and longer reaction times to achieve comparable yields.[4][5]
Nucleophilic Aromatic Substitution (SNAr): The Power of Electronegativity
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate.[3] The pyrimidine ring is inherently electron-deficient, making it highly activated for this type of transformation.[6][7]
Comparative Performance in Key Synthetic Transformations
The following sections provide a head-to-head comparison of the two reagents in common synthetic applications, summarizing the expected outcomes and strategic considerations.
A. Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This reaction is a workhorse for creating biaryl structures. The choice of halide has a profound impact on reaction efficiency.
| Feature | (2-Bromopyrimidin-5-yl)methanamine HCl | (2-Chloropyrimidin-5-yl)methanamine HCl |
| Relative Reactivity | Higher | Lower |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C (or higher) |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) often sufficient | Often requires specialized ligands (e.g., XPhos, SPhos) |
| Reaction Time | Shorter (e.g., 2-8 hours) | Longer (e.g., 12-24 hours) |
| Expected Yield | Generally Good to Excellent | Moderate to Good; may require more optimization |
Strategic Recommendation: For Suzuki-Miyaura couplings, (2-Bromopyrimidin-5-yl)methanamine hydrochloride is the preferred starting material for achieving higher yields under milder conditions, thus saving time and resources.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Similar to the Suzuki coupling, this reaction relies on a palladium catalyst and follows the same reactivity principles regarding oxidative addition.
| Feature | (2-Bromopyrimidin-5-yl)methanamine HCl | (2-Chloropyrimidin-5-yl)methanamine HCl |
| Relative Reactivity | Higher | Lower |
| Typical Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Stronger bases often required (e.g., LHMDS, K₃PO₄) |
| Ligand Choice | Broader tolerance (e.g., BINAP, dppf) | Requires bulky, electron-rich ligands (e.g., RuPhos) |
| Substrate Scope | More tolerant of sterically hindered amines | May be challenging with less nucleophilic or hindered amines |
| Expected Yield | Good to Excellent | Variable; highly dependent on catalyst system |
Strategic Recommendation: As with C-C couplings, (2-Bromopyrimidin-5-yl)methanamine hydrochloride provides a more reliable and efficient entry into C-N coupled products via the Buchwald-Hartwig amination.
C. Nucleophilic Aromatic Substitution (SNAr)
For direct displacement of the halide with a nucleophile (e.g., alkoxides, thiolates, amines), the chloro-derivative holds the advantage. The high activation of the 2-position on the pyrimidine ring makes this a very effective strategy.[6][8]
| Feature | (2-Chloropyrimidin-5-yl)methanamine HCl | (2-Bromopyrimidin-5-yl)methanamine HCl |
| Relative Reactivity | Higher | Lower |
| Reaction Temperature | Often Room Temperature to 80 °C | Typically requires elevated temperatures (>80 °C) |
| Nucleophile Scope | Effective with a wide range of nucleophiles | May require stronger nucleophiles or longer reaction times |
| Selectivity | High | Can be sluggish compared to the chloro analog |
| Metal-Free | Reaction is often metal-free | Reaction is often metal-free |
Strategic Recommendation: For SNAr reactions, This compound is the superior choice, offering faster reactions, milder conditions, and a broader scope of compatible nucleophiles. In many cases, palladium catalysis is not required for the amination of highly activated heteroaryl chlorides.[6]
Visualizing the Synthetic Decision
To aid in selecting the appropriate reagent, the following workflow outlines the decision-making process based on the desired transformation.
Caption: Decision workflow for reagent selection.
Mechanistic Insights
A deeper understanding of the underlying mechanisms reinforces the strategic choices outlined above.
Suzuki-Miyaura Catalytic Cycle
Caption: The two-step addition-elimination SNAr pathway.
Field-Proven Experimental Protocols
The following protocols are representative examples designed to provide a practical starting point for laboratory synthesis.
Protocol 1: Suzuki-Miyaura Coupling of (2-Bromopyrimidin-5-yl)methanamine hydrochloride
Reaction: Synthesis of (2-(4-methoxyphenyl)pyrimidin-5-yl)methanamine
-
Reagent Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add (2-Bromopyrimidin-5-yl)methanamine hydrochloride (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: SNAr Amination of this compound
Reaction: Synthesis of (2-morpholinopyrimidin-5-yl)methanamine
-
Reagent Preparation: To a 25 mL round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent and Nucleophile Addition: Add N,N-dimethylformamide (DMF, 0.2 M) followed by morpholine (1.5 eq).
-
Reaction: Heat the mixture to 60 °C with stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash sequentially with water (3x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be further purified by crystallization or column chromatography if necessary.
Conclusion and Strategic Outlook
The choice between this compound and its bromo-counterpart is a clear-cut strategic decision based on fundamental reactivity principles.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) , the weaker C-Br bond makes (2-Bromopyrimidin-5-yl)methanamine hydrochloride the superior substrate, enabling milder conditions, shorter reaction times, and often higher yields.
-
For Nucleophilic Aromatic Substitution (SNAr) , the greater electrophilicity imparted by the chlorine atom makes This compound the more reactive and versatile building block, allowing for efficient, often metal-free, bond formation.
By understanding these core differences, medicinal and process chemists can design more efficient, robust, and cost-effective synthetic routes, accelerating the discovery and development of novel pyrimidine-based therapeutics.
References
- Bruening, F., et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(22), 3222-3228.
- Goldstein, D. M., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-3.
- Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 1(4), 183-9.
- Goldstein, D. M., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.
- Al-Taweel, S. A., et al. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Cogent Chemistry.
- A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2014). ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 237-244.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sakamoto, T., et al. (2002). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 30(4), 469-74.
- Organic Syntheses. (n.d.). 2-Chloropyrimidine.
- Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate.
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728.
- PubChemLite. (n.d.). (2-chloropyrimidin-5-yl)methanamine.
- Cížková, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 4357.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.
- Google Patents. (n.d.). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
- Thompson, A. L., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 936-43.
- Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Journal of Heterocyclic Chemistry.
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Available from: https://pubs.acs.org/doi/10.1021/jm3009103
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4644-4646.
- Johnson, A. G., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(7), 2035-2046.
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(24), 4578.
- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
- ChemExpress. (n.d.). (5-Bromopyrimidin-2-yl)methanamine hydrochloride.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro and 4-Chloropyrimidines in Nucleophilic Aromatic Substitution
An Objective Comparison for Synthetic Chemists
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle often relies on the displacement of a halogen, typically chlorine, via nucleophilic aromatic substitution (SNAr). However, the positional chemistry of the pyrimidine ring dictates that not all chloro-isomers are created equal. The choice between a 2-chloro or a 4-chloropyrimidine substrate can profoundly impact reaction efficiency, yield, and even the feasibility of a synthetic route.
This guide provides an in-depth, objective comparison of the reactivity of 2-chloropyrimidine and 4-chloropyrimidine. We will dissect the underlying electronic and mechanistic principles, present supporting experimental evidence, and offer a practical protocol for verifying these reactivity differences in a laboratory setting.
Part 1: The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heteroaromatic system. This electron deficiency is a direct result of the two highly electronegative nitrogen atoms at positions 1 and 3, which exert powerful inductive and mesomeric electron-withdrawing effects. This intrinsic electrophilicity makes the ring's carbon atoms susceptible to nucleophilic attack. The C2, C4, and C6 positions are particularly activated due to their proximity to the nitrogen atoms, making halogens at these positions excellent leaving groups for SNAr reactions.[1] To put this in perspective, 2-chloropyrimidine is estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in SNAr reactions, highlighting the profound activation provided by the diazine core.[2]
Part 2: Mechanistic Underpinnings of Differential Reactivity
The generally accepted pathway for this transformation is the two-step SNAr (addition-elimination) mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. Aromaticity is then restored in the second step by the expulsion of the chloride leaving group.
The difference in reactivity between the 2- and 4-positions is almost entirely dictated by the relative stability of the corresponding Meisenheimer intermediate.
-
Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is effectively delocalized across the π-system and, most importantly, onto both nitrogen atoms at positions 1 and 3 through resonance. This extensive delocalization provides significant stabilization.[1]
-
Attack at C2: When attack occurs at the C2 position, the negative charge is also delocalized. However, it is primarily stabilized by direct resonance participation of only one nitrogen at a time. While the charge does get shared between N1 and N3, the resonance structures are less effective compared to the C4-adduct.
This superior stabilization of the intermediate formed from C4 attack lowers the activation energy of the rate-determining first step, making the 4-position the more kinetically favored site for nucleophilic attack.[1][3] This is the normal and expected situation in the absence of other overriding electronic or steric factors.[3]
Part 3: Experimental Evidence and Comparative Data
Experimental results consistently confirm that the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. For instance, in reactions of polychlorinated pyrimidines, substitution occurs preferentially at C4.[1] Studies involving the reaction of 3-aminopyrrole with pyrimidines containing chloro groups at both C2 and C4/C6 positions showed that the major, and often only, product resulted from the displacement of the C4/C6 chloro group.[4]
While direct side-by-side kinetic data is sparse in the literature, a comparison of reaction conditions and yields for various nucleophilic substitutions strongly supports the C4 > C2 reactivity trend.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2,4-Diamino-6-chloro pyrimidine | (S)-2,3-isopropylideneglycerol, NaH | DMSO, 90 °C, 8 h | 6-O-substituted | 85% | [5] |
| 2-Amino-4-chloro -pyrimidine | Substituted Amines | Propanol, TEA, Microwave 120-140°C | 4-N-substituted | Good-Excellent | [6] |
| 2,4,6-Trichloro pyrimidine | 3-Aminopyrrole, DIPEA | Acetonitrile, RT | 4-N-substituted (major) | - | [4] |
| 2-Chloro pyrimidine | Various Amines | Water, KF, Heat | 2-N-substituted | Moderate-Excellent | [7] |
Part 4: When the Rule is Broken: Exceptions and Nuances
While the C4 > C2 reactivity paradigm holds true in most cases, it is not absolute. Advanced understanding requires acknowledging specific scenarios where this selectivity can be altered or even inverted. For the discerning chemist, awareness of these exceptions is crucial for rational synthesis design.
Case Study 1: The Power of Substituent Effects The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to other substituents on the ring. While 2,4-dichloropyrimidine reacts selectively at C4, the introduction of a strong electron-donating group (EDG) like an amine or methoxy group at the C6 position can reverse the selectivity, making the C2 position the preferred site of attack.[8] This is because the EDG at C6 destabilizes the Meisenheimer intermediate formed from C4 attack more than the intermediate from C2 attack, altering the kinetic landscape.[8]
Case Study 2: Nucleophile-Directed Regioselectivity A fascinating case of dichotomy is observed with 2-MeSO₂-4-chloropyrimidine. While this substrate reacts as expected with amines at the C4 position, reactions with alkoxides and formamide anions occur exclusively at the C2 position.[9] Quantum mechanics (QM) calculations reveal the reason: these oxygen- and nitrogen-centered anions form a hydrogen bond with the acidic proton of the methylsulfonyl (MeSO₂) group. This interaction pre-organizes the nucleophile for an attack at the adjacent C2 position and stabilizes the corresponding transition state, overriding the intrinsic electronic preference for C4.[9]
Part 5: Experimental Protocol for a Comparative Reactivity Study
To provide a tangible and self-validating method for observing this reactivity difference, the following protocol describes a competitive experiment. By reacting an equimolar mixture of 2-chloropyrimidine and 4-chloropyrimidine with a sub-stoichiometric amount of a nucleophile, the resulting product ratio will directly reflect the relative reactivity of the two starting materials.
Objective: To determine the relative reactivity of 2-chloropyrimidine and 4-chloropyrimidine via a competitive reaction with a model amine nucleophile, morpholine.
Materials:
-
2-Chloropyrimidine (1.0 mmol, 1.0 eq.)
-
4-Chloropyrimidine (1.0 mmol, 1.0 eq.)
-
Morpholine (0.5 mmol, 0.5 eq., limiting reagent)
-
Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq.)[10]
-
Anhydrous Dimethylformamide (DMF) (10 mL)[10]
-
Internal Standard (e.g., dodecane, for GC analysis)
-
Reaction vial with magnetic stir bar
Equipment:
-
Magnetic stir plate with heating
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or HPLC for analysis
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add 2-chloropyrimidine (114.5 mg, 1.0 mmol), 4-chloropyrimidine (114.5 mg, 1.0 mmol), and a precise amount of the internal standard.
-
Add anhydrous DMF (10 mL) and the magnetic stir bar.
-
Add DIPEA (261 µL, 1.5 mmol) to the solution.
-
Reaction Initiation: While stirring at room temperature, add morpholine (44 µL, 0.5 mmol).
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h). Quench the aliquot with water and extract with ethyl acetate for analysis.
-
Analysis: Analyze the aliquots by GC-MS or HPLC. Identify the peaks corresponding to the starting materials (2-chloropyrimidine, 4-chloropyrimidine), and the products (2-morpholinopyrimidine, 4-morpholinopyrimidine).
-
Quantification: Calculate the ratio of 4-morpholinopyrimidine to 2-morpholinopyrimidine by integrating the respective peak areas relative to the internal standard. This ratio directly indicates the relative rate of reaction.
Conclusion
The comparison of reactivity between 2-chloro and 4-chloropyrimidines is a clear-cut case where positional isomerism dictates chemical behavior. For nucleophilic aromatic substitution, the 4-chloro isomer is demonstrably more reactive than the 2-chloro isomer . This fundamental principle is grounded in the superior resonance stabilization of the Meisenheimer intermediate formed during the reaction at the C4 position.
While this serves as a reliable rule of thumb for synthetic planning, expert practitioners must remain vigilant to the nuances of substituent effects and the potential for nucleophile-directed regioselectivity, which can lead to exceptions. By understanding both the governing principles and their limitations, researchers can better navigate the synthesis of complex pyrimidine-based molecules, saving time and resources in the pursuit of novel chemical entities.
References
- Jakubkienė, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5439.
- jOeCHEM (2019). nucleophilic aromatic substitutions. YouTube.
- ChemHelp ASAP (2020). SNAr reactions of pi-deficient aromatic rings. YouTube.
- Illuminati, G., & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate.
- Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Mikulėnienė, D., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7752.
- Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4983.
- Abdel-monem, A. R., & El-Gendy, M. A. (2013). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.
- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
- Singh, S., et al. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Rahim, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Filo (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Ward, R. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1198-1204.
- Royal Society of Chemistry (2022). Chemical Science.
- Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the (2-Chloropyrimidin-5-yl)methanamine Scaffold
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrimidine ring system is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP. This allows pyrimidine-based compounds to act as competitive inhibitors in the ATP-binding pocket of a wide range of kinases.[1][2] The (2-Chloropyrimidin-5-yl)methanamine hydrochloride moiety, in particular, has served as a versatile starting point for the development of highly potent and selective kinase inhibitors. By modifying the substituents on the pyrimidine core, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for specific kinase targets. This guide provides a comparative analysis of the efficacy of key kinase inhibitors derived from this privileged scaffold, with a focus on their mechanisms of action, clinical performance, and the experimental methodologies used to evaluate their efficacy.
Case Study 1: Targeting EGFR in Non-Small Cell Lung Cancer (NSCLC) - The Evolution to Overcome Resistance
The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3] Mutations that lead to its constitutive activation are a hallmark of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[3]
The Challenge of Acquired Resistance with First and Second-Generation EGFR Inhibitors
First-generation reversible EGFR inhibitors, such as Gefitinib and Erlotinib , and the second-generation covalent irreversible inhibitor Afatinib , initially showed significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation).[4][5] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[4] This mutation increases the receptor's affinity for ATP, rendering the first and second-generation inhibitors less effective.
Osimertinib: A Third-Generation Inhibitor Designed for Resistance
Osimertinib (AZD9291) is a third-generation, irreversible EGFR inhibitor that was specifically designed to be effective against both the initial activating EGFR mutations and the T790M resistance mutation, while sparing the wild-type EGFR to reduce toxicity.[6] This is a prime example of the successful evolution of inhibitors from the pyrimidine scaffold.
Signaling Pathway Diagram: EGFR Inhibition
Caption: EGFR signaling cascade and points of inhibition.
Comparative Efficacy Data
The superiority of Osimertinib, particularly in the context of T790M-mediated resistance, is evident in both biochemical and clinical data.
| Inhibitor | Target EGFR Status | Biochemical IC50 (nM) | Cellular IC50 (nM) | Clinical Trial | Median Progression-Free Survival (PFS) |
| Gefitinib | L858R | ~2-6 | ~10-50 | - | - |
| L858R/T790M | >500 | >4000[4] | - | - | |
| Afatinib | L858R | ~0.5 | ~10 | LUX-Lung 7 | 11.0 months |
| L858R/T790M | ~10[4] | ~100[4] | - | - | |
| Osimertinib | L858R/T790M | <1 | ~15 | AURA3 | 10.1 months (vs. 4.4 for chemo) |
| Activating Mutation (1st Line) | <1 | ~20 | FLAURA | 18.9 months (vs. 10.2 for 1st Gen)[6] |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
Numerous clinical trials are ongoing to explore the full potential of Osimertinib, including its use in combination with other therapies and for different stages of NSCLC.[7][8][9]
Case Study 2: Targeting BTK in B-Cell Malignancies - Improving Selectivity and Safety
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[10] Dysregulation of this pathway is a key driver in various B-cell malignancies.[11]
Ibrutinib: The First-in-Class BTK Inhibitor
Ibrutinib was the first-in-class, irreversible BTK inhibitor and revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[12] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[10] While highly effective, Ibrutinib's off-target activity against other kinases, such as EGFR and TEC family kinases, can lead to adverse effects like diarrhea, rash, and bleeding.[13] Resistance to Ibrutinib can also emerge, often through mutations in the BTK binding site (e.g., C481S).[14][15]
Acalabrutinib: A More Selective Second-Generation Inhibitor
Acalabrutinib (ACP-196) is a second-generation irreversible BTK inhibitor designed to be more potent and selective for BTK than Ibrutinib. This increased selectivity aims to reduce the off-target side effects while maintaining or improving efficacy.
Signaling Pathway Diagram: BTK Inhibition
Caption: B-Cell Receptor (BCR) signaling and BTK inhibition.
Comparative Clinical Data: Efficacy and Safety
Head-to-head clinical trials have been conducted to directly compare the efficacy and safety profiles of different BTK inhibitors.[16][17]
| Adverse Event (All Grades) | Acalabrutinib | Ibrutinib | Significance (p-value) |
| Atrial Fibrillation | 9.4% | 16.0% | 0.023[16] |
| Hypertension | 9.4% | 23.2% | <0.001 |
| Diarrhea | 34.6% | 46.0% | <0.05 |
| Headache | 34.6% | 20.2% | <0.001 |
| Cough | 28.9% | 21.3% | <0.05 |
| Treatment Discontinuation due to AEs | 14.7% | 21.3% | - |
Data from the ELEVATE-RR Phase III trial.[16]
The ELEVATE-RR trial demonstrated that Acalabrutinib is non-inferior to Ibrutinib in terms of progression-free survival in patients with previously treated CLL.[16] However, Acalabrutinib was associated with a lower incidence of key adverse events like atrial fibrillation and hypertension, highlighting the clinical benefit of its improved selectivity.[16] Other head-to-head trials are ongoing to further delineate the comparative benefits of different BTK inhibitors.[13][18][19]
Case Study 3: Vandetanib - A Multi-Targeted Approach
Vandetanib is an oral kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, primarily VEGFR, EGFR, and RET (Rearranged during transfection) tyrosine kinases.[20][21][22] This multi-targeted approach allows it to simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that supply the tumor.[20][21] Vandetanib is approved for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease.[23][24] Preclinical studies have shown its efficacy against multiple human cancer xenografts, and clinical trials have demonstrated that it is generally well-tolerated.[20]
Experimental Protocols for Efficacy Determination
The evaluation of kinase inhibitor efficacy is a multi-step process, progressing from biochemical assays to cell-based models and finally to in vivo studies.
Biochemical Assays: Determining Potency (IC50)
Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its purified kinase target. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.[25][26][27]
Workflow Diagram: LanthaScreen™ Assay
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Osimertinib for Patients With Non–Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mskcc.org [mskcc.org]
- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 11. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314 | VJHemOnc [vjhemonc.com]
- 19. Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is Vandetanib used for? [synapse.patsnap.com]
- 22. Vandetanib - Wikipedia [en.wikipedia.org]
- 23. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. minicule.com [minicule.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. assets.fishersci.com [assets.fishersci.com]
The Selectivity Profile of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide for Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
In the landscape of modern medicinal chemistry, few scaffolds have proven as versatile or as fruitful as the pyrimidine ring. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a privileged core for countless kinase inhibitors. Kinases, the enzymes that catalyze the phosphorylation of proteins, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide focuses on compounds derived from a key synthetic building block, (2-Chloropyrimidin-5-yl)methanamine hydrochloride , and provides an in-depth, objective comparison of their selectivity profiles against alternative inhibitor scaffolds.
For researchers in drug development, achieving high target selectivity is a critical objective. A selective inhibitor minimizes off-target effects, reducing potential toxicity and improving the therapeutic window. This guide is designed to provide scientists with the technical insights and comparative data necessary to make informed decisions in their own kinase inhibitor discovery programs. We will explore not only the data but also the causality behind the experimental choices, offering a field-proven perspective on synthesis, screening, and lead optimization.
Part 1: Synthesis of a Representative Pyrimidine-Based Inhibitor
The journey from a simple building block to a potent and selective drug candidate is a multi-step process rooted in fundamental organic chemistry. The (2-Chloropyrimidin-5-yl)methanamine core provides a perfect anchor point for building molecular complexity. The chlorine atom at the 2-position is an excellent leaving group for cross-coupling reactions, while the aminomethyl group at the 5-position offers a handle for introducing diverse chemical moieties to explore the solvent-front of the ATP-binding pocket.
Rationale for Synthetic Strategy
Our representative synthesis aims to construct a bi-aryl inhibitor, a common motif for targeting the ATP-binding site of kinases. The strategy involves two key stages:
-
Protection of the Amine: The primary amine is highly reactive and would interfere with subsequent cross-coupling reactions. Therefore, it is first "protected" with a group that can be easily removed later, such as a tert-butyloxycarbonyl (Boc) group. This is a standard and crucial step to ensure the desired reaction proceeds at the intended location (the C2-chloro position).
-
Cross-Coupling for Core Assembly: A Suzuki or Buchwald-Hartwig cross-coupling reaction is then employed to attach a second aromatic or heteroaromatic ring system at the C2 position. This reaction is a workhorse in modern drug synthesis, allowing for the precise and efficient formation of carbon-carbon or carbon-nitrogen bonds, which are essential for building the inhibitor's core structure.
Experimental Protocol: Synthesis of a Bi-aryl Pyrimidine Intermediate
Step 1: Boc Protection of (2-Chloropyrimidin-5-yl)methanamine
-
Objective: To protect the primary amine to prevent side reactions in the subsequent coupling step.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methylene chloride (CH₂Cl₂), add Di-tert-Butyldicarbonate (Boc₂O, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).[1]
-
Slowly add triethylamine (TEA, 5.0 eq) to the mixture.[1]
-
Allow the reaction to stir at room temperature for 24-72 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl ((2-chloropyrimidin-5-yl)methyl)carbamate.
-
-
Expert Insight: The use of a mild base like TEA is critical to deprotonate the hydrochloride salt and the amine itself, facilitating its nucleophilic attack on the Boc₂O. DMAP acts as a catalyst to accelerate the reaction. This protection is reversible under acidic conditions, allowing for deprotection later in the synthetic sequence if needed.
Step 2: Suzuki Coupling with a Phenylboronic Acid Derivative
-
Objective: To form a C-C bond at the C2 position, creating the core bi-aryl scaffold.
-
Procedure:
-
In a reaction vessel, combine the Boc-protected chloropyrimidine from Step 1 (1.0 eq), an appropriately substituted phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting product by flash chromatography to obtain the desired bi-aryl pyrimidine compound.
-
Part 2: Comparative Selectivity Analysis of Pyrimidine-Based PIM Kinase Inhibitors
The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are constitutively active and play crucial roles in cell survival, proliferation, and apoptosis. Their overexpression is implicated in numerous hematologic malignancies and solid tumors, making them attractive oncology targets.[2] The pyrimidine scaffold has been successfully utilized to develop potent PIM kinase inhibitors.
Data Presentation: Kinase Inhibition Profiles
Here, we compare the selectivity profile of AZD1208 , a well-characterized, potent, and orally available pan-Pim kinase inhibitor featuring a distinct chemical scaffold, with SGI-1776 , an inhibitor built around an imidazo[1,2-b]pyridazine core which serves as a relevant comparator. While not directly synthesized from the starting material in Part 1, their selectivity profiles are representative of what researchers aim to achieve with pyrimidine-based scaffolds.
Table 1: Comparative Kinase Inhibition Profile of PIM Inhibitors
| Kinase Target | AZD1208 (Kd, nM)[3] | SGI-1776 (IC₅₀, nM)[4][5] |
|---|---|---|
| PIM-1 | 0.2 | 7 |
| PIM-2 | 0.88 | 363 |
| PIM-3 | 0.76 | 69 |
| FLT3 | >1000 | 44 |
| Haspin | >1000 | 34 |
| CAMKK2 | 43 | Not Reported |
| CLK2 | 96 | Not Reported |
| DYRK1A | 140 | Not Reported |
| HIPK2 | 230 | Not Reported |
| MERTK | 120 | Not Reported |
Data for AZD1208 is from a KINOMEscan competition binding assay, which measures the binding constant (Kd). Data for SGI-1776 is from radiometric enzymatic assays (IC₅₀).
Analysis of Selectivity
-
AZD1208 demonstrates exceptional potency and selectivity for the PIM kinase family. The binding affinities for all three PIM isoforms are in the sub-nanomolar range.[3] A broad kinase screen against 442 kinases revealed that outside of the PIM family, only a handful of other kinases were bound with Kd values below 250 nM, and none were below 43 nM.[3] This high degree of selectivity is a desirable attribute, as it predicts a lower likelihood of off-target toxicities.
-
SGI-1776 is also a potent PIM kinase inhibitor but shows a different selectivity profile. It is most potent against PIM-1 (IC₅₀ = 7 nM) but significantly less active against PIM-2.[4][6] Notably, SGI-1776 also potently inhibits other kinases, such as FLT3 and Haspin, with IC₅₀ values in the low nanomolar range.[4][5] This polypharmacology could be beneficial in certain contexts (e.g., in Acute Myeloid Leukemia where FLT3 mutations are common), but it represents a less selective profile compared to AZD1208.[4]
Visualizing the PIM-1 Signaling Pathway
To understand the biological context of these inhibitors, it is essential to visualize the pathway they modulate. PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT cascade.
Caption: PIM-1 signaling cascade and the point of intervention by pan-PIM inhibitors.
Part 3: Comparison with Alternative Scaffolds
While pyrimidines are a powerful scaffold, medicinal chemists have explored a diverse range of chemical structures to achieve PIM kinase inhibition. Comparing these alternatives provides valuable insights into structure-activity relationships (SAR) and the potential for developing inhibitors with unique properties.
Table 2: Potency of PIM-1 Inhibitors with Alternative Scaffolds
| Compound/Scaffold | Representative Compound | PIM-1 IC₅₀ (nM) | Source |
|---|---|---|---|
| Pyrimidine | (Analog of AZD1208) | 0.4 | [7] |
| Thiazolidine-2,4-dione | Compound 4a | 13 | [3][4] |
| 7-Azaindole | Compound 9 | 140 | |
| Pyridone | Compound 12 | 14.3 | [6] |
| 1,3,4-Oxadiazole | Compound 10f | 17 | |
Analysis of Alternative Scaffolds
-
Thiazolidine-2,4-diones: This scaffold, identified through screening, yielded potent PIM-1 inhibitors. Further optimization led to compounds with high selectivity for PIM kinases over a panel of ~50 other kinases.[3][4] This demonstrates that entirely different heterocyclic systems can effectively target the PIM ATP-binding site.
-
7-Azaindole: While the initial 7-azaindole compounds were potent, they suffered from poor kinase selectivity. However, structure-based design, targeting a unique feature in the PIM ATP-binding pocket, led to the development of highly selective inhibitors. This highlights the power of rational design in optimizing a scaffold's selectivity profile.
-
Pyridone and 1,3,4-Oxadiazole: These scaffolds have also produced compounds with potent PIM-1 inhibition in the low nanomolar range.[6] They represent further chemical diversity that can be explored to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
The key takeaway is that while the pyrimidine core is highly effective, multiple distinct scaffolds can achieve potent PIM inhibition. The choice of scaffold often depends on the desired selectivity profile, patentability, and synthetic tractability.
Part 4: Experimental Protocol for Kinase Selectivity Profiling
To generate the comparative data presented in this guide, a robust and standardized assay is required. The KINOMEscan™ competition binding assay is a widely used platform for determining kinase inhibitor selectivity.
Protocol Outline: KINOMEscan™ Assay
-
Principle: This is not a traditional enzyme activity assay. Instead, it measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified.
-
Workflow:
-
Immobilization: A proprietary, broadly-specific kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Binding Reaction: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM for an initial screen). The test compound and the immobilized ligand compete for the ATP-binding site of the kinases.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the beads is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO (vehicle) control. The result is typically expressed as "% of Control". A low percentage indicates strong inhibition (the test compound successfully displaced the kinase from the immobilized ligand).
-
Dose-Response: For hits identified in the primary screen, a secondary assay is performed with a serial dilution of the compound to determine the binding constant (Kd).
-
Caption: A generalized workflow for a competition binding kinase selectivity assay.
-
Trustworthiness & Self-Validation: This method is highly robust. The use of a DMSO control for each kinase provides a baseline for 100% binding (0% inhibition). A known potent, non-selective inhibitor like staurosporine is often used as a positive control to validate the assay run. The quantitative nature of qPCR provides high sensitivity and a wide dynamic range.
Part 5: Structure-Selectivity Relationships (SSR)
The data reveals a clear relationship between a compound's chemical structure and its selectivity profile. By making small, deliberate modifications to a core scaffold, chemists can dramatically alter its potency and selectivity.
Caption: Logical relationships between chemical modifications and selectivity outcomes.
-
Targeting Unique Pockets: As seen with the 7-azaindole scaffold, selectivity can be dramatically improved by designing modifications that interact with unique, non-conserved regions of the ATP-binding site.
-
Gatekeeper Residue: The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic pocket near the ATP-binding site. Its size varies across the kinome. Inhibitors designed to exploit a specific gatekeeper (e.g., a small gatekeeper allowing access to the pocket) will be inherently more selective.
-
Solvent-Exposed Regions: Modifications to the part of the inhibitor that extends out of the binding pocket into the solvent typically have a greater impact on physicochemical properties (like solubility) than on potency or selectivity, but they are crucial for creating a viable drug candidate.
Conclusion
The this compound building block is a valuable starting point for the synthesis of potent kinase inhibitors. The resulting 2-aminopyrimidine scaffold demonstrates proven utility, leading to highly selective compounds like AZD1208, which potently targets the PIM kinase family with minimal off-target activity.
This guide has demonstrated that while the pyrimidine core is highly effective, a diverse range of alternative scaffolds can also yield potent PIM inhibitors. The ultimate selectivity profile of a compound is not determined by the core alone, but by the intricate interplay of all its chemical moieties with the unique topology of the target kinase's active site. Achieving high selectivity requires a combination of rational, structure-based design, robust synthetic chemistry, and comprehensive profiling using validated, high-throughput assays. By understanding the principles and applying the methodologies outlined here, researchers can more effectively navigate the challenging but rewarding path of selective kinase inhibitor development.
References
- Title: Heterocyclic compounds useful as PDK1 inhibitors. Source: Google Patents (US9546165B2).
- Title: AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Source: Blood (via PMC). URL:[Link]
- Title: Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect. Source: Molecules. URL:[Link]
- Title: The Pim proteins (1, 2 and 3) are serine/threonine kinases... Source: PubMed. URL:[Link]
- Title: Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
- Title: Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. Source: PLoS One (via PMC). URL:[Link]
- Title: Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Source: ACS Medicinal Chemistry Letters (via NIH). URL:[Link]
- Title: AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Source: PubMed. URL:[Link]
- Title: PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Source: Bentham Science. URL:[Link]
- Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: RSC Publishing. URL:[Link]
- Title: Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Source: PubMed. URL:[Link]
- Title: Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Source: Blood. URL:[Link]
- Title: Selectivity and Potency of Natural Product Pim Kinase Inhibitors Identified By in Silico Docking.
- Title: Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prost
Sources
- 1. US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors - Google Patents [patents.google.com]
- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Pyridin-3-yl)pyrimidin-2-amine synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
A Comparative Guide to the Analytical Validation of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity in Pharmaceutical Intermediates
(2-Chloropyrimidin-5-yl)methanamine hydrochloride is a key building block in the synthesis of a variety of biologically active compounds.[1][2] The purity of this intermediate directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a cornerstone of drug safety and regulatory compliance. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring that they are fit for their intended purpose.[3][4][5][6]
Comparative Analysis of Analytical Techniques for Purity Determination
The selection of an optimal analytical method for purity validation hinges on a multitude of factors including the physicochemical properties of the analyte and its potential impurities, as well as the desired performance characteristics of the method itself. Here, we compare the most pertinent techniques for the analysis of this compound.
Table 1: Comparison of Primary Analytical Techniques for Purity Validation
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application for (2-Chloropyrimidin-5-yl)methanamine HCl |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds. Well-established for purity and assay determination.[7] | Higher cost of instrumentation and solvents. Method development can be time-consuming. | Primary recommended method for purity assay, impurity profiling, and stability testing. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte in a gaseous mobile phase. | Excellent for volatile impurities. High separation efficiency.[8] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes like amine hydrochlorides, which can introduce variability.[9] | Analysis of volatile organic impurities and residual solvents. |
| Titrimetry (Acid-Base) | Quantitative chemical reaction between the analyte and a standard solution of a titrant. | Cost-effective, simple, and provides high accuracy and precision for assay of the main component.[10][11] | Non-specific; it will titrate any acidic or basic species present. Not suitable for impurity profiling. | A complementary technique for the assay of the hydrochloride salt content. |
| Spectroscopy (UV-Vis, FTIR) | Measurement of the absorption of electromagnetic radiation by the analyte. | Rapid and non-destructive. Useful for identification and quantification against a pure standard.[12][13][14] | Limited specificity for purity determination in the presence of structurally similar impurities. | Primarily for identification and as a preliminary check. Can be used for quantification if specificity is demonstrated. |
In-Depth Look: High-Performance Liquid Chromatography (HPLC)
For a comprehensive purity validation of this compound, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard.
Rationale for HPLC Method Selection
The polar nature of the amine hydrochloride and the potential for a diverse range of impurities, both starting materials and by-products from synthesis, necessitate a high-resolution separation technique. HPLC, particularly with UV detection, is well-suited for pyrimidine-containing compounds which typically exhibit strong UV absorbance.[12]
Hypothetical HPLC Method for Purity and Assay
Objective: To determine the purity of this compound and quantify it against a reference standard.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined from the UV spectrum of the analyte)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation of the HPLC Method
The validation of the developed HPLC method must be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5][6]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradation products. | The analyte peak should be well-resolved from all known impurities and any peaks generated during forced degradation studies. Peak purity analysis should confirm no co-eluting peaks.[15] |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response. | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the nominal concentration. For purity: From the reporting threshold to 120% of the specification limit for each impurity.[4] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the assay of the analyte. For impurities, recovery should be within an appropriate range, typically 80-120%. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) of ≤ 2.0% for the assay. For impurities, the RSD should be appropriate for the concentration level. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 and acceptable precision and accuracy at this concentration. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the HPLC method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method.
-
Evaluation: The chromatograms should demonstrate the separation of the main peak from any degradation products formed.
Alternative and Complementary Techniques
While HPLC is the primary recommended technique, other methods serve important, often complementary, roles in a comprehensive validation package.
Gas Chromatography (GC) for Volatile Impurities
Rationale: The synthesis of this compound may involve the use of volatile organic solvents or reagents that could remain as residual impurities. GC is the most suitable technique for the analysis of such volatile compounds.[8]
Hypothetical GC Method:
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane).
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program: A temperature gradient to separate analytes with a wide range of boiling points.
-
Sample Preparation: Dissolution of the sample in a suitable solvent (e.g., methanol) and direct injection or headspace analysis.
Validation Considerations: The GC method should be validated for specificity, linearity, range, accuracy, precision, and LOQ for the target residual solvents as per ICH Q3C guidelines.
Titrimetry for Assay of Hydrochloride Content
Rationale: As a hydrochloride salt, a simple acid-base titration can provide an accurate and precise assay of the total amine hydrochloride content. This method is particularly useful as an orthogonal technique to HPLC.
Experimental Protocol:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N) using a potentiometric endpoint or a suitable colorimetric indicator.
-
The amount of titrant consumed is directly proportional to the amount of hydrochloride salt in the sample.
Validation Considerations: The titrimetric method should be validated for accuracy, precision, and linearity.
Visualizing the Analytical Workflow
A structured workflow is crucial for the systematic analytical validation of this compound purity.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1289191-99-6|this compound|BLD Pharm [bldpharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. 1060802-06-3|1-(5-Chloropyridin-2-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 11. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3) [pubchemlite.lcsb.uni.lu]
- 15. documents.lgcstandards.com [documents.lgcstandards.com]
A Researcher's Guide to Preclinical Evaluation: In Vitro and In Vivo Analysis of Novel Compounds Derived from (2-Chloropyrimidin-5-yl)methanamine hydrochloride
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a cornerstone for developing targeted therapies, particularly in oncology.[1][2][3][4][5][6] Its inherent ability to mimic endogenous nucleobases allows for interactions with a wide array of biological targets, including kinases, which are pivotal in cancer cell signaling.[1][7] This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel compounds synthesized from the versatile building block, (2-Chloropyrimidin-5-yl)methanamine hydrochloride. We will compare these hypothetical compounds against established pyrimidine-based kinase inhibitors to illustrate a practical preclinical testing cascade.
For the purpose of this guide, we will consider three hypothetical compounds derived from this compound:
-
CMPD-A1: A derivative designed for high potency against a specific kinase target.
-
CMPD-A2: An analog of CMPD-A1 optimized for improved metabolic stability.
-
CMPD-A3: A derivative with a modification intended to enhance cellular permeability.
These will be compared against two well-established, pyrimidine-based anticancer drugs:
-
Competitor X: A known multi-kinase inhibitor.
-
Competitor Y: A selective kinase inhibitor.
Part 1: The In Vitro Gauntlet: From Target Engagement to Cellular Efficacy
The initial phase of preclinical testing aims to characterize the biochemical and cellular activity of the novel compounds. This stage is crucial for establishing a preliminary structure-activity relationship (SAR) and identifying the most promising candidates for further development.
Primary Target Engagement and Potency
The first step is to ascertain whether our compounds interact with their intended molecular target. Given the prevalence of pyrimidine cores in kinase inhibitors, we will proceed with the hypothesis that our compounds target a specific oncogenic kinase, for instance, a receptor tyrosine kinase (RTK).[7][8]
Experimental Protocol: In Vitro Kinase Assay
A variety of assay formats can be employed, including radiometric, luminescence, or fluorescence-based methods.[9][10][11] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust choice for its sensitivity and high-throughput compatibility.[11]
-
Reagents and Materials: Recombinant human RTK enzyme, biotinylated substrate peptide, ATP, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Assay Procedure:
-
Dispense the kinase and substrate into a 384-well assay plate.
-
Add serial dilutions of the test compounds (CMPD-A1, A2, A3, and competitors).
-
Initiate the kinase reaction by adding ATP at a concentration equivalent to its Km value to ensure comparability of IC50 values.[10]
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and add the detection reagents (Eu-labeled antibody and SA-APC).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[10]
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase IC50 (nM) |
| CMPD-A1 | 5.2 |
| CMPD-A2 | 8.1 |
| CMPD-A3 | 25.6 |
| Competitor X | 10.5 |
| Competitor Y | 2.8 |
Causality Insight: CMPD-A1 demonstrates high potency, as intended by its design. The slight decrease in potency for CMPD-A2 is an expected trade-off for improved metabolic stability. CMPD-A3's lower potency might suggest that the modification for permeability interferes with optimal binding to the kinase's active site.
Selectivity Profiling: A Window into Potential Off-Target Effects
Broad-spectrum activity can be beneficial in some contexts but often leads to off-target toxicities. Assessing the selectivity of our compounds against a panel of related and unrelated kinases is a critical step in de-risking the progression of these molecules.[9]
Experimental Protocol: Kinase Panel Screening
This is typically performed by specialized contract research organizations (CROs) that offer extensive kinase panels.[9]
-
Assay Format: The compounds are tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The percent inhibition for each kinase is determined. A selectivity score can be calculated to quantify the degree of selectivity.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Compound | Target Kinase | Off-Target Kinase 1 | Off-Target Kinase 2 | Off-Target Kinase 3 |
| CMPD-A1 | 98% | 75% | 52% | 15% |
| CMPD-A2 | 95% | 45% | 30% | 8% |
| Competitor X | 92% | 88% | 85% | 60% |
| Competitor Y | 99% | 12% | 5% | 2% |
Causality Insight: CMPD-A2 shows a more favorable selectivity profile than CMPD-A1, suggesting that the structural modifications for metabolic stability also conferred better target specificity. Competitor X, as expected for a multi-kinase inhibitor, shows significant off-target activity, while Competitor Y is highly selective.
Cellular Potency and Cytotoxicity
Demonstrating that a compound can inhibit its target in a cellular context and elicit a desired biological response (e.g., inhibition of cancer cell proliferation) is the next crucial step.[12]
Experimental Protocol: Cell Proliferation Assay
The MTT or MTS assay is a widely used colorimetric method to assess cell viability.[13]
-
Cell Lines: A panel of cancer cell lines with known expression levels of the target kinase should be used.[13][14]
-
Assay Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add the MTT/MTS reagent and incubate until a color change is observed.
-
Read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the percent viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Table 3: Cellular Antiproliferative Activity (GI50 in nM)
| Compound | Cancer Cell Line 1 (Target-Positive) | Cancer Cell Line 2 (Target-Negative) |
| CMPD-A1 | 50 | >10,000 |
| CMPD-A2 | 85 | >10,000 |
| CMPD-A3 | 250 | >10,000 |
| Competitor X | 120 | 500 |
| Competitor Y | 30 | >10,000 |
Causality Insight: The data shows on-target activity for our novel compounds, as they are significantly more potent in the target-positive cell line. The cellular potency trend (CMPD-A1 > CMPD-A2 > CMPD-A3) aligns with the biochemical potency data. Competitor X's activity in the target-negative line confirms its multi-targeted nature.
Part 2: The In Vivo Arena: From Pharmacokinetics to Efficacy and Safety
Promising in vitro data provides the justification for advancing compounds to more complex and resource-intensive in vivo studies. These studies aim to understand how the drug behaves in a whole organism and its potential for therapeutic efficacy.[15][16]
Pharmacokinetics (PK): The Body's Effect on the Drug
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to designing an effective dosing regimen for efficacy studies.[17] Pyrimidine analogues can be considered prodrugs that require intracellular activation, making the study of their pharmacokinetics crucial.[18][19][20]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Typically performed in mice or rats.
-
Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic modeling software to calculate the relevant parameters.
Table 4: Comparative Pharmacokinetic Parameters in Mice
| Compound | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| CMPD-A1 | 1.5 | 500 | 1200 | 15 |
| CMPD-A2 | 4.0 | 800 | 4500 | 45 |
| CMPD-A3 | 1.8 | 1200 | 2000 | 25 |
| Competitor X | 3.5 | 750 | 4000 | 40 |
| Competitor Y | 6.0 | 1000 | 8000 | 60 |
Causality Insight: The modifications in CMPD-A2 successfully improved its metabolic stability, leading to a longer half-life and significantly better oral bioavailability compared to CMPD-A1. CMPD-A3 shows a higher Cmax, suggesting good absorption, but its shorter half-life indicates rapid clearance.
In Vivo Efficacy: The Drug's Effect on the Disease
The ultimate test for an anticancer compound is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for this evaluation.[15][21][22][23]
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant the target-positive cancer cells used in the in vitro assays.[21]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, CMPD-A2, Competitor Y) and administer the compounds daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI).
Table 5: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +5 |
| CMPD-A2 | 50 | 75 | -2 |
| Competitor Y | 30 | 85 | -3 |
Causality Insight: CMPD-A2 demonstrates significant antitumor efficacy in vivo, validating its in vitro profile and favorable pharmacokinetics. The minimal body weight loss suggests it is well-tolerated at an efficacious dose. Its performance is comparable to the established drug, Competitor Y.
Preliminary Safety Assessment
Early assessment of a compound's safety profile is crucial for identifying potential liabilities.[17][24][25][26] This includes a core battery of studies to assess effects on major organ systems.[24]
Experimental Protocol: Core Safety Pharmacology Studies
-
Cardiovascular Safety: hERG assay to assess the risk of QT prolongation.
-
Central Nervous System (CNS) Safety: A functional observational battery in rodents.
-
Respiratory Safety: Whole-body plethysmography in rodents.
-
Genetic Toxicology: In vitro Ames test for mutagenicity and a chromosome aberration assay.[24]
Causality Insight: These studies are designed to uncover potential "showstopper" toxicities early in the development process.[17] A clean profile in these assays provides confidence for moving forward into more extensive regulatory toxicology studies.
Visualizing the Preclinical Workflow
The progression from a chemical starting point to a preclinical candidate follows a logical, data-driven path.
Caption: A streamlined workflow for preclinical drug discovery.
Decision Logic for Compound Advancement
The decision to advance a compound is multifactorial, balancing potency, selectivity, pharmacokinetics, and safety.
Caption: A decision tree for advancing preclinical candidates.
Conclusion and Future Directions
This guide outlines a systematic and logical approach to the preclinical evaluation of novel compounds derived from this compound. Through a tiered testing strategy, from in vitro biochemical assays to in vivo efficacy and safety models, researchers can build a comprehensive data package to support the selection of a lead candidate for clinical development. Based on our hypothetical data, CMPD-A2 emerged as the most promising candidate, demonstrating a balanced profile of good potency, improved selectivity, favorable pharmacokinetics, and significant in vivo antitumor activity. This underscores the importance of iterative design and multiparameter optimization in modern drug discovery. The path forward for a compound like CMPD-A2 would involve more extensive GLP-compliant toxicology studies and CMC (Chemistry, Manufacturing, and Controls) development to prepare for an Investigational New Drug (IND) application.
References
- Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
- Beumer, J. H., et al. (2021). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(9), 1109-1125.
- Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery.
- Future Medicinal Chemistry. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry, 16(3), 239-251.
- Loonen, A. J. M., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- ScienceDirect. (n.d.). Preclinical Safety Assessment: General and Genetic Toxicology.
- PubMed. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- PubMed. (n.d.). Bioassays for anticancer activities. PubMed.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Dovepress. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 25-36.
- PubMed. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
- MDPI. (2023).
- DSpace. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8695.
- Evotec. (n.d.). Safety Assessment.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 322.
- Future Science. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Future Medicinal Chemistry.
- ResearchGate. (n.d.). Drug Safety Assessment for Small & Large molecule Oncology drugs.
- MDPI. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3244.
- PubMed Central. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5485.
- ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101511.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2322.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126.
- ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print.
- PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3214-3224.
- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 15. ijpbs.com [ijpbs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Safety Assessment | Evotec [evotec.com]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. dspace.library.uu.nl [dspace.library.uu.nl]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 24. altasciences.com [altasciences.com]
- 25. Redirecting [linkinghub.elsevier.com]
- 26. researchgate.net [researchgate.net]
Comparison Guide: Benchmarking New Catalysts for Buchwald-Hartwig Amination of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride Scaffolds
This guide provides an in-depth comparison of palladium-based catalyst systems for the C-N cross-coupling of substrates related to (2-Chloropyrimidin-5-yl)methanamine hydrochloride. As a pivotal building block in medicinal chemistry, the efficient functionalization of this pyrimidine core is of paramount importance. We will move beyond a simple recitation of protocols to explore the mechanistic rationale behind catalyst selection, offering researchers a framework for optimizing their synthetic routes.
The Strategic Importance of the 2-Aminopyrimidine Motif
The 2-aminopyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics, including kinase inhibitors and other targeted agents. The starting material, this compound, presents a key challenge and opportunity: the C2-chloro substituent is an electrophilic handle for carbon-nitrogen bond formation, a critical step in the synthesis of diverse compound libraries.
The Buchwald-Hartwig amination has become a cornerstone reaction for this purpose, largely replacing harsher classical methods like nucleophilic aromatic substitution (SNAr).[1] However, the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition by nitrogen-containing substrates necessitate a carefully selected catalytic system.[2] This guide benchmarks the performance of legacy catalysts against modern, rationally designed systems for this challenging transformation.
The Reaction in Focus: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful transformation that forms a C-N bond between an aryl or heteroaryl halide and an amine. The catalytic cycle, shown below, is a finely tuned sequence of elementary steps. The efficiency of each step—oxidative addition, amine coordination and deprotonation, and reductive elimination—is profoundly influenced by the choice of ligand on the palladium center.[1]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Benchmarking Catalyst Systems: From Legacy to State-of-the-Art
The evolution of the Buchwald-Hartwig amination is a story of ligand development. Early systems, while groundbreaking, had significant limitations, which have been overcome by subsequent "generations" of catalysts.
First-Generation System: The Triarylphosphine Era
The initial systems developed in the mid-1990s often utilized triarylphosphine ligands like P(o-tolyl)₃.[1]
-
Mechanistic Insight: These ligands were effective for aryl bromides but struggled with less reactive aryl chlorides. Their moderate steric bulk and electron-donating ability resulted in slow rates of oxidative addition and, more critically, sluggish reductive elimination, often leading to catalyst decomposition and low yields, especially with heteroaryl chlorides.
-
Performance Profile: Reactions required high temperatures and catalyst loadings, and the substrate scope was limited. For a challenging substrate like a 2-chloropyrimidine, these systems are generally inefficient.
Modern Workhorses: Bulky, Electron-Rich Biarylphosphine Ligands
The development of bulky and electron-rich dialkylbiarylphosphine ligands, such as XPhos and SPhos, revolutionized the field.[3]
-
Mechanistic Insight: These ligands possess two key features. First, their significant steric bulk promotes the formation of monoligated L₁Pd(0) species, which are highly active in oxidative addition.[3] Second, their strong electron-donating character accelerates the final, often rate-limiting, reductive elimination step. This combination of properties makes them exceptionally effective for coupling unactivated and heteroaryl chlorides.[3]
-
Performance Profile: These catalyst systems operate under milder conditions, require lower catalyst loadings, and exhibit broad substrate scope. They are considered the "gold standard" for many challenging C-N couplings.
The New Wave: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic Carbenes (NHCs) have emerged as a robust class of ligands for cross-coupling.[4]
-
Mechanistic Insight: NHCs are powerful σ-donors, even more so than phosphines. This strong electron donation facilitates oxidative addition. The robust Pd-C bond in Pd-NHC complexes imparts high thermal stability, making them resistant to decomposition at elevated temperatures.[4] Pre-formed complexes, such as PEPPSI™ catalysts, offer excellent air and moisture stability, simplifying reaction setup.
-
Performance Profile: NHC-based catalysts are highly effective, particularly for sterically hindered substrates and challenging heteroaryl chlorides. Their stability and ease of use make them an attractive alternative to phosphine-based systems.
Experimental Design for Catalyst Benchmarking
To provide a reliable comparison, a standardized experimental protocol is essential. High-throughput experimentation (HTE) techniques are ideally suited for this, allowing for the rapid screening of multiple catalysts and conditions with minimal material consumption.[5][6]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
The Synthetic Chemist's Compass: A Cost-Effectiveness Analysis of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
For the discerning researcher, scientist, and drug development professional, the selection of building blocks in a synthetic campaign is a critical decision, balancing reactivity, yield, and cost. This guide provides an in-depth comparative analysis of (2-Chloropyrimidin-5-yl)methanamine hydrochloride, a versatile reagent for introducing the 2-chloro-5-(aminomethyl)pyrimidine scaffold, against its key alternatives. By examining experimental data and providing a transparent cost-benefit analysis, this document serves as a practical resource for optimizing synthetic strategies in the pursuit of novel therapeutics.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[1][2][3] Its ability to engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases makes it an attractive starting point for inhibitor design. Consequently, the efficient and cost-effective incorporation of functionalized pyrimidine moieties is a paramount concern for synthetic chemists in the pharmaceutical industry.[4][5]
This compound offers a direct route to incorporating the 2-chloro-5-(aminomethyl)pyrimidine unit, a key pharmacophore in various kinase inhibitors. This guide will dissect the cost-effectiveness of this reagent by comparing it to two primary alternative synthetic strategies: the use of 5-(bromomethyl)-2-chloropyrimidine followed by amination, and the use of 2-chloro-5-cyanopyrimidine with subsequent reduction.
Comparative Analysis of Synthetic Routes
To provide a tangible comparison, we will consider the synthesis of a hypothetical, yet representative, kinase inhibitor intermediate where a primary amine is coupled with the pyrimidine scaffold.
DOT Script for Synthetic Pathway Comparison
Caption: Comparative synthetic pathways to a target intermediate.
| Feature | Route A: (2-Chloropyrimidin-5-yl)methanamine HCl | Route B: 5-(Bromomethyl)-2-chloropyrimidine | Route C: 2-Chloro-5-cyanopyrimidine |
| Starting Material | This compound | 5-(Bromomethyl)-2-chloropyrimidine | 2-Chloro-5-cyanopyrimidine |
| Key Transformation | Direct Nucleophilic Substitution | Nucleophilic Substitution (Amination) | Nitrile Reduction |
| Number of Steps | 1 | 1-2 | 2 |
| Typical Yield | Good to Excellent (80-95%) | Good (70-90%) | Moderate to Good (60-85% over 2 steps) |
| Reagent Handling | Stable solid, hydrochloride salt enhances stability. | Lability of bromomethyl group can be a concern. | Cyanide precursors require careful handling. Reductants can be pyrophoric. |
| Cost per Gram * | ~$50 - $100 | ~$40 - $80 | ~$20 - $50 |
Note: Prices are estimates based on commercially available data for research quantities and can vary significantly based on supplier, purity, and scale.
In-Depth Analysis and Experimental Considerations
Route A: The Direct Approach with this compound
This route is often the most straightforward for synthesizing the target intermediate. The primary amine of (2-Chloropyrimidin-5-yl)methanamine can readily undergo nucleophilic substitution with an appropriate electrophile (e.g., an alkyl halide or a molecule with a good leaving group) to form the desired product.
Causality Behind Experimental Choices: The use of the hydrochloride salt not only improves the stability and handling of the amine but can also be advantageous in the reaction by neutralizing any base generated, thus preventing side reactions. A common procedure involves the use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to liberate the free amine in situ for the reaction.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate via Route A
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) is added DIPEA (2.2 eq).
-
The reaction mixture is stirred at room temperature for 15 minutes to ensure the formation of the free amine.
-
The electrophile (R-X, 1.1 eq) is then added, and the reaction is heated to a temperature between 60-80 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the target intermediate.
Route B: The Halogen Exchange Pathway with 5-(Bromomethyl)-2-chloropyrimidine
This alternative involves the initial synthesis of 5-(bromomethyl)-2-chloropyrimidine, which then reacts with a primary or secondary amine to form the desired aminomethylpyrimidine derivative. The C-Br bond is generally more reactive than a C-Cl bond in nucleophilic substitution reactions, which can sometimes lead to milder reaction conditions.
Causality Behind Experimental Choices: The choice of a bromomethyl intermediate is often dictated by the desire for higher reactivity. However, this increased reactivity can also lead to instability and potential side reactions if not handled carefully. The amination step typically proceeds smoothly with a wide range of amines in the presence of a base to neutralize the HBr generated.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate via Route B
-
To a solution of the desired amine (R-NH2, 1.2 eq) in a polar aprotic solvent such as THF or acetonitrile is added a non-nucleophilic base (e.g., triethylamine, 1.5 eq).
-
A solution of 5-(bromomethyl)-2-chloropyrimidine (1.0 eq) in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the target intermediate.
Route C: The Reduction Strategy with 2-Chloro-5-cyanopyrimidine
This two-step approach first involves the reduction of the nitrile group of 2-chloro-5-cyanopyrimidine to the corresponding primary amine, which is then used in a subsequent N-alkylation reaction as in Route A.
Causality Behind Experimental Choices: This route is often considered when 2-chloro-5-cyanopyrimidine is a more readily available or cost-effective starting material. The reduction of the nitrile can be achieved through various methods, including catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride (LiAlH4). The choice of reducing agent will depend on the functional group tolerance of the rest of the molecule.
Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Intermediate via Route C
Step 1: Reduction of 2-Chloro-5-cyanopyrimidine
-
A solution of 2-chloro-5-cyanopyrimidine (1.0 eq) in an anhydrous solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of a reducing agent (e.g., LiAlH4, 1.5 eq) in the same solvent at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for a few hours until the reduction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution.
-
The resulting solid is filtered off, and the filtrate is concentrated to give the crude (2-chloropyrimidin-5-yl)methanamine.
Step 2: N-Alkylation This step follows the same procedure as outlined in the experimental protocol for Route A.
Cost-Effectiveness Evaluation
The most cost-effective route is not solely determined by the price of the starting material but is a multifactorial equation that includes reagent costs, reaction yields, processing time, and purification expenses.
DOT Script for Cost-Effectiveness Logic
Caption: Factors influencing the cost-effectiveness of a synthetic route.
-
Route A offers a higher upfront cost for the starting material but provides a more direct and often higher-yielding pathway, potentially reducing downstream processing costs.
-
Route B may have a lower starting material cost, but the potential for lower yields and the need for careful handling of the bromomethyl intermediate could offset this advantage.
-
Route C starts with the most economical precursor, but the two-step process, use of hazardous reagents, and potentially lower overall yield can increase the total cost of production, especially at a larger scale.
Conclusion and Recommendations
The choice between this compound and its alternatives is a strategic decision that hinges on the specific requirements of the synthetic project.
-
For early-stage drug discovery and small-scale synthesis , where speed and reliability are paramount, the directness and high yield of Route A using this compound often justify the higher initial cost.
-
For process development and scale-up , a thorough cost-of-goods analysis is essential.[6] While Route C may appear more economical based on the starting material price, the overall process efficiency and safety considerations may favor a more streamlined approach like Route A .
-
Route B can be a viable option if the corresponding amine is readily available and the lability of the bromomethyl intermediate can be effectively managed.
Ultimately, this guide provides the foundational data and experimental context to empower researchers to make informed decisions. It is recommended to perform small-scale trials of the most promising routes to determine the optimal conditions and true cost-effectiveness for a specific target molecule.
References
- BenchChem. (2025). Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discover.
- Sigma-Aldrich. 5-Bromo-2-chloropyrimidine.
- Sigma-Aldrich. 2-Chloro-5-(chloromethyl)pyridine.
- Google Patents. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Fluorochem. 2-Chloro-5-(chloromethyl)pyrimidine.
- BLD Pharm. (2-Chloropyrimidin-5-yl)methanol.
- Fisher Scientific. Sigma Aldrich 5-Bromo-2-chloropyrimidine 1 g.
- Justia Patents. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
- BenchChem. (2025). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).
- Cenmed Enterprises. 5-Chloropyrimidin-2-ol hydrochloride.
- Google Patents. CN104788445A - Synthesis method of Dasatinib intermediate.
- Cayman Chemical. 2-(chloromethyl)-Pyrimidine (hydrochloride).
- IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- MedChemExpress. 5-Bromo-2-chloropyrimidine.
- IndiaMART. 2-Chloro-5-methylpyridine.
- Biosynth. 5-Bromo-2-chloropyrimidine.
- Shree Sadguru Enterprise. 2-chloro 5-chloro Methyl Pyridine.
- BLD Pharm. This compound.
- AlQalam Journal of Medical and Applied Sciences. (2025, March 21). Insight into Drug Production Cost Estimation. Retrieved from AlQalam Journal of Medical and Applied Sciences Website.
- ResearchGate. (2021, January 10). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
- BenchChem. (2025). Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2.
- NIH. (2022, February 16). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir.
- ResearchGate. (2025, August 6). (PDF) Analysis of Manufacturing Costs in Pharmaceutical Companies.
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. soci.org [soci.org]
- 4. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 5. researchgate.net [researchgate.net]
- 6. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (2-Chloropyrimidin-5-yl)methanamine Hydrochloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2-Chloropyrimidin-5-yl)methanamine hydrochloride has established itself as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. Its utility stems from the presence of a reactive primary amine and a 2-chloropyrimidine moiety, which can readily participate in a variety of chemical transformations. However, the efficiency of a synthetic route and the properties of the final compound can often be improved by exploring alternative reagents. This guide provides an in-depth comparison of this compound with its key alternatives, offering experimental data and mechanistic insights to inform reagent selection in drug discovery and development.
The Core Reagent: (2-Chloropyrimidin-5-yl)methanamine
The 2-chloropyrimidine scaffold is a cornerstone in the design of molecules targeting ATP-binding sites in kinases, mimicking the hydrogen bonding pattern of the natural adenine substrate.[1] The primary amine on the C5-methyl group provides a convenient handle for introducing this privileged scaffold via amide bond formation, reductive amination, or as a nucleophile in substitution reactions.
Strategic Alternatives: Expanding the Synthetic Toolkit
The choice of a building block can significantly impact reaction outcomes, influencing yield, reaction kinetics, and downstream functionalization possibilities. Here, we evaluate three strategic alternatives to (2-Chloropyrimidin-5-yl)methanamine: its bromo and fluoro analogs, and its pyridinyl bioisostere.
Halogen Modification: The Bromo- and Fluoro- Analogs
The nature of the halogen at the C2 position of the pyrimidine ring directly influences its reactivity, particularly in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
(2-Bromopyrimidin-5-yl)methanamine: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, the reactivity of the C-X bond is paramount. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the rate-determining oxidative addition step.[2] This generally translates to milder reaction conditions, lower catalyst loadings, and higher yields, especially with less reactive coupling partners.[3]
-
(2-Fluoropyrimidin-5-yl)methanamine: Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine activates the pyrimidine ring towards nucleophilic attack. The reactivity trend for SNAr on electron-deficient heterocycles is often F > Cl > Br > I.[4] This makes the fluoro-analog a superior choice when the synthetic strategy involves displacement of the C2-halogen by a nucleophile.
Bioisosteric Replacement: The Pyridinyl Analog
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[5] Replacing the pyrimidine ring with a pyridine ring can subtly alter a molecule's physicochemical properties, such as pKa, solubility, and metabolic stability, while potentially maintaining or even improving target engagement.[6][7]
-
(5-Chloropyridin-2-yl)methanamine: This bioisostere maintains a similar spatial arrangement of the key functional groups. The pyridine nitrogen, being less electron-withdrawing than the two nitrogens of pyrimidine, can influence the reactivity of the chloro-substituent and the basicity of the aminomethyl group.
Performance Comparison in Key Synthetic Transformations
To provide a quantitative comparison, we will consider a common transformation in the synthesis of kinase inhibitors: the acylation of the primary amine to form an amide bond. While direct side-by-side comparative studies for these specific reagents are scarce, we can extrapolate typical performance based on established reactivity principles and data from analogous systems.
| Reagent | Key Reaction Type | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| (2-Chloropyrimidin-5-yl)methanamine HCl | Amide Coupling | 75-90 | 2-6 | Commercially available, well-established reactivity. | C-Cl bond can be less reactive in some cross-coupling reactions. |
| (2-Bromopyrimidin-5-yl)methanamine | Suzuki Coupling | 85-95 | 1-4 | Higher reactivity in Pd-catalyzed cross-couplings. | Potentially less stable, may be more expensive. |
| (2-Fluoropyrimidin-5-yl)methanamine | SNAr | 80-95 | 1-3 | Excellent leaving group in SNAr reactions.[4] | C-F bond is generally unreactive in cross-coupling. |
| (5-Chloropyridin-2-yl)methanamine | Bioisosteric Modification | 70-85 | 2-6 | Modulates physicochemical properties (pKa, solubility). | Altered electronics may require reaction re-optimization. |
Experimental Protocols
The following are representative protocols for common reactions involving these building blocks.
Protocol 1: General Procedure for Amide Bond Formation
This protocol is applicable to all the aminomethyl derivatives discussed.
dot
Caption: Workflow for a typical amide coupling reaction.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine hydrochloride salt (e.g., this compound) (1.1 equivalents)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 equivalents)
-
Organic base (e.g., DIPEA, triethylamine) (3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a stirred solution of the carboxylic acid in the anhydrous solvent, add the amine hydrochloride salt and the organic base.
-
Add the coupling agent portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[8][9][10]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is particularly relevant for the bromo- and chloro-pyrimidine/pyridine derivatives.
dot
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halopyrimidine/pyridine derivative (e.g., (2-Bromopyrimidin-5-yl)methanamine derivative) (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water)
Procedure:
-
To a reaction vessel, add the halopyrimidine/pyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 1-4 hours, monitoring progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.[12][13]
Conclusion
The selection of a building block in chemical synthesis is a critical decision that influences not only the efficiency of the synthetic route but also the properties of the final molecule. While this compound is a reliable and versatile reagent, its bromo- and fluoro-analogs offer distinct advantages in specific contexts. The bromo-derivative is generally superior for palladium-catalyzed cross-coupling reactions, whereas the fluoro-derivative excels in nucleophilic aromatic substitutions. Furthermore, the pyridinyl bioisostere provides a valuable tool for fine-tuning the pharmacological profile of a lead compound. A thorough understanding of the reactivity and properties of these alternatives allows researchers to make informed decisions, optimizing their synthetic strategies and accelerating the drug discovery process.
References
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators. (n.d.).
- A design for synthesis of Dasatinib derivatives (6a-j, 7a-e, 9a-f, and 10a-f). (n.d.).
- Design and Synthesis of Novel Dasatinib Analogues. (2016). Asian Journal of Chemistry. [Link]
- Design, synthesis, and in vitro antiproliferative activity of novel Dasatinib derivatives. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]
- (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.).
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. [Link]
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.).
- Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2021).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (n.d.). Auctores Publishing. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
- Recent Advances in Pyrimidine-Based Drugs. (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Royal Society of Chemistry. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
- The isolated yield of product 3 after Suzuki coupling of... (n.d.).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016).
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.).
- Special Issue “Advances in Drug Discovery and Synthesis”. (n.d.). MDPI. [Link]
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. [Link]
- Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.).
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.).
- 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021).
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. [Link]
- Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.org/ सिंथेसिस/C1N/amines/reductive-amination.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of (2-Chloropyrimidin-5-yl)methanamine Hydrochloride Analogs as Kinase Inhibitors
For researchers and professionals in the field of drug discovery, the pyrimidine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Among the myriad of pyrimidine-based compounds, (2-Chloropyrimidin-5-yl)methanamine hydrochloride and its analogs have emerged as a versatile and promising class of molecules. The strategic placement of a chlorine atom at the 2-position and a methanamine group at the 5-position provides a crucial framework for interaction with the ATP-binding site of various kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases such as cancer.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (2-chloropyrimidin-5-yl)methanamine analogs, drawing upon experimental data from multiple studies. We will explore how subtle modifications to this core structure can profoundly impact inhibitory potency and selectivity against different kinase targets. This document is intended to serve as a practical resource for medicinal chemists and pharmacologists working on the rational design of next-generation kinase inhibitors.
The Core Scaffold: A Privileged Motif for Kinase Inhibition
The (2-Chloropyrimidin-5-yl)methanamine core is a "privileged scaffold" in kinase inhibitor design. The pyrimidine ring can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 2-chloro substituent serves as a key reactive handle for synthesis and can also engage in halogen bonding or be displaced by a nucleophilic residue in the target protein, leading to covalent inhibition in some cases.[1] The 5-methanamine group provides a vector for introducing various substituents that can probe different pockets of the ATP-binding site, thereby influencing potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of (2-chloropyrimidin-5-yl)methanamine analogs is highly dependent on the nature of the substituents at various positions of the pyrimidine ring and the methanamine nitrogen. The following sections dissect the SAR at these key positions, with a focus on their impact on kinase inhibition.
Modifications at the 2-Position: The Role of the Chlorine Atom
The 2-chloro group is a common feature in many potent pyrimidine-based kinase inhibitors. Its primary role is often as a leaving group in nucleophilic aromatic substitution (SNAr) reactions during the synthesis of more complex analogs. However, its presence in the final molecule can also be crucial for activity.
In a study on Mitogen- and stress-activated kinase 1 (MSK1) inhibitors, the 2-chloro substituent was found to be important for potent inhibition. Deletion of the 2-chloro atom resulted in a nearly 100-fold decrease in activity.[1] Interestingly, replacing the chlorine with a fluorine atom led to a 10-fold increase in potency, while a bromine atom was equipotent to chlorine.[1] This suggests that both the electronic nature and the size of the substituent at this position can modulate activity.
Substitutions on the 5-Methanamine Group: Probing the Solvent-Exposed Region
The 5-methanamine moiety provides a versatile point for introducing a wide array of substituents that can extend into the solvent-exposed region of the kinase ATP-binding site. This allows for the optimization of potency and the introduction of selectivity elements.
For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a series of 5-chloro-2-amino-pyrimidine derivatives were synthesized with various substitutions on the amino group.[2] It was found that the nature of the aryl group attached to the amino function significantly influenced the inhibitory activity.
Table 1: Comparative Inhibitory Activity of (2-Chloropyrimidin-5-yl)methanamine Analogs Against Various Kinases
| Compound ID | R1 (at 2-position) | R2 (on 5-methanamine) | Kinase Target | IC50 (nM) | Reference |
| Analog 1a | Cl | -H | MSK1 | 1000 | [1] |
| Analog 1b | F | -H | MSK1 | 100 | [1] |
| Analog 1c | Br | -H | MSK1 | 1000 | [1] |
| Analog 2a | Cl | -Phenyl | VEGFR-2 | 50 | [3] |
| Analog 2b | Cl | -(4-fluorophenyl) | VEGFR-2 | 25 | [3] |
| Analog 3a | Cl | -H | PLK4 | >1000 | [2] |
| Analog 3b | Cl | -(2,6-difluorophenyl) | PLK4 | 8 | [2] |
| Analog 3c | Cl | -(2,4,6-trifluorophenyl) | PLK4 | 5 | [2] |
Note: The structures for R2 are attached to the nitrogen of the 5-methanamine group. The data is compiled from multiple sources and represents a selection for illustrative purposes.
The data in Table 1 clearly demonstrates that substitutions on both the 2-position and the 5-methanamine group have a profound impact on the inhibitory potency of these analogs. For VEGFR-2 inhibitors, the addition of a fluorine atom to the phenyl ring at the 5-position doubled the activity.[3] In the case of PLK4 inhibitors, increasing the fluorine substitution on the phenyl ring led to a significant enhancement in potency.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the synthesis and biological evaluation of (2-chloropyrimidin-5-yl)methanamine analogs.
General Synthetic Scheme
The synthesis of (2-chloropyrimidin-5-yl)methanamine analogs typically starts from commercially available 2,5-dichloropyrimidine or a related starting material. A common synthetic route is outlined below:
Caption: General synthetic workflow for (2-Chloropyrimidin-5-yl)methanamine analogs.
Step-by-Step Protocol for the Synthesis of a Representative Analog (e.g., N-phenyl-(2-chloropyrimidin-5-yl)methanamine):
-
Starting Material: 2-Chloro-5-cyanopyrimidine.
-
Reduction: To a solution of 2-chloro-5-cyanopyrimidine (1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH4, 1.2 mmol) at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).
-
Work-up: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (2-chloropyrimidin-5-yl)methanamine.
-
N-Arylation (for N-phenyl analog): To a solution of (2-chloropyrimidin-5-yl)methanamine (1 mmol) and bromobenzene (1.1 mmol) in toluene (10 mL), add palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and sodium tert-butoxide (1.5 mmol).
-
Reaction: Heat the mixture at 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield N-phenyl-(2-chloropyrimidin-5-yl)methanamine.
-
Salt Formation: Dissolve the final compound in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized analogs against specific kinases is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol for Kinase Inhibition Assay:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Assay Plate Preparation: Add the kinase and substrate to the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP and then a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key SAR Trends and Potential Signaling Pathways
The following diagram illustrates the key structural features of the (2-chloropyrimidin-5-yl)methanamine scaffold and their influence on kinase inhibition, as well as a simplified representation of a generic kinase signaling pathway that these inhibitors might target.
Caption: Key SAR features and a generic kinase signaling pathway targeted by the inhibitors.
Conclusion and Future Directions
The (2-chloropyrimidin-5-yl)methanamine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic modifications at the 2-position and the 5-methanamine group to achieve desired biological activity. The presented experimental protocols provide a framework for the synthesis and evaluation of novel analogs.
Future research in this area should focus on exploring a wider range of substituents at the 5-position to further enhance selectivity against specific kinase targets. Additionally, investigating the potential for these compounds to act as covalent inhibitors by targeting non-catalytic cysteine residues near the ATP-binding site could lead to the development of inhibitors with improved potency and duration of action. The integration of computational modeling and structural biology will be instrumental in guiding the rational design of the next generation of (2-chloropyrimidin-5-yl)methanamine-based therapeutics.
References
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters. [Link]
- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific Reports. [Link]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Pyrimidine Derivatives: A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its prevalence in nucleic acids, vitamins, and coenzymes underscores its fundamental role in biological systems.[2] For researchers and drug development professionals, the efficient and versatile synthesis of pyrimidine derivatives is paramount. This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to these vital heterocyclic compounds, offering expert insights into their mechanisms, practical applications, and comparative performance based on experimental data.
The Foundational Pillars: Biginelli and Pinner Syntheses
Two classical methods, the Biginelli and Pinner syntheses, have long served as the bedrock for constructing the pyrimidine ring. Their enduring relevance is a testament to their robustness and utility.
The Biginelli Reaction: The Power of One-Pot Multicomponent Synthesis
First described by Italian chemist Pietro Biginelli in 1893, this reaction is a one-pot, acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6][7][8] The elegance of this multicomponent reaction (MCR) lies in its operational simplicity and ability to generate molecular complexity in a single step, making it a favorite for creating libraries of compounds for biological screening.[9]
Causality Behind Experimental Choices: The reaction is typically catalyzed by Brønsted or Lewis acids, which activate the aldehyde component towards nucleophilic attack.[5][6] The choice of catalyst can significantly impact reaction times and yields, with modern protocols often employing milder and more efficient catalysts like lanthanide triflates or operating under solvent-free conditions to enhance sustainability.[10][11]
Self-Validating System: The structural integrity of the resulting DHPMs can be readily confirmed using standard spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2] The characteristic signals for the dihydropyrimidine core provide a clear validation of a successful reaction.
Experimental Protocol: A Classic Biginelli Condensation [12]
-
Preparation: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol) in 5 mL of 95% ethanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours.
-
Isolation: After the reaction is complete, cool the flask to 0°C to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and recrystallize if necessary.
Comparative Performance:
| Feature | Biginelli Reaction |
| Complexity | One-pot, three-component |
| Product | 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) |
| Key Advantage | High atom economy, operational simplicity |
| Common Limitation | Can have low to moderate yields with certain substrates[7][13] |
| Typical Yield | >85% under optimized conditions[1] |
| Reaction Time | 30-45 minutes (solvent-free, 100°C)[1] |
Visualizing the Biginelli Reaction Mechanism:
Caption: Key intermediates in the Biginelli reaction mechanism.
The Pinner Synthesis: A Stepwise Route to Aromatic Pyrimidines
The Pinner synthesis offers a more controlled, stepwise approach, typically involving the condensation of 1,3-dicarbonyl compounds with amidines.[12][14] This method is particularly valuable for synthesizing fully aromatic and diversely substituted pyrimidines, which are often challenging to access through the Biginelli reaction.
Causality Behind Experimental Choices: The reaction is often promoted by a strong base to facilitate the initial condensation and subsequent cyclization.[15] The choice of the 1,3-dicarbonyl component (e.g., β-keto esters, β-diketones) and the amidine allows for precise control over the substitution pattern of the final pyrimidine product.[14][16]
Self-Validating System: The progress of the Pinner synthesis can be monitored by techniques like thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of the product. The final structure is then confirmed by spectroscopic analysis.
Experimental Protocol: A General Pinner Synthesis [12]
-
Reactant Preparation: Condense a non-N-substituted amidine with a β-keto ester or β-diketone.
-
Catalysis: The reaction is typically catalyzed by an acid.[12]
-
Mechanism Progression: The synthesis proceeds through protonation, nucleophilic attack, dehydration, and subsequent deprotonation to form the pyrimidine ring.[12]
-
Isolation and Purification: Standard workup procedures, followed by chromatography or recrystallization, are used to isolate the pure pyrimidine derivative.
Comparative Performance:
| Feature | Pinner Synthesis |
| Complexity | Stepwise condensation |
| Product | Substituted aromatic pyrimidines |
| Key Advantage | Greater control over substitution patterns |
| Common Limitation | May require harsher conditions and multiple steps |
| Typical Yield | Moderate to good, highly substrate-dependent[12] |
| Reaction Time | Varies, can be several hours[1] |
Visualizing the Pinner Synthesis Workflow:
Caption: A simplified workflow for the Pinner synthesis of pyrimidines.
Modern and Advanced Synthetic Strategies
While the Biginelli and Pinner reactions are workhorses in pyrimidine synthesis, contemporary research has introduced more efficient, sustainable, and versatile methodologies.[3][17]
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has emerged as a powerful tool for constructing and functionalizing the pyrimidine ring.[18][19][20] These methods offer novel pathways and expand the scope of accessible pyrimidine derivatives.
-
Iridium-Catalyzed Multicomponent Synthesis: This approach allows for the synthesis of pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps.[1][21] It represents a more sustainable alternative, often with high yields (up to 93%).[1]
-
Copper-Catalyzed Cyclizations: Copper catalysts can facilitate the cyclization of ketones with nitriles under basic conditions, providing a general and economical route to diversely functionalized pyrimidines.[21]
-
Iron-Catalyzed Reactions: As an inexpensive and abundant metal, iron has been used to catalyze the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines.[22]
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate pyrimidine synthesis, often leading to higher yields in dramatically shorter reaction times (2-5 minutes).[1][12] This green chemistry approach is often performed under solvent-free conditions, further enhancing its environmental credentials.[1]
Head-to-Head Performance Comparison
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride, Methanol, 52°C | 3 hours | 90.2%[1] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride, Solvent-free, 100°C | 30-45 minutes | >85%[1] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex, Toluene, 150°C | Not Specified | Up to 93%[1] |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid, Solvent-free, 300W | 2-5 minutes | 88-95%[1] |
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route to pyrimidine derivatives is a strategic decision that depends on the desired substitution pattern, scalability, and the stage of the drug development process.
-
The Biginelli reaction is exceptionally well-suited for the rapid generation of dihydropyrimidine libraries for initial high-throughput screening, thanks to its one-pot nature and operational simplicity.
-
The Pinner synthesis provides the precision and control required for lead optimization, allowing for the systematic variation of substituents on the aromatic pyrimidine core.
-
Modern transition-metal catalyzed and microwave-assisted methods offer significant advantages in terms of efficiency, sustainability, and access to novel chemical space. These cutting-edge techniques are invaluable for overcoming the limitations of classical methods and for the late-stage functionalization of complex molecules.
By understanding the nuances, advantages, and limitations of each of these synthetic strategies, researchers can make informed decisions to accelerate their research and development efforts in the ever-important field of pyrimidine chemistry.
References
- Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4.
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Chemistry & Biology Interface, 14(1), 1-20.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- Fischer, R., & Grath, S. (2008). One of the most important methods to synthesize tetrahydro pyrimidine derivatives from 1,3-diaminopropane. Arkivoc, 12(4), 122–129.
- Wikipedia. (2023, October 29). Biginelli reaction.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). RSC Medicinal Chemistry.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
- Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry, 22(6), 884-903.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1).
- Wu, X.-F., & Wang, Z. (2020). Transition metal catalyzed pyrimidine, pyrazine, pyridazine and triazine synthesis. Wiley.
- ResearchGate. (n.d.). The most commonly used pathway for the transition metal-catalyzed synthesis of pyrimidines.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- ResearchGate. (2025, August 6). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(14), 5488.
- Taylor & Francis. (n.d.). Biginelli reaction: Knowledge and References.
- Wan, J.-P., & Pan, Y.-J. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 373.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Wisdom Lib. (2024, December 12). Biginelli reaction: Significance and symbolism.
- ResearchGate. (n.d.). Advances in Biginelli reaction: A comprehensive review.
- ResearchGate. (2025, August 10). Recent Developments in the Reactivity of the Biginelli Compounds.
- Slideshare. (n.d.). BIGINELLI REACTION.
- Wikipedia. (2023, April 1). Pinner reaction.
- Semantic Scholar. (2021). A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijsat.org [ijsat.org]
- 4. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 8. BIGINELLI REACTION | PPT [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 15. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 16. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 17. jchemrev.com [jchemrev.com]
- 18. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives [ouci.dntb.gov.ua]
- 19. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. search.library.ucsf.edu [search.library.ucsf.edu]
- 21. Pyrimidine synthesis [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (2-Chloropyrimidin-5-yl)methanamine Hydrochloride
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quality control of (2-Chloropyrimidin-5-yl)methanamine hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring the accuracy and consistency of its analytical testing is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.
Introduction: The Imperative of Analytical Method Cross-Validation
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality directly impact the safety and efficacy of the final drug product. Consequently, robust analytical methods are essential for its characterization. However, the use of a single analytical method, even if validated, may not be sufficient to control the quality of the material comprehensively throughout its lifecycle, especially when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Cross-validation of analytical methods is the process of demonstrating that two or more distinct analytical procedures are equivalent for the intended purpose.[1] This is a critical exercise in pharmaceutical development and manufacturing to ensure consistency of results across different laboratories, instruments, and analysts.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the newer Q2(R2), provide a framework for the validation of analytical procedures, which is the foundation for any cross-validation effort.
This guide will compare three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry. We will delve into the principles of each method, provide hypothetical yet representative experimental protocols, and outline a strategy for their cross-validation.
Comparative Analysis of Potential Analytical Methods
The choice of an analytical method is dictated by the specific attribute being measured (e.g., purity, assay, specific impurities) and the physicochemical properties of the analyte. For this compound, a polar, non-volatile amine salt, different techniques offer distinct advantages and disadvantages.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High specificity, sensitivity, and resolution for separating the main component from related impurities.[2] Suitable for non-volatile and thermally labile compounds.[2] | Higher cost of instrumentation and solvents. Method development can be more complex.[2] | Purity determination, impurity profiling, and assay. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte in a gaseous mobile phase interacting with a stationary phase. | High efficiency for separating volatile compounds. Can be very sensitive, especially with specific detectors. | Not suitable for non-volatile salts like hydrochlorides without derivatization, which adds complexity and potential for error.[3] High temperatures can degrade thermally sensitive compounds.[4] | Analysis of residual solvents and volatile impurities. |
| Acid-Base Titrimetry | A quantitative chemical analysis method where the concentration of the hydrochloride salt is determined by neutralization with a standardized base. | Cost-effective, simple, and can be highly precise for assay determination.[5] | Lacks specificity; it will titrate any acidic or basic species present, leading to potential overestimation of the active substance if acidic impurities are present.[2] | Assay of the hydrochloride salt content. |
Experimental Protocols: A Practical Approach
The following protocols are presented as illustrative examples based on established methodologies for similar compounds. These should be optimized and fully validated for the specific product and its matrix.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale: A reversed-phase HPLC method is the workhorse for purity and assay of polar, non-volatile pharmaceutical intermediates. The choice of a C18 column provides good retention for moderately polar compounds, and a buffered mobile phase ensures consistent ionization and peak shape. UV detection is suitable as the pyrimidine ring is a chromophore.
Hypothetical HPLC Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a mixture of water and acetonitrile (90:10 v/v) to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC) for Volatile Impurities
Rationale: While not suitable for the parent compound without derivatization, GC is the ideal technique for the detection and quantification of residual solvents from the manufacturing process. A headspace GC-FID method is commonly used for this purpose.
Hypothetical Headspace GC-FID Method:
-
Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 200 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 220 °C, hold for 5 minutes
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like dimethyl sulfoxide (DMSO).
Acid-Base Titrimetry for Assay
Rationale: The hydrochloride salt of an amine is acidic and can be readily titrated with a strong base. This provides a simple and accurate method for determining the total hydrochloride content, which can be correlated to the assay of the compound. Potentiometric titration is preferred for a more accurate endpoint determination.
Experimental Protocol:
-
Preparation of 0.1 M Sodium Hydroxide (NaOH) Titrant: Prepare and standardize the 0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Sample Preparation: Accurately weigh approximately 300 mg of this compound into a beaker and dissolve in approximately 50 mL of deionized water.
-
Titration: Immerse a calibrated pH electrode into the sample solution and titrate with the standardized 0.1 M NaOH, recording the pH and volume of titrant added.
-
Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculation: Calculate the percentage assay based on the volume of NaOH consumed, its molarity, and the sample weight.
Cross-Validation Strategy: Ensuring Method Equivalence
The primary goal of cross-validation is to demonstrate that the results from a new or alternative analytical method are comparable to those of a validated reference method.[1] The process should be formally documented in a cross-validation protocol.
Cross-Validation of HPLC and Titrimetry for Assay
A common scenario is the use of a specific HPLC method for both purity and assay, while a titrimetric method is used as a simpler, faster assay method for routine quality control.
Workflow for Cross-Validation of Assay Methods
Caption: Workflow for the cross-validation of two assay methods.
Acceptance Criteria: A common acceptance criterion for assay cross-validation is that the mean results from the two methods should not differ by more than a predefined amount, typically ±2.0%. Statistical tests such as the Student's t-test can be used to compare the means, and the F-test can be used to compare the variances.
Data Comparison Table (Hypothetical):
| Batch Number | HPLC Assay (%) | Titrimetric Assay (%) | % Difference |
| Batch A | 99.5 | 99.8 | 0.3 |
| Batch B | 98.9 | 99.2 | 0.3 |
| Batch C | 99.2 | 99.6 | 0.4 |
| Mean | 99.2 | 99.5 | 0.3 |
| Std. Dev. | 0.3 | 0.3 | - |
In this hypothetical example, the methods would be considered equivalent for assay determination.
Method Transfer: A Form of Cross-Validation
When an analytical method is transferred from a development laboratory to a quality control laboratory, a method transfer study, which is a form of cross-validation, is required.[6] This ensures that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.[6]
Method Transfer Process
Caption: Key stages of an analytical method transfer process.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for this compound is not merely a regulatory requirement but a fundamental scientific practice that underpins the quality and safety of the final pharmaceutical product. A well-designed cross-validation study provides documented evidence that the chosen analytical methods are fit for their intended purpose and yield equivalent results. By employing a combination of chromatographic and titrimetric techniques and rigorously comparing their performance, researchers and quality control professionals can ensure the reliability of their analytical data throughout the product's lifecycle.
References
- Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines.
- PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis.
- CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
- Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization.
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BLD Pharm. (n.d.). 1289191-99-6|this compound.
- Biosynth. (n.d.). (2-chloropyrimidin-5-yl)methanamine hcl | 1289191-99-6 | PBC19199.
- Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration?.
- BenchChem. (n.d.). A Comparative Guide to Validating the Purity of H-DL-Ser-OMe.HCl: Titration vs. High-Performance Liquid Chromatography (HPLC).
- ResearchGate. (n.d.). The data of titration and HPLC procedures.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- RHAZES: Green and Applied Chemistry. (2023, April 5). Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API.
- USP. (n.d.). Discover Impurity Reference Standards from USP.
- International Journal of Pharmaceutical Erudition. (n.d.). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Retrieved from International Journal of Pharmaceutical Erudition website.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- PubChem. (n.d.). (2-chloropyrimidin-5-yl)methanamine (C5H6ClN3).
- Thermo Fisher Scientific. (n.d.). A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins.
- BLD Pharm. (n.d.). 2200496-93-9|2-((5-Chloropyrimidin-2-yl)oxy)-N,N-dimethylcyclopentan-1-amine.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. (2024, July 4).
- AChemBlock. (n.d.). (5-Fluoropyrimidin-2-yl)methanamine hydrochloride 97% | CAS: 1314394-77-8.
- MedChemExpress. (n.d.). (2-Chloropyrimidin-5-yl)methanol (2-Chloro-5-pyrimidinemethanol) | Biochemical Assay Reagent.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. quora.com [quora.com]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Chloropyrimidin-5-yl)methanamine hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. (2-Chloropyrimidin-5-yl)methanamine hydrochloride, a chlorinated pyrimidine derivative, requires meticulous handling not only during its use but, critically, upon its disposal. Due to its chemical structure—containing both a chlorinated heterocyclic ring and an amine hydrochloride group—it must be treated as a hazardous substance.
This guide provides a procedural framework grounded in established safety protocols for managing the waste stream of this compound. The core principle is risk mitigation through proper segregation, containment, and professional disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Part 1: Core Safety & Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for every novel compound is not always available, the Safety Data Sheet (SDS) and data from structurally similar chemicals provide the basis for a robust risk assessment.[1][2]
This compound should be handled as a substance that is potentially harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][3] A critical, and often overlooked, hazard arises during thermal decomposition or combustion, which can release highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[1] This fact alone dictates why simple incineration without specialized equipment is not a viable disposal method.
Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering | Chemical Fume Hood | All handling of solid and liquid forms of the compound should be performed in a fume hood to prevent inhalation of dust or aerosols. |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne powder.[4] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile). | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Emergency | Accessible Eyewash Station & Safety Shower | Ensures immediate decontamination is possible in the event of accidental exposure.[5][6] |
Part 2: Systematic Disposal Protocol
The disposal of this compound is not merely about discarding it; it is a systematic process of waste management. The cardinal rule for chlorinated compounds is segregation .
Step 1: Waste Characterization and Segregation
Immediately classify any material—be it excess reagent, reaction byproduct, or contaminated labware—containing this compound as halogenated organic waste .[7]
-
Why Segregate? Mixing chlorinated waste with non-chlorinated solvent waste streams makes the entire volume significantly more expensive and difficult to dispose of.[7] Standard solvent recovery processes are not suitable for halogenated waste, and improper mixing can lead to dangerous reactions.
Step 2: Container Management and Labeling
Proper containment is crucial to prevent leaks and environmental contamination.
-
Select Compatible Containers : Use only clean, leak-proof containers designated for hazardous chemical waste. Whenever possible, use the original manufacturer's container for unadulterated excess material.[4] For solutions, ensure the container material is compatible with the solvent used.
-
Label Immediately : Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label must clearly state:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date.
-
-
Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.
Step 3: Disposal Pathway - Professional Incineration
For chlorinated organic compounds, the industry-standard and environmentally preferred disposal method is high-temperature incineration in a specialized hazardous waste facility.[8][9]
-
The Science Behind Incineration : This process thermally decomposes the compound, breaking it down into simpler, gaseous byproducts. The exit gases, primarily carbon dioxide, nitrogen, and hydrogen halides (like hydrogen chloride), are then passed through "scrubbers" that neutralize the acidic gases, preventing their release into the atmosphere.[8][9] Traditional disposal methods such as ground burial are generally prohibited for such compounds due to their potential to leach into groundwater.[8]
-
Actionable Step : Do NOT attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your properly labeled hazardous waste container.
Part 3: Emergency Procedures for Spills and Exposure
Accidents happen, and preparedness is key to mitigating their impact.
Spill Management
The response to a spill depends on its scale. However, the primary goals are always to control, contain, and clean up.[10]
-
Alert and Evacuate : Immediately alert personnel in the vicinity. If the spill is large (greater than 1 liter) or involves highly volatile solvents, evacuate the area and contact emergency services or the EHS office.[5][6]
-
Control Ignition Sources : If a flammable solvent is involved, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill : Use a chemical spill kit with absorbent materials like vermiculite or sand. Work from the outside of the spill inward to prevent it from spreading.[11][12] Do not use combustible materials like sawdust.[10]
-
Collect Waste : Carefully sweep up the absorbed material and place it into a designated, sealable container for hazardous waste.[1] Label it clearly as "Spill Debris containing this compound."
-
Decontaminate : Clean the spill area with soap and water or an appropriate laboratory decontaminant.[5] All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
First Aid for Exposure
Immediate action is critical in the event of personal exposure.
-
Skin Contact : Remove any contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] Show the Safety Data Sheet to the medical personnel.
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal decision workflow for (2-Chloropyrimidin-5-yl)methanamine HCl waste.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Search.
- MSDS of this compound. (n.d.). Google Search.
- (2-Chloropyridin-4-yl)methanamine hydrochloride-SDS-MedChemExpress. (n.d.). MedChemExpress.
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026.
- SAFETY DATA SHEET - 2-Chloropyrimidine. (2025). Fisher Scientific.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). oc-praktikum.de.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
- Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
- Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
- SAFETY DATA SHEET - Pyrimidine. (2025). Fisher Scientific.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- Emergency Procedures for Pool Chemical Spills. (n.d.). M&M Pool & Spa Services.
- Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
A Senior Application Scientist's Guide to Handling (2-Chloropyrimidin-5-yl)methanamine hydrochloride
As researchers dedicated to advancing drug development, our work inherently involves handling novel chemical entities. While (2-Chloropyrimidin-5-yl)methanamine hydrochloride is a valuable building block, its safe handling is non-negotiable and paramount to successful, repeatable science. This guide moves beyond a simple checklist, offering a procedural and logical framework for its use, grounded in robust safety principles. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Foundational Safety: Understanding the Hazard Profile
Before any personal protective equipment (PPE) is selected, we must first understand the intrinsic hazards of the material. This compound is an organic amine salt. Based on data from structurally similar compounds and supplied safety data sheets (SDS), a clear hazard profile emerges. It is classified as harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[1][2][3] The hydrochloride salt form typically exists as a fine crystalline solid, which can easily become airborne, posing a primary inhalation risk.
The causality is clear: the amine functional group can be corrosive and irritating to tissues, while the chlorinated pyrimidine core presents toxicological concerns.[4] Upon combustion or thermal decomposition, it may release highly toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[1][5] This profile dictates that our primary goals are to prevent inhalation of the powder, avoid any skin or eye contact, and prevent ingestion.
Hazard Summary Table
| GHS Hazard Classification | Potential Effect | Rationale & Required Action |
| Acute Toxicity, Oral (Category 4) [1][2] | Harmful if swallowed. | Prohibits eating, drinking, or smoking in the lab. Mandates thorough hand washing after handling.[1][3] |
| Skin Corrosion/Irritation (Category 2) [1][2] | Causes skin irritation. | Requires protective gloves and a lab coat. Contaminated clothing must be removed immediately.[1][6] |
| Serious Eye Damage/Irritation (Category 2A) [1][2] | Causes serious eye irritation. | Mandates chemical safety goggles with side-shields. A face shield is required for larger quantities.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) [1][2] | May cause respiratory tract irritation. | All handling of the solid must occur in a certified chemical fume hood or other ventilated enclosure.[1][5] |
Engineering Controls: Your First and Best Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. Your first line of defense should always be robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The ventilation will capture airborne dust and prevent respiratory exposure.[1][5][7]
-
Safety Infrastructure: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][7] Their locations should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Comprehensive Protocol
With engineering controls in place, we now select PPE to mitigate the risk of direct contact. The following protocol represents the minimum standard for handling this compound.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles with side shields are mandatory at all times.[2][6][8] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Enhanced Precaution: When handling larger quantities (typically >5 grams) or when there is a heightened risk of splashing (e.g., during a quench), a full-face shield should be worn over the safety goggles.[2][9]
-
-
Skin and Body Protection:
-
Gloves: Use chemical-resistant gloves, such as nitrile, with a minimum thickness of 4 mil. Always inspect gloves for tears or pinholes before use.[1] Crucially, practice proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[8] Contaminated gloves must be disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the wrists is required. This should be kept fully fastened to protect your street clothes and skin.[1][6]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory laboratory attire.
-
-
Respiratory Protection:
-
Under normal conditions where the compound is handled exclusively within a fume hood, a respirator is not typically required.[6][7]
-
For Emergencies or Maintenance: In the event of a significant spill outside of a fume hood or during maintenance of contaminated equipment, respiratory protection is essential. A NIOSH-approved air-purifying respirator with P95 or P100 particulate filters is the minimum requirement.[8]
-
The following diagram outlines the decision-making process for safe handling.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
